molecular formula C19H19NO5 B557369 Fmoc-Thr-OH CAS No. 73731-37-0

Fmoc-Thr-OH

カタログ番号: B557369
CAS番号: 73731-37-0
分子量: 341.4 g/mol
InChIキー: OYULCCKKLJPNPU-DIFFPNOSSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Fmoc-Thr-OH, also known as this compound, is a useful research compound. Its molecular formula is C19H19NO5 and its molecular weight is 341.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 334300. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





特性

IUPAC Name

(2S,3R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-hydroxybutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO5/c1-11(21)17(18(22)23)20-19(24)25-10-16-14-8-4-2-6-12(14)13-7-3-5-9-15(13)16/h2-9,11,16-17,21H,10H2,1H3,(H,20,24)(H,22,23)/t11-,17+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYULCCKKLJPNPU-DIFFPNOSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73731-37-0
Record name (2S,3R)-2-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-hydroxy-butanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to Fmoc-Thr-OH: Chemical Properties, Structure, and Application in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-α-Fmoc-L-threonine (Fmoc-Thr-OH) is a pivotal building block in modern peptide chemistry, particularly in solid-phase peptide synthesis (SPPS). The fluorenylmethyloxycarbonyl (Fmoc) protecting group on the α-amino function provides a stable yet readily cleavable moiety under mild basic conditions, making it a cornerstone of orthogonal peptide synthesis strategies. This technical guide provides a comprehensive overview of the chemical properties, structure, and detailed experimental protocols for the application of this compound in peptide synthesis.

Core Chemical Properties and Structure

This compound is a white to off-white crystalline powder. Its chemical and physical properties are summarized in the table below, providing a quick reference for researchers.

PropertyValueReferences
IUPAC Name (2S,3R)-2-[[(9H-fluoren-9-yl)methoxy]carbonylamino]-3-hydroxybutanoic acid
CAS Number 73731-37-0[1]
Molecular Formula C₁₉H₁₉NO₅[1][2]
Molecular Weight 341.36 g/mol [1]
Melting Point ~115 °C (decomposes)[1][3]
Appearance White to off-white powder[4]
Solubility Soluble in DMF and DMSO[4]
SMILES C--INVALID-LINK--O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13">C@HO[1][2]
InChI Key OYULCCKKLJPNPU-GTNSWQLSSA-N

Experimental Protocols for Solid-Phase Peptide Synthesis (SPPS)

The incorporation of this compound into a growing peptide chain on a solid support follows a cyclical process of deprotection and coupling. The following protocols are generalized and may require optimization based on the specific peptide sequence and resin.

Fmoc Deprotection

This procedure removes the Fmoc group from the N-terminus of the resin-bound peptide, exposing a free amine for the subsequent coupling reaction.

Materials:

  • Fmoc-protected peptide-resin

  • Deprotection solution: 20% piperidine in N,N-dimethylformamide (DMF) (v/v)

  • DMF for washing

  • Peptide synthesis vessel

Procedure:

  • Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes in the reaction vessel.

  • Initial Deprotection: Drain the DMF and add the deprotection solution to the resin. Agitate the mixture for 3-5 minutes.

  • Main Deprotection: Drain the deprotection solution and add a fresh aliquot of the 20% piperidine in DMF solution. Agitate for 15-20 minutes to ensure complete removal of the Fmoc group.

  • Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine and the dibenzofulvene byproduct. The resin is now ready for the coupling step.

This compound Coupling

This protocol describes the activation and coupling of this compound to the deprotected N-terminus of the peptide-resin. A common and efficient method utilizing HBTU/DIPEA is detailed below.

Materials:

  • Deprotected peptide-resin

  • This compound

  • Coupling reagent: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • Activation base: DIPEA (N,N-Diisopropylethylamine)

  • DMF

Procedure:

  • Activation Solution Preparation: In a separate vial, dissolve this compound (3-4 equivalents relative to the resin loading) and HBTU (3-4 equivalents) in a minimal amount of DMF.

  • Pre-activation: Add DIPEA (6-8 equivalents) to the amino acid/HBTU solution. The mixture may change color, indicating activation. Allow the pre-activation to proceed for 1-2 minutes.

  • Coupling Reaction: Add the activated this compound solution to the deprotected peptide-resin in the reaction vessel. Agitate the mixture for 1-2 hours at room temperature.

  • Monitoring the Reaction: The completion of the coupling reaction can be monitored using a qualitative test such as the Kaiser test (ninhydrin test). A negative test (beads remain colorless or yellow) indicates the absence of free primary amines and a successful coupling.

  • Washing: Once the coupling is complete, drain the reaction solution and wash the resin thoroughly with DMF (3-5 times) to remove excess reagents and byproducts.

Visualization of the SPPS Workflow

The following diagram illustrates the cyclical nature of solid-phase peptide synthesis for the incorporation of an Fmoc-protected amino acid like this compound.

SPPS_Workflow cluster_cycle SPPS Cycle Deprotection Fmoc Deprotection (20% Piperidine/DMF) Wash1 DMF Wash Deprotection->Wash1 Remove Fmoc group Coupling Amino Acid Coupling (this compound, HBTU, DIPEA) Wash1->Coupling Prepare for coupling Wash2 DMF Wash Coupling->Wash2 Form peptide bond Wash2->Deprotection Start next cycle End Final Peptide: Cleavage from resin & side-chain deprotection Wash2->End After final cycle Start Start: Resin with N-terminal Fmoc-protected amino acid Start->Deprotection

Caption: A diagram illustrating the key steps in a single cycle of Solid-Phase Peptide Synthesis (SPPS) for the addition of an amino acid.

Conclusion

This compound is an indispensable reagent in the synthesis of peptides for research, therapeutic, and diagnostic applications. A thorough understanding of its chemical properties and the optimization of its handling in SPPS protocols are crucial for the successful synthesis of high-purity peptides. The provided data and protocols serve as a foundational guide for researchers and professionals in the field of peptide chemistry and drug development.

References

An In-depth Technical Guide to Fmoc-Thr-OH: Properties, Synthesis Protocols, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Nα-(9-Fluorenylmethoxycarbonyl)-L-threonine, commonly abbreviated as Fmoc-Thr-OH, is a pivotal amino acid derivative employed extensively in solid-phase peptide synthesis (SPPS). Its unique structural features, particularly the temporary Fmoc protecting group on the alpha-amino group, allow for the controlled and sequential assembly of peptide chains under mild conditions. This technical guide provides a comprehensive overview of the molecular properties of this compound, detailed experimental protocols for its use, and a visual representation of its incorporation into a growing peptide chain.

Core Molecular Data

A precise understanding of the physicochemical properties of this compound is fundamental for its effective application in peptide synthesis. The key quantitative data for this compound are summarized below.

PropertyValueReference
Chemical Formula C₁₉H₁₉NO₅[1][2][3]
Molecular Weight 341.36 g/mol [1][2][3]
CAS Number 73731-37-0[1][2][3][4]
Appearance White to off-white solid/powder[2][3]
Melting Point 90-115 °C[1][3]

Experimental Protocols in Solid-Phase Peptide Synthesis (SPPS)

The incorporation of this compound into a peptide sequence involves a cyclical process of deprotection, coupling, and washing. The following protocols outline the standard procedures for utilizing this compound in Fmoc-based SPPS.

Resin Preparation and Swelling

The initial step in SPPS is the preparation of the solid support, typically a resin such as Wang or Rink Amide resin.

  • Procedure:

    • Place the desired amount of resin in a reaction vessel.

    • Wash the resin with N,N-Dimethylformamide (DMF) three times.

    • Swell the resin in DMF for a minimum of 30 minutes to ensure optimal reaction conditions.[5]

Fmoc Deprotection

This step involves the removal of the Fmoc protecting group from the N-terminus of the resin-bound amino acid or peptide to allow for the coupling of the next amino acid.

  • Reagents:

    • 20% (v/v) piperidine in DMF.

  • Procedure:

    • Drain the DMF from the swollen resin.

    • Add the 20% piperidine in DMF solution to the resin (approximately 10 mL per gram of resin).[2]

    • Agitate the mixture at room temperature for 2-5 minutes.[2]

    • Drain the deprotection solution.

    • Add a fresh portion of the 20% piperidine in DMF solution and agitate for an additional 5-20 minutes.

    • Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine and the cleaved Fmoc-adduct.[5]

Amino Acid Coupling

Following deprotection, the free amine on the resin is coupled with the carboxyl group of the incoming this compound. This reaction is facilitated by a coupling agent to form a peptide bond.

  • Reagents:

    • This compound

    • Coupling agent, e.g., HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate).[3]

    • Base, e.g., N,N-Diisopropylethylamine (DIPEA).

    • Solvent: DMF.

  • Procedure:

    • In a separate vial, dissolve this compound (2-4 equivalents based on resin substitution) and an equimolar amount of HBTU in DMF.[5][6]

    • Add DIPEA (4-8 equivalents) to the amino acid/HBTU solution to activate the carboxylic acid.[5][6]

    • Immediately add the activated this compound solution to the deprotected resin.

    • Agitate the reaction mixture for 30-60 minutes.[5] The completion of the reaction can be monitored using a qualitative method such as the Kaiser test.

    • Drain the coupling solution and wash the resin with DMF to remove excess reagents and byproducts.

Cleavage from Resin and Final Deprotection

Once the desired peptide sequence is assembled, the peptide is cleaved from the solid support, and any remaining side-chain protecting groups are removed.

  • Reagents (Cleavage Cocktail):

    • A common cleavage cocktail is a mixture of Trifluoroacetic acid (TFA), water, and a scavenger such as Triisopropylsilane (TIS). A typical ratio is 95% TFA, 2.5% water, and 2.5% TIS.

  • Procedure:

    • Wash the peptide-resin with Dichloromethane (DCM) and dry it under vacuum.

    • Add the cleavage cocktail to the dry resin in a fume hood.[7]

    • Agitate the mixture at room temperature for 2-4 hours.[8]

    • Filter the resin and collect the filtrate containing the cleaved peptide.

    • Precipitate the crude peptide by adding cold diethyl ether to the filtrate.

    • Centrifuge the mixture to pellet the peptide, decant the ether, and wash the pellet with cold ether.

    • Dry the crude peptide pellet under vacuum. The peptide can then be purified by reverse-phase high-performance liquid chromatography (RP-HPLC).

Visualizing the Workflow: this compound Incorporation

The following diagram illustrates the cyclical workflow for the incorporation of a single this compound residue onto a growing peptide chain during solid-phase peptide synthesis.

SPPS_Workflow Start Start: Resin with N-terminal Fmoc group Deprotection Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Wash1 Wash (DMF) Deprotection->Wash1 Coupling Coupling: This compound + HBTU/DIPEA Wash1->Coupling Wash2 Wash (DMF) Coupling->Wash2 End Result: Peptide chain extended by one Thr residue (N-terminal Fmoc) Wash2->End End->Deprotection Next Cycle Cleavage Final Cleavage & Deprotection (TFA Cocktail) End->Cleavage Final Step FinalPeptide Purified Peptide Cleavage->FinalPeptide

Caption: Workflow for this compound incorporation in SPPS.

References

An In-depth Technical Guide to the Research Applications of Fmoc-L-threonine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Fmoc-L-threonine is a cornerstone reagent in modern biochemical research, primarily utilized as a fundamental building block in the chemical synthesis of peptides.[1] Its unique structure, featuring a temporary Nα-9-fluorenylmethyloxycarbonyl (Fmoc) protecting group and a reactive hydroxyl side chain, makes it indispensable for Solid-Phase Peptide Synthesis (SPPS).[2][3] This guide provides a comprehensive overview of the applications, experimental protocols, and quantitative data associated with the use of Fmoc-L-threonine in research and drug development.

Core Application: Solid-Phase Peptide Synthesis (SPPS)

The principal application of Fmoc-L-threonine is its role as a protected amino acid monomer in Fmoc-based SPPS.[1] This methodology facilitates the stepwise construction of a peptide sequence on an insoluble resin support.[2] The Fmoc group provides temporary protection for the α-amino group, which can be removed under mild basic conditions, typically with piperidine, allowing for the sequential addition of subsequent amino acids.[2][4] The hydroxyl group of the threonine side chain is often protected with an acid-labile group like tert-butyl (tBu) to prevent unwanted side reactions during synthesis.[5][6]

The general workflow for incorporating a single Fmoc-L-threonine residue into a growing peptide chain is depicted below.

spss_workflow Resin Peptide-Resin (Free N-terminus) Coupling Coupling: Fmoc-L-Thr(tBu)-OH + Activator (HBTU/DIC) + Base (DIPEA) Resin->Coupling Washing1 Washing (DMF) Coupling->Washing1 Deprotection Fmoc Deprotection: 20% Piperidine in DMF Washing1->Deprotection Washing2 Washing (DMF) Deprotection->Washing2 Next_Cycle Ready for Next Amino Acid Washing2->Next_Cycle

Caption: Standard cycle for the incorporation of Fmoc-L-threonine in SPPS.

Quantitative Data in Fmoc-L-Threonine Coupling

The efficiency of Fmoc-L-threonine incorporation is critical for the successful synthesis of the target peptide. Several parameters are monitored to ensure high fidelity throughout the process.

ParameterTypical ValueMethod of DeterminationKey Influencing Factors
Coupling Efficiency >99%Qualitative: Kaiser Test, Chloranil Test. Quantitative: HPLC of cleaved peptide, NMR spectroscopy.[7]Coupling reagents, reaction time, temperature, steric hindrance, peptide aggregation.[8][9]
Crude Peptide Purity 50-95%RP-HPLCSequence difficulty, side-chain protecting group strategy, deprotection conditions.[10]
Overall Synthesis Yield 10-70%Mass of purified peptide vs. initial resin loadingPeptide length, sequence complexity, cumulative coupling efficiency, purification losses.

Experimental Protocols

Protocol 1: Standard Coupling of Fmoc-L-Thr(tBu)-OH in Manual SPPS

This protocol outlines the manual steps for coupling Fmoc-L-Thr(tBu)-OH onto a solid support resin with a free N-terminal amine.

1. Materials and Reagents:

  • Resin with N-terminally deprotected peptide

  • Fmoc-L-Thr(tBu)-OH (3-5 equivalents)

  • Coupling Activator: HBTU (2.9 equivalents) or DIC (3 equivalents) with HOBt (3 equivalents)

  • Base: N,N-Diisopropylethylamine (DIPEA) (6-10 equivalents)

  • Solvent: N,N-Dimethylformamide (DMF)

  • Deprotection Solution: 20% (v/v) piperidine in DMF

  • Washing Solvents: DMF, Dichloromethane (DCM)

  • Reaction Vessel: Solid-phase synthesis vessel with a frit

2. Procedure:

  • Resin Preparation:

    • Ensure the peptide-resin has been fully deprotected (removal of the previous Fmoc group) and thoroughly washed with DMF.[11]

  • Activation of Fmoc-L-Thr(tBu)-OH:

    • In a separate vial, dissolve Fmoc-L-Thr(tBu)-OH, HBTU, and HOBt (if using) in DMF.

    • Add DIPEA to the solution.

    • Allow the mixture to pre-activate for 1-2 minutes at room temperature.[3]

  • Coupling Reaction:

    • Drain the DMF from the washed peptide-resin.

    • Immediately add the pre-activated amino acid solution to the resin.

    • Agitate the mixture using a shaker or manual swirling for 1-2 hours at room temperature.[3]

  • Washing:

    • Drain the coupling solution from the reaction vessel.

    • Wash the resin extensively with DMF (3-5 times) to remove excess reagents and byproducts.[3]

  • Monitoring Coupling Completion (Optional but Recommended):

    • Take a small sample of resin beads and perform a Kaiser test. A negative result (yellow beads) indicates the absence of free primary amines and a complete coupling reaction. If the test is positive (blue beads), the coupling step should be repeated.

  • Proceed to Next Cycle:

    • Once coupling is complete, the resin is ready for the Fmoc deprotection step to prepare for the addition of the next amino acid.[2]

Advanced Applications in Research

1. Synthesis of Phosphopeptides:

Threonine is a common site of protein phosphorylation, a critical post-translational modification in cell signaling.[12] To study these pathways, researchers require synthetic phosphopeptides. This is achieved by incorporating Fmoc-L-threonine derivatives where the side-chain hydroxyl is protected with a phosphate group.[13] The phosphate itself is typically protected with groups like benzyl or methyl, which are removed during the final cleavage from the resin.[14][15] The use of pre-phosphorylated Fmoc-amino acids is generally preferred over post-synthetic phosphorylation of the peptide on the resin.[13]

phosphopeptide_synthesis cluster_building_block Phosphorylated Building Block cluster_spps SPPS Cycle cluster_cleavage Final Cleavage Fmoc_pThr Fmoc-L-Thr(PO(OBzl)2)-OH SPPS Incorporate into Peptide via Standard Coupling Fmoc_pThr->SPPS Cleavage TFA Cocktail SPPS->Cleavage Removes side-chain & phosphate protection Final_Peptide Phosphopeptide (pThr) Cleavage->Final_Peptide

Caption: Synthesis of phosphopeptides using a pre-phosphorylated Fmoc-L-threonine derivative.

2. Synthesis of Glycopeptides:

O-linked glycosylation on threonine residues is crucial for protein function and recognition events.[16] The synthesis of glycopeptides for research is accomplished using glycosylated Fmoc-L-threonine building blocks.[17][18] In these reagents, a protected carbohydrate moiety is attached to the threonine side chain.[16] The acetyl-protected sugars are common as they are stable to the piperidine used for Fmoc removal but can be cleaved under mild basic conditions after the peptide is released from the resin.[16][18]

3. Drug Discovery and Development:

Synthetic peptides are widely explored as therapeutic agents. Fmoc-L-threonine is incorporated into these synthetic peptides to mimic or inhibit biological interactions.[19][20] For example, a synthetic peptide containing threonine can be used as a substrate for a specific kinase in high-throughput screening assays to identify kinase inhibitors. The ability to introduce modifications like phosphorylation or glycosylation at specific threonine sites is critical for creating peptides with enhanced stability, specificity, and therapeutic potential.[19]

drug_discovery_logic cluster_synthesis Peptide Synthesis cluster_screening High-Throughput Screening cluster_development Drug Development Fmoc_Thr Fmoc-L-Threonine SPPS SPPS Fmoc_Thr->SPPS Peptide_Library Peptide Library (e.g., Kinase Substrates) SPPS->Peptide_Library Assay Biochemical Assay (e.g., Kinase Assay + ATP) Peptide_Library->Assay Hit_ID Hit Identification (Inhibition of Phosphorylation) Assay->Hit_ID Compound_Library Small Molecule Compound Library Compound_Library->Assay Lead_Opt Lead Optimization Hit_ID->Lead_Opt Candidate Drug Candidate Lead_Opt->Candidate

Caption: Logical workflow for using Fmoc-L-threonine-containing peptides in drug discovery.

References

Fmoc-Thr-OH (CAS: 73731-37-0): A Comprehensive Technical Guide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: N-α-Fmoc-L-threonine (Fmoc-Thr-OH) is a pivotal amino acid derivative extensively utilized in solid-phase peptide synthesis (SPPS). Its fluorenylmethyloxycarbonyl (Fmoc) protecting group provides a stable linkage that is readily cleaved under mild basic conditions, making it an indispensable tool for the synthesis of peptides and peptidomimetics for research, therapeutic, and diagnostic applications. This in-depth technical guide provides a comprehensive overview of the physicochemical properties, applications, and experimental protocols associated with this compound, tailored for researchers, scientists, and drug development professionals.

Physicochemical Properties

This compound is a white to off-white powder with the chemical formula C₁₉H₁₉NO₅.[1][2] A summary of its key quantitative data is presented in Table 1 for easy reference and comparison.

PropertyValueReferences
CAS Number 73731-37-0[1][2]
Molecular Formula C₁₉H₁₉NO₅[1][2]
Molecular Weight 341.36 g/mol [1][2]
Appearance White to off-white powder/solid[2]
Melting Point 90-115 °C[1][3]
Solubility Soluble in DMF and DMSO.[4]
Storage Temperature -20°C to -15°C[1][5]

Applications in Research and Drug Development

The primary application of this compound lies in its role as a fundamental building block in Fmoc-based solid-phase peptide synthesis (SPPS) .[6] The threonine residue, with its secondary hydroxyl group, is a frequent site for post-translational modifications (PTMs), making this compound crucial for the synthesis of modified peptides that are vital for studying biological processes and for developing novel therapeutics.

Key applications include:

  • Synthesis of Bioactive Peptides: this compound is incorporated into the synthesis of a vast array of bioactive peptides, including hormones, neurotransmitters, and enzyme inhibitors.

  • Drug Discovery and Development: It is instrumental in the development of peptide-based drugs.[5] The ability to precisely control the peptide sequence allows for the optimization of drug candidates with improved efficacy, selectivity, and pharmacokinetic properties.

  • Synthesis of Glycopeptides: Threonine is a common site of O-linked glycosylation. This compound serves as a precursor for the synthesis of O-glycosylated threonine building blocks, which are then used in the SPPS of glycopeptides.[3][7] These glycopeptides are essential for studying the roles of carbohydrates in protein folding, stability, and cell-cell recognition.

  • Synthesis of Phosphopeptides: Threonine phosphorylation is a key event in many signaling pathways. This compound is used in the synthesis of phosphopeptides, which are critical tools for investigating protein kinase and phosphatase activity and for the development of kinase inhibitors.[6]

  • Structural Biology: Synthetic peptides containing threonine are used in structural studies, such as X-ray crystallography and NMR spectroscopy, to understand protein structure and function.[5]

Experimental Protocols

The following are generalized protocols for the use of this compound in Fmoc-SPPS. Optimization may be required based on the specific peptide sequence and the resin used.

Standard Solid-Phase Peptide Synthesis (SPPS) Protocol

This protocol outlines the key steps of resin swelling, Fmoc deprotection, amino acid coupling, and cleavage.

a. Resin Swelling:

  • Place the desired amount of a suitable resin (e.g., Wang resin for C-terminal carboxylic acids or Rink amide resin for C-terminal amides) into a reaction vessel.[1]

  • Wash the resin with N,N-dimethylformamide (DMF) three times.

  • Swell the resin in DMF for at least 30 minutes at room temperature.[1]

b. Fmoc Deprotection:

  • Drain the DMF from the swollen resin.

  • Add a solution of 20% piperidine in DMF to the resin.[1]

  • Agitate the mixture for 5-10 minutes.

  • Drain the solution and repeat the piperidine treatment for another 15-20 minutes to ensure complete Fmoc removal.[1]

  • Thoroughly wash the resin with DMF (5-7 times) to remove all traces of piperidine.

c. Amino Acid Coupling:

  • In a separate vessel, dissolve 3-4 equivalents of this compound and a suitable coupling agent (e.g., HBTU, HATU) in DMF.[1][2]

  • Add 6-8 equivalents of a base, such as N,N-diisopropylethylamine (DIEA), to the amino acid solution to activate the carboxylic acid.[1][2]

  • Immediately add the activated this compound solution to the deprotected resin.

  • Agitate the reaction mixture for 1-2 hours at room temperature. The completion of the reaction can be monitored using a qualitative ninhydrin (Kaiser) test.[2]

d. Cleavage and Deprotection:

  • After the final coupling and deprotection steps, wash the peptide-resin with dichloromethane (DCM).

  • Prepare a cleavage cocktail appropriate for the resin and side-chain protecting groups used. A common cocktail is 95% trifluoroacetic acid (TFA), 2.5% water, and 2.5% triisopropylsilane (TIPS).[2]

  • Add the cleavage cocktail to the resin and incubate for 2-3 hours at room temperature.

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Precipitate the crude peptide by adding cold diethyl ether.

  • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether.

  • Dry the crude peptide under vacuum.

SPPS_Workflow Resin Resin Swelling Resin Swelling (DMF) Resin->Swelling Deprotection Fmoc Deprotection (20% Piperidine/DMF) Swelling->Deprotection Wash Washing (DMF) Deprotection->Wash Repeat for each cycle Coupling Amino Acid Coupling (Fmoc-AA-OH, HBTU, DIEA) Coupling->Wash Wash->Deprotection Wash->Coupling Cleavage Cleavage & Deprotection (TFA Cocktail) Wash->Cleavage Final Step Peptide Crude Peptide Cleavage->Peptide

Figure 1: General workflow for Fmoc-based solid-phase peptide synthesis.

Synthesis of O-Glycosylated Threonine Building Blocks

This compound is a key starting material for creating glycosylated amino acids for glycopeptide synthesis. A general approach involves:

  • Protection of the Carboxylic Acid: The carboxylic acid of this compound is typically protected as a methyl or benzyl ester to prevent side reactions during glycosylation.

  • Glycosylation: The protected Fmoc-Thr-ester is reacted with a protected, activated sugar donor (e.g., a glycosyl bromide or trichloroacetimidate) in the presence of a suitable promoter (e.g., silver triflate or trimethylsilyl triflate).

  • Deprotection: The protecting group on the carboxylic acid is selectively removed to yield the Fmoc-protected glycosylated threonine building block, which can then be used in SPPS.[3]

Synthesis of Phosphothreonine-Containing Peptides

For the synthesis of phosphopeptides, a common strategy involves the use of a pre-phosphorylated Fmoc-Thr derivative, such as Fmoc-Thr(PO(OBzl)OH)-OH.[2]

  • Coupling of Phosphorylated Threonine: The protected phosphothreonine building block is coupled to the growing peptide chain using standard coupling reagents, often with an increased amount of base (DIEA) to facilitate the reaction.[8]

  • Chain Elongation: Subsequent amino acids are coupled following the standard SPPS protocol.

  • Final Cleavage and Deprotection: The final cleavage from the resin with a TFA-based cocktail also removes the benzyl protecting group from the phosphate moiety, yielding the desired phosphopeptide.

Analytical Characterization of Peptides

The purity and identity of synthetic peptides containing threonine are typically assessed using a combination of High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).

Analytical TechniqueDescription
Reversed-Phase HPLC (RP-HPLC) This is the primary method for assessing the purity of the crude peptide and for purifying the target peptide.[1][9] A C18 column is commonly used with a gradient of acetonitrile in water, typically containing 0.1% TFA as an ion-pairing agent.[7] The peptide is detected by UV absorbance at 214 nm and 280 nm.
Mass Spectrometry (MS) MS is used to confirm the molecular weight of the synthesized peptide, thereby verifying its identity.[2][7] Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) are common ionization techniques. For LC-MS analysis, formic acid is often used as a mobile phase additive instead of TFA to avoid ion suppression.[7][9]

Signaling Pathway Visualization: The MAPK Pathway

Threonine phosphorylation is a critical event in numerous cellular signaling pathways. One of the most well-studied is the Mitogen-Activated Protein Kinase (MAPK) pathway, which regulates processes such as cell growth, differentiation, and stress responses.[5][10] MAPKs are activated by dual phosphorylation on conserved threonine and tyrosine residues within their activation loop.[5][10] The synthesis of threonine-containing peptides and phosphopeptides using this compound is instrumental in dissecting the intricacies of such pathways.

MAPK_Pathway cluster_extracellular Extracellular cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth Factor Growth Factor RTK Receptor Tyrosine Kinase Growth Factor->RTK Binds Ras Ras RTK->Ras Activates Raf Raf (MAPKKK) Ras->Raf Activates MEK MEK (MAPKK) Raf->MEK Phosphorylates (Ser/Thr) MAPK MAPK (ERK) MEK->MAPK Phosphorylates (Thr/Tyr) Transcription_Factors Transcription Factors (e.g., c-Fos, c-Jun) MAPK->Transcription_Factors Phosphorylates & Activates Gene_Expression Gene Expression Transcription_Factors->Gene_Expression Regulates

Figure 2: Simplified MAPK signaling cascade highlighting threonine phosphorylation.

This compound is a cornerstone of modern peptide chemistry. Its versatility allows for the synthesis of a wide range of peptides, from simple unmodified sequences to complex glycopeptides and phosphopeptides. A thorough understanding of its properties and the associated synthetic and analytical methodologies is essential for researchers and professionals in drug discovery and development aiming to harness the therapeutic and scientific potential of peptides.

References

A Technical Guide to the Solubility of Fmoc-Thr-OH in DMF and DMSO

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the solubility of N-α-Fmoc-L-threonine (Fmoc-Thr-OH), a critical building block in solid-phase peptide synthesis (SPPS). Understanding the solubility of this reagent in commonly used solvents, namely N,N-dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), is paramount for optimizing reaction conditions, ensuring efficient coupling, and ultimately achieving high-purity synthetic peptides. This document provides a compilation of available solubility data, a detailed experimental protocol for solubility determination, and a logical workflow for utilizing this information in peptide synthesis.

Core Concepts in Solubility for SPPS

The solubility of Fmoc-protected amino acids is a crucial factor in the efficiency of the coupling steps during SPPS. Poor solubility can lead to several challenges, including:

  • Incomplete Reactions: Undissolved Fmoc-amino acid will not be available to react with the free N-terminus of the growing peptide chain on the solid support, leading to deletion sequences.

  • Slow Reaction Kinetics: Even if fully dissolved, low concentrations can slow down the coupling reaction, potentially requiring longer reaction times or leading to incomplete incorporation.

  • Aggregation: Some Fmoc-amino acids have a tendency to aggregate in solution, which can further reduce their effective concentration and hinder their reactivity.

DMF and DMSO are highly polar aprotic solvents favored in SPPS for their excellent solvating properties for a wide range of organic molecules, including protected amino acids and peptides.

Quantitative Solubility Data

The following tables summarize the available quantitative and qualitative solubility data for this compound and its tert-butyl protected analogue, Fmoc-Thr(tBu)-OH, in DMF and DMSO. It is important to note that solubility can be influenced by factors such as temperature, the specific grade of the solvent, and the presence of impurities.

Table 1: Solubility of this compound

SolventReported SolubilityMolar Concentration (approx.)Conditions / Notes
DMSO 175 mg/mL[1]512.66 mM[1]Ultrasonic assistance is required. The use of new, anhydrous DMSO is recommended as hygroscopic DMSO can significantly impact solubility.[1]
DMF "clearly soluble"~250 mMBased on 1 mmole (341.36 mg) in 2 mL of DMF.[2]

Table 2: Solubility of Fmoc-Thr(tBu)-OH

SolventReported SolubilityMolar Concentration (approx.)Conditions / Notes
DMSO 100 mg/mL251.60 mMUltrasonic assistance is required. The use of new, anhydrous DMSO is recommended.
DMF "excellent solubility"Not specifiedQualitative description from a supplier.
DMF "clearly soluble"~250 mMBased on 1 mmole (397.46 mg) in 2 mL of DMF.

Experimental Protocol for Solubility Determination

For applications requiring precise solubility data under specific laboratory conditions, direct experimental determination is recommended. The following protocol outlines a general method for determining the solubility of an Fmoc-amino acid in an organic solvent.

Materials:

  • This compound

  • High-purity DMF

  • High-purity DMSO

  • Analytical balance (readable to at least 0.1 mg)

  • Vortex mixer

  • Thermostatic shaker or water bath

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Volumetric flasks and pipettes

  • Syringe filters (e.g., 0.22 µm)

Procedure:

  • Preparation of Saturated Solutions:

    • Accurately weigh an excess amount of this compound (e.g., 200 mg) into a series of vials.

    • To each vial, add a precise volume of the test solvent (e.g., 1.0 mL of DMF or DMSO).

    • Seal the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatic shaker or water bath set to the desired experimental temperature (e.g., 25 °C).

    • Agitate the samples for a predetermined period (e.g., 24 hours) to ensure equilibrium is reached. A constant concentration in solution over time indicates equilibrium.

  • Separation of Undissolved Solid:

    • Centrifuge the vials at a high speed (e.g., 10,000 rpm) for a sufficient time (e.g., 15 minutes) to pellet the undissolved solid.

  • Sample Preparation for Analysis:

    • Carefully withdraw a known volume of the supernatant, ensuring no solid particles are disturbed.

    • Filter the supernatant through a syringe filter (e.g., 0.22 µm) to remove any remaining microparticles.

    • Dilute the filtered supernatant with a known volume of a suitable solvent (compatible with the HPLC mobile phase) to bring the concentration within the linear range of the HPLC calibration curve.

  • Quantitative Analysis by HPLC:

    • Prepare a series of standard solutions of this compound of known concentrations.

    • Inject the standard solutions into the HPLC to generate a calibration curve (Peak Area vs. Concentration).

    • Inject the diluted sample of the saturated solution into the HPLC.

    • Determine the concentration of the diluted sample from the calibration curve.

  • Calculation of Solubility:

    • Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted sample by the dilution factor.

    • Express the solubility in the desired units (e.g., mg/mL or mol/L).

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the experimental protocol for determining the solubility of this compound.

Solubility_Determination_Workflow start Start: Weigh Excess this compound add_solvent Add Precise Volume of Solvent (DMF or DMSO) start->add_solvent equilibrate Equilibrate at Constant Temperature (e.g., 24h with agitation) add_solvent->equilibrate centrifuge Centrifuge to Pellet Undissolved Solid equilibrate->centrifuge supernatant Extract and Filter Supernatant centrifuge->supernatant dilute Dilute Supernatant with Known Dilution Factor supernatant->dilute hplc_sample Run Diluted Sample on HPLC dilute->hplc_sample hplc_standards Prepare and Run HPLC Standards calculate Calculate Concentration from Calibration Curve and Dilution Factor hplc_standards->calculate hplc_sample->calculate end_point End: Determine Solubility (mg/mL or M) calculate->end_point

Experimental workflow for determining the solubility of this compound.

Conclusion

The solubility of this compound in DMF and DMSO is a critical parameter for the success of solid-phase peptide synthesis. While DMSO generally offers higher reported solubility for this compound, both solvents are effective for its use in SPPS. For applications demanding precise control over reaction conditions, it is advisable to experimentally determine the solubility under the specific conditions of the synthesis. The provided protocol and workflow offer a robust framework for such determinations, empowering researchers to optimize their peptide synthesis strategies and achieve higher purity and yields in their final products.

References

Safeguarding Synthesis: A Technical Guide to Storing Fmoc-Thr-OH Powder

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the optimal storage conditions for 9-fluorenylmethyloxycarbonyl-L-threonine (Fmoc-Thr-OH) powder, a critical reagent in solid-phase peptide synthesis (SPPS). Addressed to researchers, scientists, and professionals in drug development, this document outlines the necessary precautions to maintain the integrity and purity of this compound, ensuring reproducible and successful synthetic outcomes.

Executive Summary

Proper storage of this compound powder is paramount to prevent its degradation and maintain its chemical fidelity. Key factors influencing its stability include temperature, moisture, and light. This guide synthesizes data from leading chemical suppliers and scientific literature to provide clear, actionable recommendations for storage. Adherence to these guidelines will mitigate the risks of compromised reagent quality, which can lead to impurities in the final peptide product and failed syntheses.

Core Storage Recommendations

This compound is a white to off-white crystalline powder.[1] To ensure its long-term stability, it should be stored under controlled conditions. Exposure to elevated temperatures, humidity, and light can lead to the degradation of the Fmoc protecting group and the amino acid itself.[]

Temperature

Low temperatures are crucial for the long-term preservation of this compound. The recommended storage temperatures vary slightly among suppliers but consistently point towards refrigeration or freezing. For long-term storage, temperatures of -15°C to -20°C are frequently recommended.[1][3] Some suppliers also indicate that storage at 2-8°C is acceptable for shorter periods.[4]

Moisture

Fmoc-protected amino acids, including this compound, should be protected from moisture.[] It is advisable to store the powder in a tightly sealed container.[5][6] Before use, it is critical to allow the container to warm to room temperature before opening. This practice prevents the condensation of atmospheric moisture onto the cold powder, which could compromise its integrity.[5]

Light

The Fmoc group is known to be sensitive to light, particularly in solution.[] While the solid powder is more stable, prolonged exposure to light should be avoided as a general precaution. Storing the compound in an opaque container or in a dark location is recommended.

Quantitative Storage Data

The following table summarizes the recommended storage conditions for this compound powder from various sources.

ParameterRecommended ConditionDurationSource(s)
Temperature -20°C3 years[7]
4°C2 years[7]
2-8°CNot specified[4]
< -15°CNot specified[3]
Room TemperatureTemporary/Short-term[5][8]
Atmosphere DryLong-term
Tightly sealed containerLong-term[5][6]
Light Protected from lightLong-term[]

Experimental Workflow: Fmoc Solid-Phase Peptide Synthesis (SPPS)

This compound is a fundamental building block in Fmoc-based solid-phase peptide synthesis.[9] The following diagram illustrates a typical workflow for the incorporation of an Fmoc-amino acid, such as this compound, into a growing peptide chain on a solid support.

SPPS_Workflow cluster_resin Reaction Vessel cluster_reagents Reagents Resin Resin with growing peptide chain Deprotection_Step Remove Fmoc group Resin->Deprotection_Step 1. Fmoc Deprotection FmocAA This compound Activation 2. Activation of This compound FmocAA->Activation Activator Activating Agent (e.g., HBTU/DIEA) Activator->Activation Deprotection Deprotection Agent (e.g., Piperidine in DMF) Washes1 Wash Resin (DMF) Deprotection_Step->Washes1 Coupling Couple activated This compound to peptide Washes1->Coupling 3. Coupling Activation->Coupling Washes2 Wash Resin (DMF) Coupling->Washes2 Washes2->Resin Repeat cycle for next amino acid

Figure 1. General workflow for a single coupling cycle in Fmoc solid-phase peptide synthesis.

Detailed Experimental Protocol for a Coupling Cycle

The following is a generalized protocol for the coupling of this compound during SPPS. Specific quantities and reaction times may need to be optimized based on the scale of the synthesis and the specific peptide sequence.

  • Resin Preparation: The solid support resin with the N-terminally protected peptide is swelled in a suitable solvent, typically dimethylformamide (DMF).

  • Fmoc Deprotection: The Fmoc protecting group on the N-terminus of the growing peptide chain is removed by treating the resin with a solution of piperidine in DMF (commonly 20%). This exposes the free amine for the subsequent coupling reaction.

  • Washing: The resin is thoroughly washed with DMF to remove residual piperidine and byproducts.

  • Amino Acid Activation: In a separate vessel, this compound is pre-activated. This is typically achieved by dissolving the this compound and a coupling reagent (e.g., HBTU, HATU) in DMF, followed by the addition of a base such as diisopropylethylamine (DIEA).

  • Coupling: The activated this compound solution is added to the resin. The reaction is allowed to proceed for a sufficient time to ensure complete coupling.

  • Washing: The resin is again washed extensively with DMF to remove any unreacted reagents and byproducts.

  • Cycle Repetition: The cycle of deprotection, washing, and coupling is repeated with the next desired Fmoc-protected amino acid until the full peptide sequence is assembled.

Logical Relationship of Storage and Handling

Proper storage and handling are intrinsically linked to successful peptide synthesis. The following diagram illustrates the logical flow from storage to application, highlighting critical control points.

Storage_To_Use Storage Long-Term Storage (-20°C, Dry, Dark) Equilibration Equilibrate to Room Temperature Storage->Equilibration Prior to use Degradation Degradation of this compound (Moisture, Heat, Light) Storage->Degradation Improper Storage Weighing Weighing (Minimize exposure) Equilibration->Weighing Dissolution Dissolution in Solvent (e.g., DMF) Weighing->Dissolution Weighing->Degradation Moisture exposure Activation Activation Dissolution->Activation Coupling Coupling Reaction Activation->Coupling Success Successful Peptide Synthesis Coupling->Success Failure Synthesis Failure/ Impurities Degradation->Failure leads to

Figure 2. Logical flow from storage to use of this compound, highlighting critical points.

Conclusion

The chemical integrity of this compound powder is a prerequisite for the synthesis of high-quality peptides. The recommendations outlined in this guide—storage at low temperatures (ideally -20°C), in a dry environment, and protected from light—are simple yet critical measures to ensure the stability of this reagent. By implementing these storage protocols and following careful handling procedures, researchers and drug development professionals can minimize the risk of reagent degradation, leading to more reliable and reproducible results in solid-phase peptide synthesis.

References

The Foundational Role of the Fmoc Protecting Group in Modern Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The advent of Solid-Phase Peptide Synthesis (SPPS) has been a cornerstone in the advancement of biochemistry, pharmacology, and materials science. Central to the most prevalent SPPS methodology is the 9-fluorenylmethyloxycarbonyl (Fmoc) protecting group. Its unique chemical properties, particularly its base lability, have enabled the routine and automated synthesis of complex peptides with high purity.[1][2] This guide delves into the core principles of Fmoc chemistry, provides detailed experimental protocols, presents quantitative data for critical steps, and outlines the strategic considerations necessary for successful peptide synthesis.

Core Principles of Fmoc-Based SPPS

Fmoc-SPPS is a cyclical process that builds a peptide chain from the C-terminus to the N-terminus while the nascent peptide is anchored to an insoluble resin support.[3][4] The success of this strategy hinges on an orthogonal protection scheme, where the temporary Nα-amino protecting group (Fmoc) can be removed under conditions that leave the permanent side-chain protecting groups and the resin linkage intact.[5]

  • Nα-Fmoc Protection: The Fmoc group shields the alpha-amino group of an amino acid, preventing it from forming unwanted peptide bonds during the coupling step.[6][7] Its key feature is its stability in acidic conditions and its rapid removal by a mild base, typically a solution of piperidine in N,N-dimethylformamide (DMF).[1][3]

  • Side-Chain Protection: Reactive amino acid side chains are protected by acid-labile groups, most commonly tert-butyl (tBu), trityl (Trt), or t-butyloxycarbonyl (Boc) derivatives.[][9] These groups are stable to the basic conditions used for Fmoc removal but are cleaved simultaneously with the peptide from the resin using a strong acid like trifluoroacetic acid (TFA).[2][5]

  • Solid Support (Resin): The synthesis is performed on a solid support, such as polystyrene beads functionalized with a suitable linker.[6] The choice of linker dictates the C-terminal functionality of the final peptide, with Wang resin used for C-terminal acids and Rink Amide resin for C-terminal amides.[6]

The orthogonality between the base-labile Fmoc group and the acid-labile side-chain protecting groups is the strategic foundation of this methodology.[5]

The Chemistry and Mechanism of Fmoc Deprotection

The removal of the Fmoc group is a critical step in each cycle of peptide synthesis. The process is a base-catalyzed β-elimination reaction.[10][11]

  • Proton Abstraction: A base, typically a secondary amine like piperidine, abstracts the acidic proton on the fluorenyl ring's C9 position.[5][10]

  • β-Elimination: This abstraction initiates a cascade of electron movement, leading to the elimination of the Fmoc group as dibenzofulvene (DBF) and carbon dioxide.[5][11]

  • DBF Scavenging: The highly reactive DBF byproduct is immediately trapped by the excess piperidine in the solution, forming a stable adduct.[1][10] This scavenging step is crucial to prevent DBF from reacting with the newly liberated N-terminal amine of the peptide, which would terminate the chain extension.[11]

The formation of the DBF-piperidine adduct can be monitored by UV spectrophotometry (at ~301 nm), allowing for real-time tracking of the deprotection reaction.[1][7]

Fmoc_Deprotection_Mechanism Fmoc_Peptide Fmoc-NH-Peptide-Resin Intermediate Carbanion Intermediate Fmoc_Peptide->Intermediate 1. Proton Abstraction Piperidine Piperidine (Base) Piperidine->Intermediate Deprotected_Peptide H₂N-Peptide-Resin (Free Amine) Intermediate->Deprotected_Peptide 2. β-Elimination DBF Dibenzofulvene (DBF) Intermediate->DBF CO2 CO₂ Intermediate->CO2 Adduct DBF-Piperidine Adduct DBF->Adduct 3. Scavenging Piperidine2 Piperidine (Scavenger) Piperidine2->Adduct

Caption: Mechanism of base-catalyzed Fmoc deprotection.

The Fmoc-SPPS Workflow: A Step-by-Step Guide

Each cycle of amino acid addition in Fmoc-SPPS consists of a series of discrete steps. The entire process, from resin preparation to the final cleavage, is an iterative application of this cycle.

SPPS_Workflow Start Start: Fmoc-AA-Resin Deprotection Fmoc Deprotection (20% Piperidine/DMF) Start->Deprotection Wash1 DMF Wash Deprotection->Wash1 Remove DBF adduct Coupling Amino Acid Coupling (Fmoc-AA-OH, Activator) Wash1->Coupling Prepare for coupling Wash2 DMF Wash Coupling->Wash2 Remove excess reagents Repeat Repeat Cycle for Next Amino Acid Wash2->Repeat Repeat->Deprotection Elongate chain FinalCleavage Final Cleavage & Side-Chain Deprotection (TFA Cocktail) Repeat->FinalCleavage Sequence complete

Caption: The iterative cycle of Fmoc Solid-Phase Peptide Synthesis.

Experimental Protocols

The following protocols are provided for a standard manual synthesis on a 0.1 mmol scale. Reagent volumes and reaction times may be adjusted based on the specific sequence, scale, and equipment (e.g., automated synthesizers).[12]

  • Resin Swelling: Swell the peptide-resin in 5 mL of DMF for at least 30-60 minutes.[12]

  • Initial Deprotection: Drain the DMF and add 5 mL of 20% (v/v) piperidine in DMF to the resin. Agitate for 3 minutes.[12][13]

  • Main Deprotection: Drain the solution. Add a fresh 5 mL of 20% piperidine in DMF and agitate for 10-15 minutes to ensure complete Fmoc removal.[12]

  • Washing: Drain the deprotection solution and wash the resin thoroughly with DMF (5 x 5 mL) to remove all traces of piperidine and the DBF-piperidine adduct.[12]

  • Activation Mixture: In a separate vessel, dissolve the incoming Fmoc-amino acid (0.4 mmol, 4 eq.), HBTU (0.38 mmol, 3.8 eq.), and HOBt (0.4 mmol, 4 eq.) in 3 mL of DMF.[14]

  • Base Addition: Add N,N-Diisopropylethylamine (DIEA) (0.8 mmol, 8 eq.) to the activation mixture and allow it to pre-activate for 2-5 minutes.[12][14]

  • Coupling Reaction: Add the activated amino acid solution to the deprotected, washed resin. Agitate the mixture for 1-2 hours at room temperature.[12]

  • Washing: Drain the coupling solution and wash the resin with DMF (3 x 5 mL) to remove excess reagents and byproducts.[12]

  • Monitoring (Optional but Recommended): Perform a Kaiser test to confirm the absence of free primary amines, indicating a successful coupling.[12]

  • Resin Preparation: After the final coupling and deprotection cycle, wash the peptide-resin with dichloromethane (DCM) (3 x 5 mL) and dry it under vacuum.[12]

  • Cleavage Cocktail Preparation: Prepare a cleavage cocktail appropriate for the peptide sequence. A common mixture ("Reagent K") is 95% TFA, 2.5% water, and 2.5% triisopropylsilane (TIS). Caution: TFA is highly corrosive and must be handled in a fume hood. [12][15]

  • Cleavage Reaction: Add 5 mL of the cleavage cocktail to the dried resin and agitate for 2-4 hours at room temperature.[12][15]

  • Peptide Precipitation: Filter the resin and collect the TFA filtrate. Precipitate the crude peptide by adding the filtrate to a centrifuge tube containing cold diethyl ether.[12]

  • Isolation: Centrifuge the mixture to pellet the peptide. Decant the ether, wash the pellet with cold ether two more times, and dry the final product under vacuum.[12]

  • Purification: The crude peptide is typically purified using reverse-phase high-performance liquid chromatography (RP-HPLC).[12]

Quantitative Data and Reagent Comparison

The efficiency of peptide synthesis is highly dependent on the choice of reagents. The tables below summarize key quantitative data and comparisons.

FeatureFmoc StrategyBoc Strategy
Nα-Protecting Group 9-fluorenylmethyloxycarbonyl (Fmoc)tert-butyloxycarbonyl (Boc)
Nα-Deprotection Reagent 20-50% Piperidine in DMF (Mild Base)[3]25-50% TFA in DCM (Strong Acid)
Side-Chain Protection Acid-labile (e.g., tBu, Trt, Boc)[]Acid-labile (e.g., Bzl, Tos) or HF-labile
Final Cleavage Reagent Trifluoroacetic Acid (TFA)[2]Hydrofluoric Acid (HF) or TFMSA
Key Advantage Milder overall conditions, compatible with sensitive residues and modifications.[2][]Historically robust for very long or difficult sequences.[16]
Key Disadvantage Potential for side reactions like diketopiperazine formation.[17]Requires harsh, corrosive acids (HF) and specialized equipment.[2][3]
ReagentFull NameClassTypical Reaction TimeKey Characteristics & Notes
HBTU O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphateAminium Salt15-60 minHighly efficient and widely used; low racemization when HOBt is present.[18][19]
HATU O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphateAminium Salt15-60 minMore reactive than HBTU, especially for sterically hindered couplings.[18]
HCTU O-(6-Chlorobenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphateAminium Salt15-60 minHigh efficiency comparable to HATU but more cost-effective.[18]
DIC/HOBt N,N'-Diisopropylcarbodiimide / HydroxybenzotriazoleCarbodiimide1-4 hoursCost-effective; byproduct (diisopropylurea) is soluble in DMF. Minimizes racemization.[19][20]
PyBOP (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphatePhosphonium Salt20-90 minVery effective, particularly for difficult couplings, but can be more expensive.[20]

Potential Side Reactions and Mitigation Strategies

While robust, Fmoc-SPPS is not without potential complications. Awareness of these side reactions is crucial for troubleshooting and optimizing synthesis outcomes.

  • Aspartimide Formation: Peptides containing Asp-Xxx sequences (especially Asp-Gly, Asp-Ser, Asp-Asn) are prone to forming a cyclic aspartimide intermediate under basic deprotection conditions.[17][21] This can lead to chain termination or rearrangement to β-aspartyl peptides.

    • Mitigation: Use of additives like 1-hydroxybenzotriazole (HOBt) in the piperidine solution can reduce this side reaction.[17][21] Alternatively, using specialized backbone-protected Asp derivatives can prevent it entirely.[21]

  • Diketopiperazine Formation: At the dipeptide stage, the newly deprotected N-terminal amine can attack the C-terminal ester linkage to the resin, cleaving the dipeptide as a cyclic diketopiperazine. This is most common with Proline or Glycine in the first two positions.[17]

    • Mitigation: Use 2-chlorotrityl chloride resin, whose steric bulk hinders this intramolecular reaction.[17] Alternatively, couple the third amino acid immediately after deprotecting the second.

  • Racemization: The loss of stereochemical integrity at the α-carbon can occur during the amino acid activation step, especially for residues like Cysteine and Histidine.[18][22]

    • Mitigation: Use of additives like HOBt or its aza-derivatives (HOAt) is highly effective at suppressing racemization.[23] Using weaker bases for activation can also help.[20]

Conclusion

The Fmoc protecting group is the linchpin of modern solid-phase peptide synthesis. Its strategic use in an orthogonal protection scheme with acid-labile side-chain groups provides a mild, efficient, and highly automatable platform for assembling peptides.[2][4] For researchers, scientists, and drug development professionals, a deep understanding of the underlying chemistry, reaction kinetics, and potential pitfalls of the Fmoc methodology is paramount. By carefully selecting reagents, optimizing protocols, and implementing appropriate mitigation strategies, the synthesis of even complex and sensitive peptides can be achieved with high fidelity, paving the way for new discoveries in medicine and science.

References

Fmoc-Thr-OH supplier and pricing information

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to Fmoc-Thr-OH for Researchers

This guide provides an overview of Fmoc-L-Threonine (this compound), a crucial amino acid derivative for peptide synthesis, focusing on supplier information, pricing, and detailed experimental protocols for researchers, scientists, and professionals in drug development.

This compound: Properties and Applications

Fmoc-L-Threonine (N-α-Fmoc-L-threonine) is a derivative of the amino acid L-Threonine with a fluorenylmethyloxycarbonyl (Fmoc) protecting group attached to its alpha-amino group. This protecting group is stable under acidic conditions but easily removed by a base, typically piperidine, making it central to the Fmoc solid-phase peptide synthesis (SPPS) strategy.[1][2] SPPS allows for the stepwise construction of peptides, and this compound is the building block used to incorporate threonine residues into a peptide sequence.[2][3] Threonine's hydroxyl side chain can also be a site for post-translational modifications like glycosylation or phosphorylation, making derivatives of this compound essential for synthesizing complex peptides.[4][5]

Supplier and Pricing Information

The availability and cost of this compound can vary significantly between suppliers. The following table summarizes pricing information from various sources for research-grade this compound (CAS No: 73731-37-0). Please note that prices are subject to change and may not include shipping or handling fees. Some suppliers require a login to view pricing.

SupplierQuantityPrice (USD)Price per Gram (USD)Notes
MedchemExpress 100 g$83.00$0.83In-stock.[6]
Biosynth 250 g$313.33$1.25Lead time 3-4 weeks.[7]
500 g$610.17$1.22Lead time 3-4 weeks.[7]
RayBiotech 25 g$89.00$3.56In-stock.[8]
ChemPep 5 g$42.00$8.40For Research & Development use only.[9]
Carl ROTH 1 kg€1,139.00 (~$1,230)~$1.23Ready for dispatch in 3-4 weeks.[10]
Advanced ChemTech 5 g$25.00$5.00Price for Fmoc-Thr(tBu)-OH.[5]
25 g$50.00$2.00Price for Fmoc-Thr(tBu)-OH.[5]
100 g$150.00$1.50Price for Fmoc-Thr(tBu)-OH.[5]
Sigma-Aldrich VariousVariesVariesRequires login for contract pricing.
Aapptec VariousVariesVariesRequires login for pricing.[11]
CDH Fine Chemical 5 g, 25 g, 100 gVariesVariesPack sizes available.[12]

Note: Pricing for the tert-butyl protected derivative, Fmoc-Thr(tBu)-OH, is included for comparison as it is commonly used in peptide synthesis.[5]

Experimental Protocols

The following is a standard protocol for the incorporation of this compound into a peptide sequence using manual Fmoc solid-phase peptide synthesis (SPPS).

Resin Preparation and Swelling
  • Objective: To prepare the solid support for peptide synthesis.

  • Procedure:

    • Place the appropriate resin (e.g., Wang or Rink Amide resin) in a reaction vessel.

    • Wash the resin with dimethylformamide (DMF) three times for one minute each.

    • Swell the resin in DMF for a minimum of 30 minutes to ensure optimal reaction conditions.[1]

Fmoc Deprotection
  • Objective: To remove the Fmoc protecting group from the N-terminus of the resin-bound peptide, preparing it for coupling with the next amino acid.

  • Procedure:

    • Drain the DMF from the swollen resin.

    • Add a solution of 20% piperidine in DMF to the resin.[1]

    • Agitate the mixture for 5 minutes and then drain the piperidine solution.

    • Add a fresh solution of 20% piperidine in DMF and agitate for an additional 15-20 minutes.[1]

    • Drain the solution and wash the resin thoroughly with DMF (5 to 7 times for one minute each) to remove all traces of piperidine.[1]

Amino Acid Coupling
  • Objective: To activate and couple this compound to the deprotected N-terminus of the peptide chain.

  • Procedure:

    • In a separate vial, dissolve 3-4 equivalents of this compound and 3-4 equivalents of a coupling agent (e.g., HBTU) in DMF.[1]

    • Add 6-8 equivalents of a base, typically diisopropylethylamine (DIEA), to the amino acid/coupling agent mixture.[1]

    • Allow the mixture to pre-activate for 1-2 minutes.

    • Add the activated this compound solution to the deprotected resin.

    • Agitate the reaction mixture for 30-60 minutes. Reaction completion can be monitored using a qualitative method like the Kaiser test.[1]

    • Once the reaction is complete, drain the coupling solution and wash the resin with DMF (3 times for one minute) and then with dichloromethane (DCM) (3 times for one minute).[1]

Visualized Workflow: Fmoc Solid-Phase Peptide Synthesis Cycle

The following diagram illustrates the key steps in a single cycle of Fmoc-SPPS for the addition of one amino acid residue.

Fmoc_SPPS_Workflow Start Start: Resin-Bound Peptide (Fmoc-Protected) Deprotection 1. Fmoc Deprotection (20% Piperidine in DMF) Start->Deprotection Wash_1 2. DMF Wash Deprotection->Wash_1 Coupling 4. Coupling (Add Activated AA to Resin) Wash_1->Coupling Deprotected Resin Activation 3. AA Activation (this compound + HBTU/DIEA) Activation->Coupling Activated Amino Acid Wash_2 5. DMF/DCM Wash Coupling->Wash_2 End End: Peptide Lengthened by one Thr residue (Fmoc-Protected) Wash_2->End End->Deprotection Next Cycle

Caption: Workflow for a single coupling cycle in Fmoc-SPPS.

References

Methodological & Application

Standard Protocol for Coupling Fmoc-Thr(tBu)-OH in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Application Note & Protocol

Audience: Researchers, scientists, and drug development professionals.

Introduction

Solid-Phase Peptide Synthesis (SPPS) is the cornerstone of peptide and protein synthesis in research and pharmaceutical development. The Fmoc/tBu strategy is a widely adopted method due to its mild reaction conditions and compatibility with a diverse range of amino acids. Threonine, a β-hydroxy amino acid, plays a critical role in the structure and function of many peptides. Its side-chain hydroxyl group is typically protected with a tert-butyl (tBu) group to prevent side reactions during synthesis.

This document provides a detailed protocol for the efficient coupling of Fmoc-Thr(tBu)-OH in SPPS. It includes a summary of common coupling reagents, recommended reaction conditions, and a step-by-step experimental procedure. Adherence to this protocol will help ensure high coupling efficiency and minimize common side reactions, leading to the successful synthesis of high-purity peptides.

Data Presentation: Comparison of Common Coupling Reagents

The choice of coupling reagent is critical for achieving high efficiency in SPPS, especially for sterically hindered amino acids like Threonine. The following table summarizes the performance of several widely used coupling reagents. While yields can vary based on the specific peptide sequence and reaction conditions, this data provides a comparative overview.[1]

Coupling ReagentAdditiveBaseSolventTypical Molar Excess (AA:Reagent:Base)Typical Coupling Time (min)Reported Yield (%)
HATU HOAtDIPEADMF3-5 : 3-5 : 6-1030~99[1]
HBTU HOBtDIPEADMF3-5 : 3-5 : 6-1030~95-98[1]
DIC/HOBt HOBt-DMF/DCM3 : 3 : -30-120~95-98
PyBOP HOBtDIPEADMF3-5 : 3-5 : 6-1030~95[1]
COMU -DIPEADMF3-5 : 3-5 : 6-1015-30>99[1]

Experimental Protocol: Manual Coupling of Fmoc-Thr(tBu)-OH

This protocol describes a standard manual procedure for the coupling of Fmoc-Thr(tBu)-OH onto a solid support following Fmoc deprotection of the N-terminal amine.

Materials
  • Fmoc-Thr(tBu)-OH

  • Peptide synthesis resin with a free N-terminal amine

  • Coupling Reagent: e.g., HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • Base: N,N-Diisopropylethylamine (DIPEA)

  • Solvent: N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Dichloromethane (DCM), peptide synthesis grade

  • 20% (v/v) Piperidine in DMF for Fmoc deprotection

  • Kaiser test kit

  • Solid-phase peptide synthesis reaction vessel

  • Shaker or bubbler for agitation

Procedure

Step 1: Resin Preparation and Fmoc Deprotection

  • Swell the resin in DMF for at least 30 minutes in the reaction vessel.

  • Drain the DMF.

  • Add the 20% piperidine in DMF solution to the resin.

  • Agitate the mixture for 5 minutes.

  • Drain the solution.

  • Add a fresh portion of 20% piperidine in DMF and agitate for an additional 15 minutes.

  • Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

  • Perform a Kaiser test on a few beads of resin to confirm the presence of free primary amines (a positive test will result in a blue/purple color).

Step 2: Amino Acid Activation and Coupling

  • In a separate vial, dissolve Fmoc-Thr(tBu)-OH (3-5 equivalents relative to the resin loading) and HATU (3-5 equivalents) in DMF.

  • Add DIPEA (6-10 equivalents) to the solution.

  • Allow the mixture to pre-activate for 1-2 minutes.

  • Add the activated amino acid solution to the deprotected peptide-resin in the reaction vessel.

  • Agitate the mixture at room temperature for 1-2 hours. Longer coupling times may be necessary for difficult sequences.

Step 3: Monitoring and Washing

  • Take a small sample of resin beads and perform a Kaiser test. A negative result (yellow or colorless beads) indicates that the coupling reaction is complete.

  • If the Kaiser test is positive, continue the coupling for an additional 1-2 hours and re-test. If the test remains positive, a double coupling may be necessary.

  • Once the coupling is complete, drain the reaction solution.

  • Wash the resin thoroughly with DMF (3-5 times) and then with DCM (3-5 times) to remove any excess reagents and byproducts. The resin is now ready for the next deprotection and coupling cycle.

Mandatory Visualization

Experimental Workflow Diagram

SPPS_Coupling_Workflow Workflow for Fmoc-Thr(tBu)-OH Coupling in SPPS Resin Start: Peptide-Resin (Fmoc-protected N-terminus) Swell 1. Swell Resin in DMF Resin->Swell Deprotection1 2. Add 20% Piperidine/DMF (5 min) Swell->Deprotection1 Deprotection2 3. Add 20% Piperidine/DMF (15 min) Deprotection1->Deprotection2 Wash1 4. Wash with DMF Deprotection2->Wash1 Kaiser_Test1 5. Kaiser Test (Positive) Wash1->Kaiser_Test1 Activation 6. Pre-activate Fmoc-Thr(tBu)-OH with HATU/DIPEA in DMF Kaiser_Test1->Activation Free Amine Confirmed Coupling 7. Add Activated Amino Acid to Resin (1-2 hours) Activation->Coupling Kaiser_Test2 8. Kaiser Test (Negative) Coupling->Kaiser_Test2 Wash2 9. Wash with DMF and DCM Kaiser_Test2->Wash2 Coupling Complete Double_Couple Double Couple or Cap Kaiser_Test2->Double_Couple Incomplete Coupling Next_Cycle End: Ready for Next Coupling Cycle Wash2->Next_Cycle Double_Couple->Coupling Re-couple

Caption: General workflow for one cycle of Fmoc-Thr(tBu)-OH coupling in SPPS.

Troubleshooting and Side Reactions

  • Incomplete Coupling: As indicated by a positive Kaiser test after the initial coupling time, this can be addressed by extending the reaction time or performing a double coupling with fresh reagents.[2] The use of more potent coupling reagents like HATU or COMU is recommended for sterically hindered amino acids.[1]

  • Racemization: While the urethane-based Fmoc protecting group generally suppresses racemization, the choice of base can influence its extent. For amino acids prone to racemization, using a weaker base like collidine instead of DIPEA is recommended.[3] Carbodiimide-based activation methods without a strong base can also minimize racemization.[4]

  • Aggregation: During the elongation of the peptide chain, aggregation can hinder both coupling and deprotection steps.[3] Using solvents like NMP instead of DMF or incorporating pseudoproline dipeptides can help to disrupt secondary structures and improve synthesis efficiency.

References

Application Notes and Protocols: Activation of Fmoc-Thr-OH with HATU

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In solid-phase peptide synthesis (SPPS), the efficient formation of peptide bonds is critical for the successful synthesis of a target peptide. The activation of the carboxylic acid group of the incoming N-Fmoc protected amino acid is a key step that dictates the yield and purity of the final product. Threonine, a β-hydroxy amino acid, can present challenges in coupling due to steric hindrance. The use of potent activating agents is therefore essential.

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly effective aminium/uronium-based coupling reagent. It is an analogue of HBTU where the benzotriazole group is replaced by the more reactive 7-aza-1-hydroxybenzotriazole (HOAt) moiety.[1][2] The presence of the nitrogen atom in the pyridine ring of HOAt enhances its electron-withdrawing properties, leading to the formation of a more reactive OAt active ester and consequently, more efficient coupling.[1] While HOBt (1-hydroxybenzotriazole) is a common additive used with other coupling reagents like DIC and HBTU to increase efficiency and reduce racemization, HATU already contains the superior HOAt moiety.[1][2][3] Therefore, the addition of HOBt to a HATU-mediated coupling is generally redundant. These notes will focus on the standard and highly efficient activation of Fmoc-Thr-OH using HATU.

Chemical Activation Mechanism

The activation of an Fmoc-amino acid with HATU proceeds through a multi-step mechanism in the presence of a non-nucleophilic base, typically N,N-diisopropylethylamine (DIPEA) or 2,4,6-collidine.

  • Deprotonation: The tertiary base deprotonates the carboxylic acid of this compound, forming a carboxylate anion.[4]

  • Active Ester Formation: The carboxylate anion attacks the aminium salt HATU. This leads to the formation of a highly reactive OAt active ester of the this compound.[1][4] This active ester is more reactive than the corresponding OBt ester formed with reagents like HBTU.[5][6]

  • Acylation: The nucleophilic free amine on the resin-bound peptide attacks the carbonyl carbon of the reactive OAt-ester, forming the desired peptide bond and releasing HOAt.[4]

The diagram below illustrates the activation pathway of an Fmoc-amino acid with HATU.

HATU_Activation Fmoc_AA This compound Carboxylate Fmoc-Thr-O⁻ (Carboxylate) Fmoc_AA->Carboxylate + DIPEA Base DIPEA (Base) Base->Carboxylate Active_Ester Fmoc-Thr-OAt (Active Ester) Carboxylate->Active_Ester HATU HATU HATU->Active_Ester Activation Coupled_Peptide Fmoc-Thr-Peptide-Resin Active_Ester->Coupled_Peptide Byproduct HOAt Active_Ester->Byproduct releases Resin H₂N-Peptide-Resin Resin->Coupled_Peptide Coupling

Caption: Activation of this compound with HATU.

Quantitative Data Summary

The efficiency of a coupling reaction depends on the reagents, their stoichiometry, and the reaction conditions. HATU is known for its high efficiency, especially for sterically hindered amino acids like threonine.[7]

ParameterRecommended RangeNotes
This compound (equiv.) 3 - 5An excess is used to drive the reaction to completion.[7]
HATU (equiv.) 2.7 - 5A slight deficit or equimolar amount relative to the amino acid is common.[7][8]
Base (DIPEA/Collidine, equiv.) 6 - 10A 2-fold excess relative to the amino acid and coupling agent is standard.[1][7]
Solvent DMF, NMPN,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP) are the most common solvents.[9]
Pre-activation Time 1 - 5 minutesBrief pre-activation is sufficient for HATU.[1] Longer times may increase risk of racemization.[10]
Coupling Time 30 - 120 minutesCan be extended for difficult couplings. Reaction progress can be monitored.[7][11]
Temperature Room TemperatureMicrowave assistance can be used to accelerate coupling for difficult sequences.[7]

Experimental Protocols

This section provides a standard protocol for the manual solid-phase coupling of this compound to a peptide-resin using HATU activation. The protocol assumes a starting scale of 0.1 mmol of resin substitution.

Materials and Reagents:

  • Fmoc-protected amino-terminated resin (e.g., Rink Amide, Wang)

  • This compound (or Fmoc-Thr(tBu)-OH if side-chain protection is desired)

  • HATU

  • N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Piperidine, 20% (v/v) in DMF for Fmoc deprotection

  • Dichloromethane (DCM)

  • Reaction vessel suitable for SPPS

  • Shaker or bubbler for agitation

Protocol Steps:

  • Resin Swelling:

    • Place the resin (0.1 mmol) in the reaction vessel.

    • Add DMF (approx. 10 mL/g of resin) and allow the resin to swell for at least 30 minutes with gentle agitation.[11]

    • Drain the DMF.

  • Fmoc Deprotection:

    • Add 20% piperidine in DMF to the resin.

    • Agitate for 5 minutes, then drain.[1]

    • Add a fresh portion of 20% piperidine in DMF and agitate for an additional 15-20 minutes.[1]

    • Drain the solution and wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.[11]

    • Perform a Kaiser test to confirm the presence of free primary amines. A positive test (blue beads) indicates successful Fmoc removal.

  • Amino Acid Activation:

    • In a separate, dry glass vial, dissolve this compound (e.g., 5 equivalents, 0.5 mmol) and HATU (e.g., 4.9 equivalents, 0.49 mmol) in a minimal amount of DMF.

    • Add DIPEA (e.g., 10 equivalents, 1.0 mmol) to the solution.

    • Mix the solution for 1-5 minutes to pre-activate the amino acid.[1] The solution may change color to yellow or orange, which is common.[12]

  • Coupling Reaction:

    • Immediately add the activated amino acid solution to the deprotected peptide-resin.[11]

    • Ensure there is enough solvent to fully immerse the resin. Add more DMF if necessary.

    • Agitate the mixture at room temperature for 1-2 hours. For difficult sequences, the reaction time can be extended.[7]

  • Washing and Monitoring:

    • After the coupling time, drain the reaction solution.

    • Wash the resin thoroughly with DMF (3-5 times) and DCM (3 times) to remove excess reagents and byproducts.

    • Perform a Kaiser test on a small sample of the resin. A negative result (yellow/colorless beads) indicates that the coupling is complete.

    • If the Kaiser test is positive, the coupling reaction can be repeated (double coupling) to ensure completion.

The diagram below outlines the experimental workflow for a single coupling cycle in SPPS.

SPPS_Workflow start Start with Fmoc-Peptide-Resin swell 1. Resin Swelling (if first cycle) start->swell deprotect 2. Fmoc Deprotection (20% Piperidine/DMF) swell->deprotect wash1 3. Wash (DMF) deprotect->wash1 kaiser1 Kaiser Test (Confirm Deprotection) wash1->kaiser1 activate 4. Prepare Activation Mix (this compound, HATU, DIPEA in DMF) kaiser1->activate Positive couple 5. Coupling Reaction activate->couple wash2 6. Wash (DMF, DCM) couple->wash2 kaiser2 Kaiser Test (Confirm Coupling) wash2->kaiser2 end_cycle Coupling Cycle Complete kaiser2->end_cycle Negative repeat_couple Repeat Coupling kaiser2->repeat_couple Positive repeat_couple->wash2

Caption: Experimental workflow for an SPPS coupling cycle.

References

Application Notes and Protocols for Fmoc-Thr(tBu)-OH in Automated Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Threonine, a polar amino acid with a secondary hydroxyl group, plays a critical role in the structure and function of peptides and proteins. Its side chain can participate in hydrogen bonding and is a key site for post-translational modifications such as phosphorylation, which is fundamental to many cellular signaling pathways. In automated solid-phase peptide synthesis (SPPS), the accurate and efficient incorporation of threonine residues is crucial for the synthesis of biologically active peptides for research, diagnostics, and therapeutic development.

This document provides detailed application notes and experimental protocols for the use of Nα-Fmoc-O-tert-butyl-L-threonine (Fmoc-Thr(tBu)-OH) in automated SPPS. The tert-butyl (tBu) protecting group on the side-chain hydroxyl function offers robust protection against undesired side reactions during peptide chain elongation under the basic conditions used for Fmoc-deprotection. This protecting group is efficiently removed during the final acidolytic cleavage step.

Chemical Properties of Fmoc-Thr(tBu)-OH

PropertyValue
Chemical Formula C₂₃H₂₇NO₅
Molecular Weight 397.47 g/mol
Appearance White to off-white powder
Solubility Soluble in DMF, NMP, and DCM
Purity (HPLC) Typically ≥99.0%
Enantiomeric Purity Typically ≥99.8% L-isomer

The Fmoc group provides temporary protection of the α-amino group and is readily cleaved by a secondary amine base, typically piperidine in DMF. The tBu group is an acid-labile protecting group, stable to the basic conditions of Fmoc deprotection, ensuring the integrity of the threonine side chain throughout the synthesis.

Data Presentation: Comparative Coupling Efficiency

The choice of coupling reagent is critical for the efficient incorporation of sterically hindered amino acids like threonine. Modern uronium/aminium and phosphonium salt-based reagents, as well as carbodiimides with additives, are commonly employed to achieve high coupling yields. Below is a summary of representative coupling efficiencies for sterically hindered amino acids using various common coupling reagents. While this data is not exclusive to Fmoc-Thr(tBu)-OH, it serves as a strong indicator of expected performance.

Coupling Reagent/MethodReagent TypeTypical Coupling Time (min)Representative Coupling Efficiency (%)Notes
HATU/DIPEA Aminium/Uronium Salt30 - 6099 - 99.8Highly efficient, especially for difficult couplings. Lower risk of racemization compared to HBTU.[1]
HBTU/DIPEA Aminium/Uronium Salt30 - 6098 - 99.5A robust and widely used coupling reagent.[1]
COMU/DIPEA Aminium/Uronium Salt10 - 3099 - 99.9A third-generation reagent with high reactivity and a favorable safety profile.[2][3][4]
DIC/OxymaPure® Carbodiimide/Additive60 - 12097 - 99A cost-effective method with a low risk of guanidinylation side reactions.[3]

Data is compiled from various sources and represents typical performance for sterically hindered amino acids. Actual efficiency may vary depending on the peptide sequence, resin, and specific synthesis conditions.

Experimental Protocols

The following protocols are intended for use with automated peptide synthesizers. Parameters may need to be optimized based on the specific instrument, peptide sequence, and scale of the synthesis.

General Automated SPPS Cycle for Fmoc-Thr(tBu)-OH Incorporation

This protocol describes a single cycle of deprotection and coupling for the addition of Fmoc-Thr(tBu)-OH to a growing peptide chain on a solid support (e.g., Rink Amide or Wang resin).

Materials:

  • Fmoc-Thr(tBu)-OH

  • Peptide synthesis grade Dimethylformamide (DMF)

  • Deprotection Solution: 20% (v/v) piperidine in DMF

  • Coupling Reagent (e.g., HATU, HBTU, or COMU)

  • Base: N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine

  • Washing Solvents: DMF, Dichloromethane (DCM), Isopropanol (IPA)

Workflow Diagram:

SPPS_Cycle Resin Peptide-Resin (N-terminal Fmoc) Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Wash1 DMF Wash Deprotection->Wash1 Coupling Amino Acid Coupling Fmoc-Thr(tBu)-OH + Activator/Base in DMF Wash1->Coupling Wash2 DMF/DCM Wash Coupling->Wash2 NextCycle Ready for Next Cycle Wash2->NextCycle

A single cycle of amino acid addition in automated Fmoc-SPPS.

Procedure:

  • Resin Swelling: Swell the resin in DMF for 30-60 minutes in the reaction vessel.

  • Fmoc Deprotection:

    • Drain the swelling solvent.

    • Add the deprotection solution (20% piperidine in DMF) to the resin.

    • Agitate for 5 minutes.

    • Drain the solution.

    • Add a fresh aliquot of the deprotection solution and agitate for an additional 15 minutes.

  • Washing:

    • Drain the deprotection solution.

    • Wash the resin thoroughly with DMF (5-7 cycles).

    • Wash with IPA (2 cycles) and then DMF (3 cycles) to ensure removal of residual piperidine.

  • Coupling of Fmoc-Thr(tBu)-OH:

    • Prepare the activated amino acid solution in a separate vial:

      • Dissolve Fmoc-Thr(tBu)-OH (3-5 equivalents relative to resin loading) and the coupling reagent (e.g., HATU, 3-4.9 equivalents) in DMF.

      • Add the base (e.g., DIPEA, 6-10 equivalents) to the solution and allow for a pre-activation time of 1-5 minutes.

    • Add the activated amino acid solution to the reaction vessel containing the deprotected peptide-resin.

    • Agitate the mixture for 30-120 minutes, depending on the coupling reagent and the difficulty of the sequence.

  • Post-Coupling Wash:

    • Drain the coupling solution.

    • Wash the resin with DMF (3-5 cycles).

    • Wash with DCM (2 cycles) and then DMF (3 cycles).

  • Monitoring (Optional): Perform a Kaiser test or other qualitative test to confirm the completion of the coupling reaction (absence of free primary amines). If the test is positive, a second coupling (double coupling) may be required.

  • Chain Elongation: Repeat steps 2-6 for the subsequent amino acids in the peptide sequence.

Final Cleavage and Deprotection

This protocol describes the cleavage of the synthesized peptide from the resin and the simultaneous removal of the tBu side-chain protecting group.

Materials:

  • Dry peptide-resin

  • Cleavage Cocktail (e.g., Reagent K: TFA/Phenol/Water/Thioanisole/1,2-Ethanedithiol (EDT) at 82.5:5:5:5:2.5 v/v)

  • Cold diethyl ether

Procedure:

  • Resin Preparation: After the final Fmoc deprotection, wash the peptide-resin thoroughly with DCM and dry it under vacuum for at least 2 hours.

  • Cleavage:

    • Place the dry peptide-resin in a suitable reaction vessel.

    • In a well-ventilated fume hood, add the cleavage cocktail to the resin (approximately 10 mL per gram of resin).

    • Agitate the mixture at room temperature for 2-4 hours.

  • Peptide Precipitation and Isolation:

    • Filter the resin and collect the TFA solution containing the cleaved peptide.

    • Reduce the volume of the TFA solution by approximately half under a gentle stream of nitrogen.

    • Precipitate the crude peptide by adding the concentrated solution dropwise to a large volume of cold diethyl ether.

    • Centrifuge the mixture to pellet the peptide and decant the ether.

    • Wash the peptide pellet with cold diethyl ether two more times to remove scavengers and residual cleavage cocktail components.

  • Drying: Dry the crude peptide pellet under vacuum to obtain the final product.

  • Purification and Analysis: Purify the crude peptide by reverse-phase high-performance liquid chromatography (RP-HPLC) and verify its identity and purity by mass spectrometry (MS) and analytical HPLC.

Application Example: Threonine Phosphorylation in TGF-β Signaling

Threonine residues are frequent targets of phosphorylation by kinases, a key mechanism in signal transduction. The Transforming Growth Factor-β (TGF-β) signaling pathway, which regulates numerous cellular processes, relies on the phosphorylation of serine and threonine residues in its receptor and downstream SMAD proteins.

TGF-β/SMAD Signaling Pathway Diagram:

TGFB_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGFBR2 TGF-β Receptor II (Ser/Thr Kinase) TGFBR1 TGF-β Receptor I (Ser/Thr Kinase) TGFBR2->TGFBR1 Recruitment & Phosphorylation SMAD23 SMAD2/3 TGFBR1->SMAD23 Phosphorylation (Ser/Thr residues) SMAD_complex pSMAD2/3-SMAD4 Complex SMAD23->SMAD_complex Complex Formation SMAD4 SMAD4 SMAD4->SMAD_complex Gene Target Gene Transcription SMAD_complex->Gene Nuclear Translocation & Gene Regulation TGFB TGF-β Ligand TGFB->TGFBR2 Binding

References

Application Notes and Protocols for Fmoc Deprotection of Threonine Residues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the conditions for the removal of the fluorenylmethyloxycarbonyl (Fmoc) protecting group from threonine residues during solid-phase peptide synthesis (SPPS). The document outlines standard protocols, discusses potential side reactions, and presents alternative strategies to ensure the integrity of the final peptide product.

Overview of Fmoc Deprotection

The Fmoc group is a base-labile protecting group for the α-amino group of amino acids used in SPPS. Its removal is a critical step, typically achieved by treatment with a secondary amine, most commonly piperidine, in a polar aprotic solvent like dimethylformamide (DMF) or N-methyl-2-pyrrolidone (NMP). The reaction proceeds via a β-elimination mechanism.

While generally a robust and efficient reaction, Fmoc deprotection can be influenced by factors such as the peptide sequence, aggregation, and the choice of base, which can lead to side reactions affecting the yield and purity of the target peptide.

Fmoc Deprotection of Threonine Residues: Special Considerations

Threonine, with its secondary hydroxyl group on the side chain, is generally considered stable under standard Fmoc deprotection conditions. However, certain side reactions, though not highly prevalent, should be considered, especially in the synthesis of complex or threonine-rich peptides.

  • β-Elimination (Dehydration): While more commonly associated with phosphorylated or O-glycosylated serine and threonine, β-elimination to form dehydroamino acids can theoretically occur under strong basic conditions. However, standard piperidine-mediated Fmoc deprotection is generally not considered harsh enough to induce significant dehydration of unprotected threonine.

  • O-Acylation: The hydroxyl group of threonine can potentially be acylated by activated carboxyl groups of the incoming amino acid, leading to the formation of branched peptides. This is more of a concern during the coupling step rather than the deprotection step.

  • Formation of TFA Esters: During the final cleavage of the peptide from the resin with trifluoroacetic acid (TFA), the hydroxyl group of threonine can be esterified, resulting in a +96 Da modification. This is a post-synthesis side reaction and not a direct consequence of the Fmoc deprotection step itself.

Current literature suggests that for standard Fmoc-SPPS, the side-chain hydroxyl group of threonine does not require protection, and side reactions during the Fmoc deprotection step are minimal.

Quantitative Data on Fmoc Deprotection

While specific quantitative data on the stability of threonine under various Fmoc deprotection conditions is limited in the reviewed literature, general kinetic data for Fmoc removal provides a useful baseline for protocol optimization.

Table 1: Kinetics of Fmoc Removal from Fmoc-Val-OH in DMF

Piperidine Concentration (% v/v)Reaction Time (min)Fmoc Removal (%)
1%133.4
1%349.6
2%112.9
2%363.3
2%587.9
5%1>99
5%3>99
20%3>99

Data adapted from analysis of Fmoc removal kinetics through RP-HPLC.[1]

Table 2: Comparison of Deprotection Reagents and Conditions

Deprotection ReagentConcentration (% v/v)SolventHalf-life (t½) of Fmoc Removal
Piperidine20%DMF~7 seconds
Piperazine5%DMF~50 seconds
Piperazine + DBU5% + 2%DMF~4 seconds

Data adapted from a comparative study of Fmoc deprotection reagents.[2]

Experimental Protocols

Standard Fmoc Deprotection Protocol for Threonine-Containing Peptides

This protocol is suitable for the majority of peptide sequences containing threonine.

Reagents and Materials:

  • Fmoc-protected peptide-resin

  • Deprotection Solution: 20% (v/v) piperidine in high-purity, amine-free DMF

  • DMF (peptide synthesis grade)

  • Dichloromethane (DCM, peptide synthesis grade)

  • Solid-phase peptide synthesis reaction vessel

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Swell the Fmoc-protected peptide-resin in DMF for 30-60 minutes.

  • Drain the DMF from the reaction vessel.

  • Add the deprotection solution (20% piperidine in DMF) to the resin (approximately 10 mL per gram of resin).

  • Agitate the resin slurry gently for 3 minutes at room temperature.

  • Drain the deprotection solution.

  • Repeat steps 3-5 one more time for a total of two treatments.

  • Wash the resin thoroughly with DMF (5 x 10 mL per gram of resin) to remove residual piperidine and the dibenzofulvene-piperidine adduct.

  • Wash the resin with DCM (3 x 10 mL per gram of resin) and proceed to the next coupling step.

Modified Fmoc Deprotection Protocol for Sensitive Sequences

For peptides that are particularly prone to aggregation or other side reactions, a modified protocol using a stronger, non-nucleophilic base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in combination with a scavenger can be employed. Note: DBU is a stronger base and may increase the risk of other side reactions, such as epimerization.

Reagents and Materials:

  • Fmoc-protected peptide-resin

  • Modified Deprotection Solution: 2% (v/v) DBU and 2% (v/v) piperidine in DMF. The piperidine acts as a scavenger for the dibenzofulvene byproduct.

  • DMF (peptide synthesis grade)

  • DCM (peptide synthesis grade)

  • Solid-phase peptide synthesis reaction vessel

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Swell the Fmoc-protected peptide-resin in DMF for 30-60 minutes.

  • Drain the DMF from the reaction vessel.

  • Add the modified deprotection solution to the resin.

  • Agitate the resin slurry for 2-5 minutes at room temperature.

  • Drain the deprotection solution.

  • Repeat steps 3-5 one more time.

  • Wash the resin extensively with DMF (at least 5 x 10 mL per gram of resin).

  • Wash the resin with DCM (3 x 10 mL per gram of resin) before the next coupling step.

Visualizing the Workflow and Mechanism

Fmoc_Deprotection_Workflow cluster_prep Resin Preparation cluster_deprotection Fmoc Deprotection cluster_wash Washing cluster_next Next Step Swell Swell Resin in DMF Add_Piperidine Add 20% Piperidine/DMF Swell->Add_Piperidine React_1 React for 3 min Add_Piperidine->React_1 Drain_1 Drain Solution React_1->Drain_1 Add_Piperidine_2 Add 20% Piperidine/DMF Drain_1->Add_Piperidine_2 React_2 React for 3 min Add_Piperidine_2->React_2 Drain_2 Drain Solution React_2->Drain_2 Wash_DMF Wash with DMF (5x) Drain_2->Wash_DMF Wash_DCM Wash with DCM (3x) Wash_DMF->Wash_DCM Coupling Proceed to Coupling Wash_DCM->Coupling

Caption: Standard Fmoc deprotection workflow.

Caption: Mechanism of Fmoc deprotection by piperidine.

Summary and Recommendations

  • Standard Conditions Suffice: For most applications involving threonine residues, the standard Fmoc deprotection protocol using 20% piperidine in DMF for two short treatments (e.g., 2 x 3 minutes) is effective and minimizes the risk of side reactions.

  • Side-Chain Protection: The use of a tert-butyl (tBu) protecting group for the threonine side chain (Fmoc-Thr(tBu)-OH) is a common and effective strategy to prevent any potential O-acylation during coupling, although it may not be strictly necessary for all sequences.

  • Monitoring: For critical syntheses, especially of long or complex peptides, monitoring the completeness of the Fmoc deprotection at each step is recommended. This can be done qualitatively using the Kaiser test or quantitatively by UV spectrophotometry of the dibenzofulvene-piperidine adduct in the drained deprotection solution.

  • Alternative Bases: While faster deprotection can be achieved with bases like DBU, their use should be approached with caution due to the potential for increased side reactions. A combination of DBU with a piperidine scavenger may offer a compromise.

Note on Data: While extensive research has been conducted on Fmoc deprotection, specific quantitative data detailing the rates of side reactions for threonine (e.g., dehydration, β-elimination) under various deprotection conditions are not widely available in the current literature. The recommendations provided are based on established principles of peptide chemistry and the available qualitative and general quantitative data. Researchers are encouraged to perform initial small-scale trial syntheses to optimize conditions for their specific peptide sequences.

References

Synthesis of Phosphothreonine Peptides Utilizing Fmoc-Thr(PO(OBzl)OH)-OH: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Protein phosphorylation is a fundamental post-translational modification that governs a multitude of cellular processes, including signal transduction, cell cycle regulation, and apoptosis. The synthesis of phosphopeptides is an indispensable tool for elucidating the roles of protein kinases and phosphatases, screening for kinase inhibitors, and raising phospho-specific antibodies.[1] The "building block" approach in Fmoc-based solid-phase peptide synthesis (SPPS) using pre-phosphorylated amino acids offers precise control over the location of phosphorylation.[1][2] This document provides detailed application notes and protocols for the synthesis of phosphothreonine-containing peptides using Fmoc-Thr(PO(OBzl)OH)-OH, a widely adopted and effective building block.[1][3] The monobenzyl protecting group on the phosphate moiety enhances stability during synthesis and is resistant to the basic conditions required for Fmoc deprotection.[3][4]

Core Principles and Workflow

The synthesis of phosphothreonine peptides via Fmoc-SPPS follows a cyclical process of deprotection, activation, and coupling. The workflow begins with an appropriate solid-phase resin, to which the first amino acid is attached. The N-terminal Fmoc protecting group is then removed, and the next Fmoc-protected amino acid, in this case, Fmoc-Thr(PO(OBzl)OH)-OH or another amino acid, is activated and coupled to the growing peptide chain. This cycle is repeated until the desired peptide sequence is assembled. Finally, the peptide is cleaved from the resin, and all protecting groups are removed. The crude peptide is then purified and characterized.

Resin Resin Swelling Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Fmoc_Deprotection Washing_1 Washing (DMF) Fmoc_Deprotection->Washing_1 Coupling Amino Acid Coupling (Fmoc-AA-OH, Activator, Base) Washing_1->Coupling Washing_2 Washing (DMF) Coupling->Washing_2 Repeat Repeat Cycle Washing_2->Repeat Repeat->Fmoc_Deprotection Next Amino Acid Cleavage Cleavage & Deprotection (TFA Cocktail) Repeat->Cleavage Final Amino Acid Purification Purification (RP-HPLC) Cleavage->Purification Analysis Analysis (Mass Spectrometry) Purification->Analysis

Caption: General workflow for Fmoc-based solid-phase peptide synthesis of phosphopeptides.

Experimental Protocols

Materials and Reagents
ReagentRecommended GradeExample Supplier
Fmoc-Thr(PO(OBzl)OH)-OHPeptide Synthesis GradeNovabiochem, ChemPep
Rink Amide Resin100-200 mesh, ~0.5 mmol/g loadingVarious
N,N-Dimethylformamide (DMF)Peptide Synthesis GradeVarious
PiperidineReagent GradeVarious
N,N-Diisopropylethylamine (DIEA)Peptide Synthesis GradeVarious
HATUPeptide Synthesis GradeVarious
Trifluoroacetic acid (TFA)Reagent GradeVarious
Triisopropylsilane (TIS)Reagent GradeVarious
Dichloromethane (DCM)ACS GradeVarious
Acetonitrile (ACN)HPLC GradeVarious
Diethyl etherAnhydrousVarious
Protocol 1: Solid-Phase Peptide Synthesis

This protocol outlines the manual synthesis of a phosphothreonine-containing peptide on a 0.1 mmol scale.

1. Resin Swelling:

  • Place 200 mg of Rink Amide resin (~0.1 mmol) in a reaction vessel.

  • Add 5 mL of DMF and allow the resin to swell for at least 30 minutes with gentle agitation.

2. Initial Fmoc Deprotection:

  • Drain the DMF from the swollen resin.

  • Add 5 mL of 20% piperidine in DMF to the resin.

  • Agitate the mixture for 5 minutes.

  • Drain the deprotection solution and repeat the treatment for another 15 minutes.

  • Wash the resin thoroughly with DMF (5 x 5 mL) to remove all traces of piperidine.

3. Amino Acid Coupling:

  • In a separate vial, dissolve the first Fmoc-amino acid (0.4 mmol, 4 eq.), HATU (0.38 mmol, 3.8 eq.), and DIEA (0.8 mmol, 8 eq.) in 2 mL of DMF.

  • Add the activation mixture to the deprotected resin.

  • Agitate the reaction vessel for 1-2 hours at room temperature.

  • To ensure complete coupling, a ninhydrin test can be performed.

4. Washing:

  • Drain the coupling solution.

  • Wash the resin with DMF (3 x 5 mL), DCM (3 x 5 mL), and DMF (3 x 5 mL).

5. Chain Elongation:

  • Repeat steps 2-4 for each subsequent amino acid in the peptide sequence. For the incorporation of Fmoc-Thr(PO(OBzl)OH)-OH, the same coupling protocol is used.[3]

Protocol 2: Cleavage and Deprotection

Caution: TFA is highly corrosive and should be handled in a chemical fume hood with appropriate personal protective equipment.

1. Resin Preparation:

  • After the final Fmoc deprotection and washing of the fully assembled peptide-resin, wash the resin with DCM (3 x 5 mL) and dry it under a stream of nitrogen or in a vacuum desiccator.

2. Cleavage Cocktail:

  • Prepare a cleavage cocktail of TFA:TIS:H₂O (95:2.5:2.5, v/v/v). For 0.1 mmol of resin, 5 mL of the cocktail is sufficient.

3. Cleavage Reaction:

  • Add the cleavage cocktail to the dry resin and agitate at room temperature for 2-3 hours.

4. Peptide Precipitation:

  • Filter the resin and collect the filtrate containing the cleaved peptide.

  • Reduce the volume of the TFA solution under a gentle stream of nitrogen.

  • Precipitate the crude peptide by adding 10 mL of cold diethyl ether.

  • Centrifuge the mixture to pellet the peptide, decant the ether, and wash the peptide pellet with cold ether two more times.

  • Dry the crude peptide pellet under vacuum.[1]

Protocol 3: Purification and Analysis

1. Purification:

  • Dissolve the crude peptide in a minimal amount of a suitable solvent (e.g., 0.1% TFA in water/acetonitrile).

  • Purify the phosphopeptide using reverse-phase high-performance liquid chromatography (RP-HPLC) with a C18 column.[1][5]

  • A typical gradient is 5-95% acetonitrile in water (both containing 0.1% TFA) over 30 minutes.

2. Analysis:

  • Collect the fractions containing the desired peptide.

  • Confirm the identity and purity of the phosphopeptide by mass spectrometry (e.g., MALDI-TOF or ESI-MS).[5]

Quantitative Data Summary

ParameterTypical Value/RangeNotes
Coupling Efficiency >99%Monitored by ninhydrin test.
Crude Peptide Purity 50-80%Sequence-dependent.
Final Purity (after HPLC) >95-98%Dependent on purification efficiency.
Overall Yield 10-40%Highly dependent on peptide length and sequence.
Mass Spectrometry Observed mass ± 1 Da of calculated massConfirms the identity of the phosphopeptide.

Signaling Pathway Diagram

Phosphorylation of threonine residues is a key event in many signaling pathways, such as the MAPK/ERK pathway.

cluster_0 Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Ras Ras Receptor->Ras activates Raf Raf Ras->Raf activates MEK MEK Raf->MEK phosphorylates ERK ERK MEK->ERK phosphorylates (on Threonine and Tyrosine) Transcription_Factors Transcription Factors ERK->Transcription_Factors phosphorylates Cellular_Response Cellular Response Transcription_Factors->Cellular_Response leads to

Caption: A simplified representation of the MAPK/ERK signaling cascade.

Troubleshooting and Key Considerations

  • β-Elimination: Phosphoserine and phosphothreonine residues are susceptible to β-elimination under basic conditions, leading to the formation of dehydroamino acids. While the benzyl protecting group minimizes this, prolonged exposure to piperidine should be avoided.[6][7] Using a milder base for Fmoc deprotection, such as DBU, can be considered for sensitive sequences.[6]

  • Coupling of Fmoc-Thr(PO(OBzl)OH)-OH: This amino acid derivative can sometimes exhibit slower coupling kinetics. It is recommended to use efficient coupling reagents like HATU or HCTU and potentially extend the coupling time or perform a double coupling if necessary.[7][8]

  • Aspartimide Formation: Sequences containing Asp-Gly or Asp-Ser are prone to aspartimide formation during Fmoc deprotection. The addition of HOBt to the piperidine solution can help to mitigate this side reaction.[9]

  • Cleavage: The benzyl cation formed during TFA cleavage can lead to alkylation of sensitive residues like Trp and Met. The inclusion of scavengers such as TIS is crucial to prevent this.[7]

By following these detailed protocols and considering the key troubleshooting points, researchers can successfully synthesize high-purity phosphothreonine-containing peptides for a wide range of applications in chemical biology and drug discovery.

References

Application Note: Strategies for the Successful Incorporation of Fmoc-Thr-OH in Difficult Peptide Sequences

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of threonine (Thr) residues in solid-phase peptide synthesis (SPPS), particularly within "difficult sequences," presents a significant challenge to peptide chemists. Threonine, a β-branched amino acid, has a propensity to promote the formation of stable intra- and inter-chain hydrogen bonds. This leads to on-resin aggregation and the formation of secondary structures, such as β-sheets.[1][2] Such aggregation can physically hinder the access of reagents to the reactive sites of the growing peptide chain, resulting in incomplete Fmoc deprotection and poor coupling efficiencies.[3][4] This application note provides a detailed overview of these challenges and offers a range of protocols and strategies to effectively incorporate Fmoc-Thr-OH into aggregation-prone peptide sequences, thereby improving synthesis fidelity, yield, and purity.

Recent studies have highlighted that threonine-rich sequences are inherently prone to aggregation.[5] For the purpose of this application note, we will consider a model difficult sequence, Ac-Val-Thr-Ala-Thr-Val-Thr-Gly-NH₂ , which contains multiple threonine residues and other β-branched amino acids, making it susceptible to significant aggregation during synthesis.

Understanding the Challenge: The Role of Threonine in Peptide Aggregation

Threonine's contribution to peptide aggregation stems from its β-branched structure and its ability to form hydrogen bonds. When multiple threonine residues are present in a sequence, they can cooperatively stabilize secondary structures on the solid support, leading to a collapsed resin state and inaccessible reactive sites.[1][2] This phenomenon is often observed as a positive Kaiser test after coupling and a broadening of the Fmoc-deprotection peak in UV monitoring.[2]

Strategies to Overcome Aggregation During this compound Incorporation

Several strategies have been developed to disrupt on-resin aggregation and facilitate the incorporation of this compound into difficult sequences. These can be broadly categorized as:

  • Modification of the Peptide Backbone: Introducing temporary modifications to the peptide backbone to disrupt hydrogen bonding.

  • Optimization of Synthesis Conditions: Altering the chemical and physical environment of the synthesis to minimize aggregation.

  • Choice of Protecting Groups: Selecting side-chain protecting groups that can mitigate aggregation.

The following sections will detail the protocols and comparative advantages of these strategies.

Data Presentation: Comparison of Strategies for this compound Incorporation

While a direct head-to-head comparison of all methods on a single threonine-rich peptide is not extensively documented, the following table summarizes the expected outcomes based on available literature.

StrategyKey Reagents/ConditionsTypical Coupling TimeExpected Purity ImprovementKey Considerations
Standard Coupling DIC/HOBt or HBTU/DIPEA in DMF1-2 hoursLow (for difficult sequences)Prone to incomplete coupling and deletion products.
Pseudoproline Dipeptides Fmoc-Xaa-Thr(ΨMe,Mepro)-OH1-2 hoursHighLimited to sequences with Ser or Thr; requires specific dipeptide building blocks.[1][6]
Backbone Protection Fmoc-(Dmb/Hmb)Gly-OH1-2 hoursHighDisrupts secondary structures effectively; coupling to the Hmb/Dmb-protected amine can be slow.[7][8][9]
Microwave-Assisted SPPS High temperature (70-90°C)5-10 minutesModerate to HighSignificantly accelerates coupling and deprotection; requires specialized equipment.
Chaotropic Salts 0.4M LiCl or KSCN in coupling mixture1-2 hoursModerateDisrupts hydrogen bonds; may affect reagent solubility.[10]
Trt Side-Chain Protection Fmoc-Thr(Trt)-OH1-2 hoursModerate to HighTrt group is bulkier and can disrupt aggregation better than tBu; milder cleavage conditions.[11][12]

Experimental Protocols

Protocol 1: Standard Coupling of Fmoc-Thr(tBu)-OH (Baseline)

This protocol serves as a baseline for comparison with the enhanced methods.

Materials:

  • Fmoc-Rink Amide resin

  • Fmoc-Thr(tBu)-OH

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Dimethylformamide (DMF)

  • Piperidine (20% in DMF)

  • DIPEA

Procedure:

  • Swell the resin in DMF for 30 minutes.

  • Deprotect the Fmoc group with 20% piperidine in DMF (2 x 10 min).

  • Wash the resin with DMF (5 x 1 min).

  • In a separate vessel, dissolve Fmoc-Thr(tBu)-OH (3 eq.), HOBt (3 eq.), and DIC (3 eq.) in DMF.

  • Add the coupling cocktail to the resin and couple for 2 hours.

  • Wash the resin with DMF (5 x 1 min).

  • Perform a Kaiser test to check for complete coupling.

Protocol 2: Incorporation of Threonine using a Pseudoproline Dipeptide

This method introduces a proline-like kink in the peptide backbone, effectively disrupting secondary structure formation.

Materials:

  • Fmoc-Val-Thr(ΨMe,Mepro)-OH

  • HBTU

  • DIPEA

  • DMF

Procedure:

  • Follow steps 1-3 from Protocol 1.

  • In a separate vessel, dissolve Fmoc-Val-Thr(ΨMe,Mepro)-OH (1.5 eq.) and HBTU (1.45 eq.) in DMF.

  • Add DIPEA (3 eq.) to the amino acid solution and pre-activate for 2 minutes.

  • Add the activated dipeptide to the resin and couple for 1-2 hours.

  • Wash the resin with DMF (5 x 1 min).

  • The pseudoproline moiety is converted back to a standard threonine residue during the final TFA cleavage.

Protocol 3: Microwave-Assisted Coupling of Fmoc-Thr(tBu)-OH

Elevated temperatures can significantly reduce aggregation and speed up reaction times.

Materials:

  • Same as Protocol 1

  • Microwave peptide synthesizer

Procedure:

  • Perform Fmoc deprotection in the microwave synthesizer (e.g., 3 minutes at 75°C).

  • Add the coupling cocktail (as in Protocol 1) to the resin.

  • Perform the coupling reaction in the microwave at a set temperature (e.g., 75°C) for 5-10 minutes.

  • Wash the resin with DMF.

Protocol 4: Coupling of Fmoc-Thr(tBu)-OH with Chaotropic Salts

Chaotropic salts disrupt non-covalent interactions that lead to aggregation.

Materials:

  • Same as Protocol 1

  • Lithium Chloride (LiCl)

Procedure:

  • Follow steps 1-3 from Protocol 1.

  • Prepare the coupling cocktail as in Protocol 1, but with the addition of LiCl to a final concentration of 0.4 M.

  • Add the coupling cocktail containing the chaotropic salt to the resin and couple for 2 hours.

  • Wash the resin thoroughly with DMF to remove the salt.

Protocol 5: Utilizing Fmoc-Thr(Trt)-OH for Improved Solubility

The bulkier trityl (Trt) protecting group can be more effective at preventing aggregation than the tert-butyl (tBu) group.[11][12]

Materials:

  • Fmoc-Thr(Trt)-OH

  • Other reagents as in Protocol 1

Procedure:

  • Follow the same procedure as Protocol 1, substituting Fmoc-Thr(tBu)-OH with Fmoc-Thr(Trt)-OH.

  • Note that the Trt group requires milder acidic conditions for removal during final cleavage (e.g., lower concentration of TFA).[12]

Visualization of Workflows and Concepts

Difficult_Peptide_Synthesis_Workflow cluster_spps_cycle Standard SPPS Cycle for Difficult Sequence Start Start Deprotection Deprotection Start->Deprotection Washing_1 Washing Deprotection->Washing_1 Coupling_Fmoc_Thr_OH Coupling this compound Washing_1->Coupling_Fmoc_Thr_OH Washing_2 Washing Coupling_Fmoc_Thr_OH->Washing_2 Aggregation_Check Check for Aggregation (e.g., Kaiser Test) Washing_2->Aggregation_Check Incomplete_Coupling Incomplete Coupling/ Deprotection Aggregation_Check->Incomplete_Coupling Positive Successful_Coupling Successful Coupling Aggregation_Check->Successful_Coupling Negative Next_Cycle Proceed to Next Cycle Successful_Coupling->Next_Cycle

Caption: Standard SPPS workflow highlighting the point of failure in difficult sequences.

Mitigation_Strategies_Logic Difficult_Sequence Difficult Sequence (Threonine-Rich) Aggregation On-Resin Aggregation Difficult_Sequence->Aggregation Mitigation Mitigation Strategies Aggregation->Mitigation Pseudoproline Pseudoproline Dipeptides Mitigation->Pseudoproline Backbone_Protection Backbone Protection (Hmb/Dmb) Mitigation->Backbone_Protection Microwave Microwave Synthesis Mitigation->Microwave Chaotropic_Salts Chaotropic Salts Mitigation->Chaotropic_Salts Trt_Protection Trt Side-Chain Protection Mitigation->Trt_Protection Improved_Synthesis Improved Synthesis (Higher Yield & Purity) Pseudoproline->Improved_Synthesis Backbone_Protection->Improved_Synthesis Microwave->Improved_Synthesis Chaotropic_Salts->Improved_Synthesis Trt_Protection->Improved_Synthesis

Caption: Logic diagram of strategies to mitigate aggregation in difficult peptide synthesis.

Experimental_Workflow_Comparison cluster_standard Standard Protocol cluster_microwave Microwave Protocol cluster_pseudoproline Pseudoproline Protocol S_Swell Swell Resin S_Deprotect Deprotect S_Swell->S_Deprotect S_Couple Couple Fmoc-Thr(tBu)-OH (2h, RT) S_Deprotect->S_Couple S_Result Result: Low Purity S_Couple->S_Result M_Swell Swell Resin M_Deprotect Deprotect (Microwave) M_Swell->M_Deprotect M_Couple Couple Fmoc-Thr(tBu)-OH (5-10 min, 75°C) M_Deprotect->M_Couple M_Result Result: High Purity M_Couple->M_Result P_Swell Swell Resin P_Deprotect Deprotect P_Swell->P_Deprotect P_Couple Couple Fmoc-Xaa-Thr(Ψ)-OH (1-2h, RT) P_Deprotect->P_Couple P_Result Result: High Purity P_Couple->P_Result

Caption: Comparison of experimental workflows for this compound incorporation.

Conclusion and Best Practices

The successful incorporation of this compound into difficult, aggregation-prone peptide sequences requires a departure from standard SPPS protocols. For moderately difficult sequences, the use of Fmoc-Thr(Trt)-OH or the addition of chaotropic salts may be sufficient to improve coupling efficiency. For highly aggregating sequences, more robust methods such as microwave-assisted synthesis or the incorporation of pseudoproline dipeptides are recommended. The choice of strategy will depend on the specific sequence, the available equipment, and the cost considerations of specialized reagents. By employing these advanced techniques, researchers can significantly enhance the yield and purity of challenging threonine-containing peptides.

References

Application Note and Protocol: Optimization of Fmoc-Thr-OH Coupling Reaction Time and Temperature in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Threonine, a β-branched amino acid, is notoriously challenging to incorporate during solid-phase peptide synthesis (SPPS) using Fmoc chemistry. The steric hindrance posed by its side chain can lead to sluggish reaction kinetics and incomplete coupling, resulting in deletion sequences and decreased purity of the final peptide product. Furthermore, the hydroxyl group on the threonine side chain can participate in hydrogen bonding, which may contribute to peptide chain aggregation, further impeding the coupling efficiency.[1][2][3] Consequently, the optimization of coupling conditions, particularly reaction time and temperature, is critical to ensure high coupling yields and the successful synthesis of threonine-containing peptides. This document provides a comprehensive guide to optimizing the coupling of Fmoc-Thr-OH, including detailed protocols and a summary of key reaction parameters.

Data Presentation: Quantitative Parameters for this compound Coupling

The following table summarizes typical starting conditions and ranges for the optimization of this compound coupling in SPPS. These parameters are derived from standard Fmoc-SPPS protocols and recommendations for difficult couplings.[4][5][6][7]

ParameterStandard ConditionsOptimization RangeNotes
This compound Equivalents 3 - 53 - 10Higher excess is often required for difficult couplings to drive the reaction to completion.
Coupling Reagent Equivalents 3 - 53 - 10Potent coupling reagents like HATU, HCTU, or COMU are recommended for sterically hindered amino acids.[4][8]
Base Equivalents (e.g., DIPEA) 6 - 106 - 20A non-nucleophilic base is crucial to prevent side reactions.
Solvent DMF or NMPN/AHigh-quality, amine-free solvent is essential. NMP can sometimes improve solvation.[5]
Reaction Temperature (°C) Room Temperature (20-25)25 - 90Elevated temperatures can significantly enhance coupling efficiency, especially with microwave assistance.[9][10]
Reaction Time (minutes) 60 - 24030 - OvernightLonger reaction times are a common strategy for difficult couplings. Microwave protocols can drastically reduce this time.[4][11]

Microwave-Assisted Coupling Parameters

Microwave irradiation has emerged as a powerful tool to accelerate peptide synthesis, particularly for challenging sequences.[11][12] The focused heating can overcome aggregation and drive sterically hindered couplings to completion in a fraction of the time required by conventional methods.

ParameterTypical Microwave ConditionsNotes
Temperature (°C) 50 - 90Precise temperature control is crucial to minimize side reactions like racemization.[9]
Time (minutes) 2 - 20Significantly shorter reaction times compared to room temperature protocols.[11][13]
Coupling Reagents HATU, HCTU, COMU, DIC/OxymaThese reagents are effective under microwave conditions.[4][9]

Experimental Protocols

The following protocols provide a framework for the systematic optimization of this compound coupling.

Protocol 1: General Procedure for this compound Coupling at Room Temperature

  • Resin Preparation:

    • Swell the resin (e.g., Rink Amide, Wang) in N,N-dimethylformamide (DMF) for at least 30 minutes in a suitable reaction vessel.[14]

    • Perform Fmoc deprotection using 20% piperidine in DMF. A typical procedure involves two treatments: one for 5 minutes and a second for 15 minutes.[5]

    • Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

  • Amino Acid Activation:

    • In a separate vial, dissolve 3-5 equivalents of Fmoc-Thr(tBu)-OH and 3-5 equivalents of a suitable coupling reagent (e.g., HATU) in DMF.

    • Add 6-10 equivalents of a non-nucleophilic base such as N,N-diisopropylethylamine (DIPEA).

    • Allow the mixture to pre-activate for 1-2 minutes.[4]

  • Coupling Reaction:

    • Add the activated amino acid solution to the deprotected resin.

    • Agitate the reaction mixture at room temperature (20-25°C).

  • Optimization of Reaction Time:

    • To optimize the reaction time, take small resin samples at various time points (e.g., 30, 60, 90, 120, and 240 minutes).

    • Wash the resin samples thoroughly with DMF.

    • Perform a qualitative ninhydrin (Kaiser) test on each sample to monitor for the presence of free primary amines.[4] A negative test (yellow beads) indicates complete coupling.

  • Washing and Capping (if necessary):

    • Once the coupling is complete, wash the resin thoroughly with DMF.

    • If the coupling remains incomplete after an extended period, consider a double coupling (repeating steps 2 and 3) or capping the unreacted amines with acetic anhydride to prevent the formation of deletion peptides.[4]

Protocol 2: Optimization of this compound Coupling using Microwave Irradiation

  • Resin Preparation and Amino Acid Activation:

    • Follow steps 1 and 2 from Protocol 1.

  • Microwave-Assisted Coupling:

    • Add the activated amino acid solution to the deprotected resin in a microwave-safe reaction vessel.

    • Place the vessel in a peptide synthesis microwave reactor.

  • Optimization of Temperature and Time:

    • Set up a series of experiments to test different temperature and time combinations. For example:

      • 50°C for 10 minutes

      • 60°C for 5 minutes

      • 75°C for 2 minutes[10]

      • 90°C for 2 minutes[9]

    • After each microwave-assisted coupling, wash a small sample of the resin and perform a ninhydrin test to assess the completeness of the reaction.

  • Post-Coupling Procedure:

    • Once optimal conditions are determined and the coupling is complete, wash the resin thoroughly with DMF.

Mandatory Visualizations

G cluster_prep Resin Preparation cluster_couple Coupling Cycle cluster_post Post-Coupling swell Swell Resin in DMF deprotect Fmoc Deprotection (20% Piperidine/DMF) swell->deprotect wash1 Wash with DMF deprotect->wash1 activate Activate this compound (Coupling Reagent + Base) wash1->activate couple Add to Resin (Vary Time and Temperature) activate->couple monitor Monitor with Ninhydrin Test couple->monitor wash2 Wash with DMF monitor->wash2 Complete double_couple Incomplete: Double Couple or Cap monitor->double_couple Incomplete next_cycle Proceed to Next Cycle wash2->next_cycle double_couple->couple

Caption: Experimental workflow for this compound coupling optimization.

G cluster_reactants Reactants cluster_reaction Coupling Reaction cluster_products Products Resin_Peptide Resin-Bound Peptide with Free N-terminus Coupling Amide Bond Formation Resin_Peptide->Coupling Fmoc_Thr Activated this compound Fmoc_Thr->Coupling Extended_Peptide Resin-Bound Peptide + 1 Threonine Residue Coupling->Extended_Peptide Byproducts Byproducts (e.g., Urea derivative) Coupling->Byproducts Temp Temperature Optimization Temp->Coupling Time Time Optimization Time->Coupling

References

Monitoring Fmoc-Thr-OH Coupling Efficiency in Solid-Phase Peptide Synthesis Using the Kaiser Test: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In solid-phase peptide synthesis (SPPS), the complete coupling of each amino acid is paramount to achieving a high purity of the final peptide product. The Kaiser test, a sensitive colorimetric assay for detecting primary amines, is a widely used method for qualitatively and quantitatively monitoring the completeness of coupling reactions. This application note provides a detailed protocol for using the Kaiser test to monitor the coupling efficiency of Fmoc-Thr-OH, a β-branched amino acid that can present unique challenges. Understanding these nuances is critical for optimizing synthesis protocols and ensuring the desired peptide is synthesized with high fidelity.

Principle of the Kaiser Test

The Kaiser test is based on the reaction of ninhydrin with primary amines. In the context of SPPS, a positive Kaiser test (a characteristic blue or purple color) after a coupling step indicates the presence of unreacted primary amines on the resin-bound peptide, signifying an incomplete reaction. Conversely, a negative test (yellow or colorless) suggests that the coupling reaction has gone to completion. The intensity of the blue color is proportional to the amount of free amine present, allowing for quantitative analysis through spectrophotometry.

Experimental Protocols

Reagent Preparation

Kaiser Test Reagents:

  • Reagent A (Ninhydrin Solution): Dissolve 5 g of ninhydrin in 100 mL of ethanol.

  • Reagent B (Phenol Solution): Dissolve 80 g of phenol in 20 mL of ethanol.

  • Reagent C (Pyridine/KCN Solution): Add 2 mL of a 0.001 M aqueous potassium cyanide (KCN) solution to 98 mL of pyridine.

Caution: Pyridine and KCN are toxic. Handle these reagents in a well-ventilated fume hood with appropriate personal protective equipment.

Qualitative Kaiser Test Protocol
  • After the coupling of this compound, wash the resin beads thoroughly with N,N-Dimethylformamide (DMF) to remove any residual reagents.

  • Transfer a small sample of resin beads (approximately 5-10 mg) to a small glass test tube.

  • Add 2-3 drops of Reagent A, Reagent B, and Reagent C to the test tube.

  • Heat the test tube at 100-120°C for 5 minutes.

  • Observe the color of the beads and the solution.

Quantitative (Spectrophotometric) Kaiser Test Protocol
  • After the coupling reaction and thorough washing, transfer a precisely weighed amount of resin (e.g., 5 mg) to a clean test tube.

  • Add 2-3 drops of each Kaiser test reagent (A, B, and C).

  • Heat the mixture at 100°C for 5 minutes to allow for color development.

  • Add a known volume of a suitable solvent (e.g., 1 mL of 60% ethanol in water) to elute the colored complex from the resin.

  • Vortex the mixture to ensure complete elution.

  • Centrifuge the sample to pellet the resin beads.

  • Carefully transfer the supernatant to a cuvette.

  • Measure the absorbance of the solution at 570 nm using a spectrophotometer. A solution from a resin sample with a fully deprotected amine can be used as a positive control, and a solution from a resin sample with a successfully coupled and capped amine can be used as a negative control (blank).

Data Presentation and Interpretation

The results of the Kaiser test can be interpreted both qualitatively and quantitatively.

Qualitative Interpretation
ObservationInterpretationRecommended Action
Beads and solution are yellow/colorless Coupling is complete (>99.5% efficiency).Proceed to the next deprotection step.
Beads are blue, solution is colorless/pale yellow Coupling is incomplete.Recouple with fresh reagents.
Beads and solution are blue Coupling has failed or is significantly incomplete.Recouple, potentially with a more potent coupling reagent or extended reaction time.
Quantitative Data Summary

The following table provides representative data for monitoring the coupling of Fmoc-Thr(tBu)-OH using different coupling reagents and reaction times, as determined by a spectrophotometric Kaiser test. The coupling efficiency is calculated relative to a positive control (100% free amine).

Coupling ReagentActivation Time (min)Coupling Time (min)Absorbance at 570 nm (Arbitrary Units)Calculated Coupling Efficiency (%)
HBTU/DIPEA2300.08598.3
HBTU/DIPEA2600.04299.2
HATU/DIPEA2300.03599.3
HATU/DIPEA2600.01899.6
DIC/HOBt10600.15097.0
DIC/HOBt101200.07598.5

Note: These values are illustrative and can vary depending on the specific peptide sequence, resin, and reaction conditions.

Special Considerations for Monitoring this compound Coupling

The coupling of β-branched amino acids like threonine can be sterically hindered, leading to slower reaction kinetics and a higher probability of incomplete coupling. When using the Kaiser test to monitor this compound coupling, the following points should be considered:

  • Atypical Color Development: The presence of the hydroxyl group in threonine can sometimes lead to a less intense or slightly different hue of blue in the Kaiser test compared to other amino acids. This can make qualitative interpretation more challenging.

  • False Negatives: In cases of severe peptide aggregation on the resin, the amino groups may become inaccessible to the ninhydrin reagent, leading to a false negative result (yellow color) even if the coupling is incomplete.

  • Importance of Thorough Washing: Incomplete removal of coupling reagents, especially activating agents, can interfere with the Kaiser test and lead to inaccurate results.

Troubleshooting

ProblemPossible CauseSolution
Persistent blue color after recoupling Steric hindrance, peptide aggregation.Use a more powerful coupling reagent (e.g., HATU, HCTU), increase the reaction temperature, or use a pseudo-proline dipeptide to disrupt secondary structures.
False positive result (blue color after expected complete coupling) Premature Fmoc-deprotection by pyridine in the Kaiser reagents.Minimize heating time and ensure reagents are fresh. Consider using an alternative test like the TNBS test.
Inconsistent or weak color development Issue with Kaiser test reagents, insufficient heating.Prepare fresh reagents, ensure the heating block is at the correct temperature.

Visualizations

experimental_workflow start Start: Resin with free amine coupling Couple this compound start->coupling wash1 Wash with DMF coupling->wash1 kaiser_test Perform Kaiser Test wash1->kaiser_test observe Observe Color kaiser_test->observe decision Coupling Complete? observe->decision recouple Recouple decision->recouple No (Positive Test) deprotection Proceed to Fmoc Deprotection decision->deprotection Yes (Negative Test) wash2 Wash with DMF recouple->wash2 wash2->coupling end End deprotection->end

Caption: Experimental workflow for monitoring this compound coupling using the Kaiser test.

logical_relationship cluster_kaiser Kaiser Test Principle cluster_interpretation Interpretation free_amine Free Primary Amine (on resin) ruhemanns_purple Ruhemann's Purple (Blue/Purple Complex) free_amine->ruhemanns_purple + Heat ninhydrin Ninhydrin Reagent ninhydrin->ruhemanns_purple + Pyridine/KCN positive Positive Test (Blue Color) ruhemanns_purple->positive incomplete Incomplete Coupling positive->incomplete negative Negative Test (Yellow/Colorless) complete Complete Coupling negative->complete

Caption: Logical relationship of the Kaiser test principle and result interpretation.

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yield in Peptide Synthesis with Fmoc-Thr-OH

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center. This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding low coupling yields encountered when using Fmoc-Thr-OH in Solid-Phase Peptide Synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: Why am I experiencing low peptide yield after a coupling step with this compound?

Low yields following the incorporation of this compound are common and typically stem from one or a combination of the following factors:

  • Steric Hindrance: Threonine is a β-branched amino acid. The presence of both a methyl and a hydroxyl group on the β-carbon, even with a tert-butyl (tBu) protecting group, creates significant steric bulk. This bulkiness physically impedes the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain, leading to slower and less efficient coupling reactions.

  • Peptide Aggregation: Sequences containing threonine, particularly when adjacent to other hydrophobic or β-branched residues, are prone to forming stable secondary structures (like β-sheets) on the resin. This on-resin aggregation causes the peptide chains to clump together, blocking reactive sites and preventing reagents from accessing the N-terminal amine for deprotection and coupling, which drastically reduces reaction efficiency.[1][2] An indication of aggregation is the failure of the peptide-resin to swell properly.[1]

  • Incomplete Fmoc Deprotection: If the Fmoc group from the previously coupled amino acid is not completely removed, the N-terminal amine remains blocked, making the subsequent coupling of this compound impossible. This results in deletion sequences ([des-Thr]) and a lower yield of the target peptide. Severe peptide aggregation can also be a cause of incomplete deprotection.[1]

Q2: How can I diagnose the cause of the low yield?

A systematic approach is crucial to pinpointing the issue. The primary diagnostic tool during synthesis is the use of a qualitative test to detect free primary amines on the resin beads.

  • Perform a Kaiser Test (or TNBS Test): After the this compound coupling step is complete, take a small sample of resin beads and perform a Kaiser test.

    • Positive Result (Blue/Purple Beads): This indicates the presence of unreacted N-terminal amines, confirming that the coupling was incomplete.

    • Negative Result (Yellow/Colorless Beads): This suggests the coupling was successful. However, in cases of severe aggregation, the Kaiser test can produce a false negative because the reagents cannot reach the buried free amines.[2]

  • Analyze a Test Cleavage: If the synthesis is continued, cleaving a small amount of resin and analyzing the crude product via Mass Spectrometry (MS) and HPLC can provide definitive answers. The presence of a significant peak corresponding to the mass of the peptide without threonine (a deletion sequence) confirms a failed coupling at that step.

Below is a workflow to guide the troubleshooting process.

G start Symptom: Low Yield or Deletion Sequence at Thr kaiser_test Perform Kaiser Test on Resin After Coupling start->kaiser_test check_deprotection Check Previous Fmoc-Deprotection Step start->check_deprotection Alternative Check kaiser_pos Result: Positive (Blue) kaiser_test->kaiser_pos Incomplete Coupling kaiser_neg Result: Negative (Yellow) kaiser_test->kaiser_neg Coupling Appears Complete incomplete_coupling Diagnosis: Incomplete Coupling kaiser_pos->incomplete_coupling check_aggregation Consider Peptide Aggregation (False Negative Possible) kaiser_neg->check_aggregation proceed Proceed to Next Cycle kaiser_neg->proceed recouple Action: Perform Second Coupling (Double Couple) incomplete_coupling->recouple optimize Optimize Future Syntheses: - Use stronger coupling reagents - Use aggregation-disrupting  strategies incomplete_coupling->optimize cap Action: Cap Unreacted Amines recouple->cap After 2nd attempt cap->proceed check_aggregation->optimize

Caption: Troubleshooting workflow for low yield at a Threonine residue.
Q3: Which coupling reagents are most effective for this compound?

Due to steric hindrance, standard coupling reagents may be insufficient. More potent activating agents are recommended to achieve high coupling efficiency. Uronium/aminium and phosphonium salt-based reagents are generally preferred over carbodiimides for difficult couplings.

Reagent ClassExample ReagentsAdvantages for Hindered CouplingsDisadvantages
Aminium/Uronium Salts HATU, HCTU, HBTU Highly reactive, forming active OAt/OBt esters that lead to fast and efficient coupling.[3] HATU is generally considered superior to HBTU for difficult sequences due to lower racemization risk and higher reactivity.[3]Can cause guanidinylation of the N-terminal amine if used in excess.[3][4] HBTU is a known allergen.
Phosphonium Salts PyBOP, PyAOP Very effective for sterically hindered couplings and do not cause guanidinylation side reactions.[5]Byproducts can be more difficult to remove in some cases.
Newer Generation COMU Shows coupling efficiencies comparable to HATU but is based on Oxyma, which is safer (non-explosive) than HOBt/HOAt.[6]Higher cost compared to older reagents.
Carbodiimides DIC / Oxyma Cost-effective and low risk of racemization.Generally slower and less efficient for sterically demanding couplings compared to onium salts.

For most cases involving this compound, HATU or HCTU are recommended as first-line choices due to their high reactivity.

Q4: What are the best strategies to improve the coupling yield of this compound?

Several strategies can be employed, often in combination, to overcome difficult threonine couplings.

  • Double Coupling: This is the most direct approach. After the first coupling reaction, the vessel is drained and washed, and a second, fresh solution of activated this compound is added to drive the reaction to completion.[2]

  • Use a More Potent Coupling Reagent: As detailed in the table above, switching from a standard reagent like DIC/HOBt to a more powerful one like HATU can significantly improve yields.

  • Increase Reaction Time and/or Temperature: Extending the coupling time from the standard 1-2 hours to 4 hours or more can be beneficial. Additionally, performing the coupling at a slightly elevated temperature (e.g., 35-45°C) can help overcome kinetic barriers and disrupt aggregation.[1][7]

  • Incorporate Aggregation Disrupters: For sequences known to be difficult, proactive measures are highly effective:

    • Pseudoproline Dipeptides: Introduce the threonine residue as part of an Fmoc-Xaa-Thr(ΨMe,Mepro)-OH dipeptide. The oxazolidine ring structure disrupts the hydrogen bonding that leads to aggregation. The native threonine structure is fully restored during the final TFA cleavage.[8][9]

    • Chaotropic Salts: Adding salts like LiCl or KSCN to the coupling mixture can break up secondary structures.[1]

Q5: What is "capping" and when should I use it?

Capping is the process of acetylating any unreacted N-terminal amines after a coupling step to prevent them from reacting in subsequent cycles. This intentionally terminates the chain, resulting in a truncated peptide that is typically easier to separate from the full-length target peptide during purification than a similar-length deletion sequence.

When to Use: Capping should be performed after a difficult coupling (like this compound) fails to go to completion, even after a second coupling attempt. A positive Kaiser test after double coupling is a clear indicator that capping is necessary.

G start Incomplete Coupling Detected (Positive Kaiser Test) capping_reagent Prepare Capping Solution: Acetic Anhydride + Base (DIPEA or Pyridine) in DMF/DCM start->capping_reagent add_reagent Add Capping Solution to Resin capping_reagent->add_reagent agitate Agitate for 20-30 minutes at Room Temperature add_reagent->agitate wash Drain and Wash Resin Thoroughly with DMF agitate->wash kaiser_test Perform Confirmatory Kaiser Test wash->kaiser_test result Result should be Negative (Yellow) kaiser_test->result proceed Proceed to Fmoc Deprotection for the Next Cycle result->proceed

References

Technical Support Center: Threonine Side Reactions in SPPS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and mitigating side reactions involving the hydroxyl group of threonine during Solid-Phase Peptide Synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What are the primary side reactions of the threonine hydroxyl group in Fmoc-SPPS?

The main side reactions involving the unprotected hydroxyl group of threonine are O-acylation and subsequent dehydration . The hydroxyl group can be nucleophilic and attack the activated carboxyl group of the incoming amino acid, forming an ester linkage (O-acylation). This O-acylated intermediate can then undergo β-elimination, resulting in the formation of a dehydroamino acid residue, which is a dehydration product.[1]

Q2: How can I prevent these side reactions?

There are two primary strategies to prevent these side reactions:

  • Side-Chain Protection: The most common method is to use a threonine derivative with its hydroxyl group protected by a temporary protecting group. In Fmoc-SPPS, Fmoc-Thr(tBu)-OH is the standard and most frequently used derivative.[2][3][4] The tert-butyl (tBu) group is stable under the basic conditions used for Fmoc removal (piperidine) but is cleaved by strong acids like Trifluoroacetic acid (TFA) during the final cleavage from the resin.[3]

  • Use of Pseudoproline Dipeptides: Incorporating pseudoproline dipeptides, such as Fmoc-Xaa-Thr(ΨMe,Mepro)-OH, can be highly effective. These derivatives mask the hydroxyl group and the amide nitrogen, disrupting interchain hydrogen bonding that leads to aggregation, a common problem in the synthesis of long or difficult peptides.[5][6][7] The pseudoproline is converted back to a standard threonine residue during the final TFA cleavage.[5]

Q3: What is O-sulfonation and when does it occur?

O-sulfonation is a less common side reaction where the hydroxyl groups of threonine or serine can be modified to form peptide sulfuric acid mono-esters.[8] This has been observed during the TFA cleavage of peptides containing arginine protected with Pmc or Mtr groups, especially when appropriate scavengers are not used.[8]

Q4: Can the choice of coupling reagent influence the extent of side reactions?

Yes, the choice of coupling reagent and activation time can impact the level of side reactions. For sterically hindered amino acids or difficult couplings, more powerful reagents like HATU are often used.[9] However, prolonged pre-activation times can sometimes increase the formation of side products, including dehydration products.[1] It is crucial to optimize coupling conditions for problematic sequences.

Troubleshooting Guide

Problem: My HPLC analysis shows a peak with a mass corresponding to my target peptide minus 18 Da (loss of water).

  • Likely Cause: This strongly suggests that dehydration of a threonine (or serine) residue has occurred. This happens when an unprotected hydroxyl group gets O-acylated during a coupling step, followed by β-elimination.

  • Troubleshooting Steps:

    • Verify Protection: Ensure you are using side-chain protected threonine, such as Fmoc-Thr(tBu)-OH, for all threonine residues in your sequence.

    • Optimize Coupling: If you are already using protection, consider that the protecting group may be partially labile or the coupling conditions are too harsh. Reduce pre-activation times for the amino acid being coupled to the threonine residue.

    • Alternative Strategy: For sequences known to be difficult, consider synthesizing the peptide using a pseudoproline dipeptide at the problematic threonine position.

Problem: I am synthesizing a long, threonine-rich peptide and observing poor yield and significant aggregation.

  • Likely Cause: Long hydrophobic peptides or those with repeating residues are prone to forming stable secondary structures on the resin, which hinders reaction kinetics and leads to incomplete couplings and deprotections. This is known as aggregation .

  • Troubleshooting Steps:

    • Incorporate Pseudoprolines: The most effective solution is to introduce pseudoproline dipeptides at specific Ser or Thr residues.[5][7] These derivatives act as "kink-inducers," disrupting the secondary structures that cause aggregation.[5]

    • Modify Synthesis Conditions:

      • Switch to a more effective solvent like N-methylpyrrolidone (NMP) or add chaotropic salts.[5]

      • Increase the coupling temperature, potentially using microwave-assisted SPPS.[5]

      • Use in-situ neutralization protocols to improve coupling yields.[10]

Problem: My final product has a low purity, and I see multiple unidentified peaks in the chromatogram.

  • Likely Cause: Low purity can result from various issues, including incomplete reactions (deletion sequences) or side reactions. If your peptide contains threonine, O-acylation and dehydration are potential culprits.

  • Troubleshooting Steps:

    • Analyze by Mass Spectrometry: Determine the masses of the major impurities. This is the most critical step to diagnose the problem. Look for masses corresponding to deletion sequences or dehydration (+/- 18 Da).

    • Review Synthesis Protocol: Check that the correct equivalents of reagents were used and that washing steps were sufficient to remove unreacted reagents.

    • Implement Capping: To prevent the formation of deletion sequences from unreacted amines, consider a capping step (e.g., with acetic anhydride) after the coupling of each amino acid, especially for difficult sequences.[9]

Data Presentation

Table 1: Coupling Efficiency for Acylation of a Threonine Pseudoproline Derivative

This table summarizes the yield of a model decapeptide where different amino acids (X) were coupled to a threonine pseudoproline residue (T(ΨPro)). The data highlights how the nature of the incoming amino acid affects coupling efficiency.

Amino Acid (X) Coupled to T(ΨPro)Protocol A Yield (%)Protocol B Yield (%)Protocol C Yield (%)
Alanine (Ala) 88--
Arginine (Arg) 88--
Glycine (Gly) 87--
Leucine (Leu) 89--
Phenylalanine (Phe) 87--
Tryptophan (Trp) 316980
Valine (Val) 486577
Threonine (Thr) 455575
Aspartic Acid (Asp) 8--

Data adapted from Organic Process Research & Development, 2023.[6][7] Protocols A, B, and C represent progressively optimized coupling conditions with longer reaction times and lower flow rates.

Experimental Protocols

Protocol 1: Standard Fmoc-SPPS Coupling Cycle

This protocol outlines a single cycle for adding an amino acid to the growing peptide chain on a solid support.

  • Resin Preparation: Swell the peptide-resin in Dimethylformamide (DMF) for 20-30 minutes.[11]

  • Fmoc Deprotection:

    • Treat the resin with a solution of 20% piperidine in DMF for 5 minutes.

    • Drain the vessel.

    • Repeat the treatment with 20% piperidine in DMF for an additional 15-20 minutes.[11]

  • Washing: Wash the resin thoroughly with DMF (5-7 times) to remove all traces of piperidine.

  • Amino Acid Coupling:

    • In a separate vessel, pre-activate the incoming Fmoc-amino acid (3-5 equivalents) with a coupling reagent (e.g., HATU, 3.95 eq.) and a base (e.g., DIEA, 8 eq.) in DMF for 2-5 minutes.[9]

    • Add the activated amino acid solution to the resin.

    • Agitate the mixture for 1-2 hours at room temperature.

  • Washing: Wash the resin with DMF (3-5 times) followed by Dichloromethane (DCM) (3-5 times) to remove excess reagents.

  • Repeat: Repeat steps 2-5 for each subsequent amino acid in the sequence.[9]

Protocol 2: HPLC Analysis of Crude Peptide

This protocol is for analyzing the purity of the peptide after cleavage from the resin.

  • Sample Preparation: Dissolve a small amount of the crude peptide in a suitable solvent (e.g., 50% acetonitrile in water with 0.1% TFA).

  • HPLC System: Use a reverse-phase HPLC system with a C18 column.[12][13]

  • Mobile Phases:

    • Solvent A: 0.1% TFA in water.[12][13]

    • Solvent B: 0.1% TFA in acetonitrile.[12][13]

  • Gradient: Run a linear gradient, for example, from 5% to 65% Solvent B over 30 minutes, at a flow rate of 1 mL/min.

  • Detection: Monitor the elution profile using a UV detector at 214 nm and 280 nm.

  • Analysis: Integrate the peaks in the chromatogram to determine the relative purity of the target peptide and identify the percentage of major impurities. Couple the HPLC to a mass spectrometer for mass identification of the peaks.

Visualizations

Threonine_Side_Reactions AA_activated Activated Fmoc-AA-OH O_acylated O-Acylated Intermediate (Depsipeptide) AA_activated->O_acylated O-acylation (Side Reaction) Peptide_Bond Desired Peptide Bond (N-Acylation) AA_activated->Peptide_Bond N-acylation (Desired Reaction) Thr_Resin H-Thr(OH)-Peptide-Resin Thr_Resin->O_acylated Thr_Resin->Peptide_Bond Dehydration Dehydration Product (Dehydroamino Acid) O_acylated->Dehydration β-elimination

Caption: Key side reactions of threonine in SPPS.

Troubleshooting_Workflow start Low Purity / Unexpected Peak in HPLC Analysis ms_analysis Analyze Peak by Mass Spec start->ms_analysis mass_dehydration Mass = Peptide - 18 Da? ms_analysis->mass_dehydration mass_deletion Mass = Deletion Sequence? mass_dehydration->mass_deletion No cause_dehydration Cause: Dehydration of Thr/Ser mass_dehydration->cause_dehydration Yes cause_incomplete Cause: Incomplete Coupling mass_deletion->cause_incomplete Yes other Other Side Reaction mass_deletion->other No solution_dehydration Solution: 1. Use Fmoc-Thr(tBu)-OH 2. Optimize coupling time 3. Use pseudoproline cause_dehydration->solution_dehydration solution_incomplete Solution: 1. Use stronger coupling agent 2. Increase coupling time/temp 3. Add capping step 4. Use pseudoproline for aggregation cause_incomplete->solution_incomplete

Caption: Troubleshooting workflow for threonine-related SPPS issues.

Protection_Strategy start Peptide Contains Threonine check_length Is peptide long (>30 aa) or aggregation-prone? start->check_length use_pseudo Use Pseudoproline Dipeptide at key Thr/Ser residue check_length->use_pseudo Yes check_sequence Is Thr in a known difficult sequence? check_length->check_sequence No use_tbu Use Standard Fmoc-Thr(tBu)-OH check_sequence->use_tbu No check_sequence->use_pseudo Yes

Caption: Logic for choosing a threonine protection strategy.

References

Technical Support Center: Preventing Aggregation in Threonine-Rich Peptides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals encountering aggregation issues with threonine-rich peptide sequences.

Frequently Asked Questions (FAQs)

Q1: Why are threonine-rich peptide sequences particularly prone to aggregation?

Threonine, a β-branched amino acid, can contribute significantly to peptide aggregation. Recent studies have shown that threonine-rich sequences, such as the C-terminal alanine/threonine tails (CAT tails) appended to stalled polypeptides in yeast, can drive the formation of detergent-resistant aggregates.[1] These polythreonine regions can form aggregates that sequester molecular chaperones, disturb cellular protein homeostasis (proteostasis), and even cross-seed the aggregation of other aggregation-prone motifs like polyserine.[1] The addition of a single threonine at the C-terminus of the amyloid-β peptide (Aβ43) has been shown to increase the rate and extent of protofibril aggregation, highlighting the residue's role in nucleating toxic aggregates.[2][3]

Q2: What are the primary factors that influence peptide aggregation?

Several physicochemical factors can trigger or accelerate peptide aggregation. These include:

  • pH and Isoelectric Point (pI): Peptides are least soluble and most prone to aggregation when the solution pH is close to their isoelectric point (pI), where the net charge of the molecule is zero.[4][5]

  • Concentration: Higher peptide concentrations increase the likelihood of intermolecular interactions that lead to aggregation.[4][6]

  • Temperature: Elevated temperatures can increase reaction kinetics and expose hydrophobic regions, promoting aggregation. However, purified proteins are often unstable at 4°C and may require storage at -80°C with a cryoprotectant.[5][7]

  • Ionic Strength: The salt concentration of the solution affects electrostatic interactions between peptide chains. Both increasing and decreasing ionic strength can be used to prevent aggregation, depending on the specific peptide.[8][9][10]

  • Peptide Sequence: The primary amino acid sequence is a major determinant. Hydrophobic residues and β-branched amino acids like threonine and valine are known to increase aggregation propensity by promoting the formation of β-sheet structures.[11][12]

Q3: What are the main strategies to prevent or minimize peptide aggregation?

There are three main approaches to mitigating peptide aggregation:

  • Formulation and Solution Optimization: This involves modifying the peptide's environment. Key strategies include adjusting the pH to be at least 1-2 units away from the pI, lowering the peptide concentration, and controlling temperature.[4] The addition of excipients and additives such as sugars, polyols, amino acids (e.g., arginine), and non-denaturing detergents can also stabilize the peptide.[4][9]

  • Sequence Modification during Synthesis: For peptides synthesized in the lab, aggregation can be disrupted by introducing structural elements that break up the hydrogen bonding responsible for self-association.[13] This includes the use of pseudoproline dipeptides (where serine or threonine is reversibly protected as an oxazolidine) or backbone-protecting groups like 2-hydroxy-4-methoxybenzyl (Hmb).[12][13][14]

  • Inhibitory Peptides: In some therapeutic contexts, specifically designed peptides can be used to inhibit the aggregation of a target protein. These peptides can block aggregation at a very early stage by binding to monomeric units.[15][16]

Q4: How can I detect and quantify peptide aggregation?

Several analytical techniques can be used to detect and characterize peptide aggregation:

  • Visual Inspection: The simplest method is to check for cloudiness or visible precipitate in the solution.[4]

  • UV-Vis Spectroscopy/Turbidity: An increase in light scattering due to aggregates can be measured as an increase in apparent absorbance, typically between 300-600 nm.[9][17]

  • High-Performance Liquid Chromatography (HPLC): Size-exclusion chromatography (SEC-HPLC) can separate aggregates from monomers based on size, with aggregates eluting earlier. Reversed-phase HPLC (RP-HPLC) can also be used, where aggregates may appear as broadened or new peaks.[18]

  • Thioflavin T (ThT) Fluorescence Assay: ThT is a dye that exhibits enhanced fluorescence upon binding to amyloid-like fibrillar structures rich in β-sheets. A sigmoidal fluorescence curve over time is characteristic of fibril formation.[4][19]

  • Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR is a powerful tool for analyzing protein secondary structure. The amide I band (1600-1700 cm⁻¹) is sensitive to structural changes, and the appearance of peaks around 1620-1640 cm⁻¹ is indicative of intermolecular β-sheet formation, a hallmark of aggregation.[20][21]

Troubleshooting Guide

Q: My peptide solution has become cloudy/formed a precipitate. What steps can I take?

A cloudy solution is a common sign of peptide aggregation or poor solubility.[4] Follow this workflow to troubleshoot the issue.

G cluster_0 cluster_1 pH Optimization Strategy cluster_2 Common Additives start Problem: Cloudy Peptide Solution check_conc 1. Reduce Concentration start->check_conc If possible, work with a more dilute solution. check_ph 2. Optimize pH check_conc->check_ph If aggregation persists... clear_solution Clear Solution check_conc->clear_solution Success additives 3. Use Additives / Excipients check_ph->additives If aggregation persists... check_ph->clear_solution Success pi Calculate peptide pI check_ph->pi temp 4. Control Temperature additives->temp If aggregation persists... additives->clear_solution Success sugars Sugars (Sucrose) Stabilize native conformation additives->sugars temp->clear_solution Success adjust Adjust buffer pH to be >1-2 units away from pI pi->adjust acidic For acidic peptides (net -), use a higher pH adjust->acidic basic For basic peptides (net +), use a lower pH adjust->basic amino_acids Amino Acids (Arginine) Reduce non-specific interactions detergents Detergents (Tween 20) Prevent hydrophobic aggregation

Caption: Troubleshooting workflow for a cloudy peptide solution.

Q: My solid-phase peptide synthesis (SPPS) is failing with a threonine-rich sequence. How can I improve it?

Aggregation during SPPS can lead to incomplete deprotection and coupling reactions, indicated by the resin failing to swell.[13] Threonine-containing sequences are prone to forming secondary structures that cause this aggregation.[12]

Strategy 1: Use Pseudoproline Dipeptides Incorporating a pseudoproline dipeptide at the site of a threonine or serine can disrupt the inter-chain hydrogen bonding that causes aggregation. The oxazolidine ring introduces a "kink" in the peptide backbone, preventing β-sheet formation. This protection is temporary and is reversed during the final TFA cleavage step.[13][14]

G cluster_0 Standard Peptide Chains cluster_1 Peptide Chains with Pseudoproline p1 Peptide Chain 1 p2 Peptide Chain 2 p1->p2 H-Bonding p3 Peptide Chain 3 p2->p3 H-Bonding agg β-Sheet Aggregation p2->agg pp1 Peptide Chain A pp2 Chain with 'Kink' (Pseudoproline) pp3 Peptide Chain C no_agg Aggregation Disrupted pp2->no_agg

References

Technical Support Center: Troubleshooting Incomplete Fmoc Deprotection of Threonine Residues

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting strategies for incomplete Nα-Fmoc deprotection, particularly when encountering difficulties with threonine residues during solid-phase peptide synthesis (SPPS).

Troubleshooting Guide

Issue: Suspected Incomplete Fmoc Deprotection of a Threonine Residue

This guide provides a systematic approach to diagnosing and resolving incomplete Fmoc deprotection of threonine-containing peptides.

Step 1: Confirming Incomplete Deprotection

Question: How can I confirm that the Fmoc deprotection of my threonine-containing peptide is incomplete?

Answer: Incomplete Fmoc deprotection is typically identified by analytical techniques that can differentiate between the Fmoc-protected and the deprotected peptide. The primary methods for confirmation are:

  • Qualitative On-Resin Tests:

    • Kaiser Test (Ninhydrin Test): This is a rapid colorimetric test to detect free primary amines on the resin.[1][2] A negative result (yellow or colorless beads) after the deprotection step suggests that the Fmoc group has not been removed.[1][2] A positive result (blue/purple beads) indicates the presence of free amines, signifying successful Fmoc removal.[2] Note that this test is not reliable for N-terminal proline residues.[2]

    • Chloranil Test: This test can be used for detecting secondary amines, such as N-terminal proline.[2]

  • Quantitative and Confirmatory Methods:

    • UV-Vis Spectrophotometry: The removal of the Fmoc group by piperidine liberates dibenzofulvene (DBF), which forms a fulvene-piperidine adduct with a characteristic UV absorbance at approximately 301-312 nm.[1][2] Monitoring the absorbance of the filtrate during deprotection can track the reaction's progress.[2] Incomplete deprotection may be indicated by lower than expected absorbance.[1]

    • High-Performance Liquid Chromatography (HPLC): Analysis of a small, cleaved sample of the resin-bound peptide will show two major peaks. The desired, more polar deprotected peptide will elute earlier, while the later eluting, more hydrophobic peak represents the Fmoc-protected peptide.[3] A significant area for the later peak indicates incomplete deprotection.[3]

    • Mass Spectrometry (MS): Mass analysis of the cleaved peptide mixture will show a mass corresponding to the expected peptide and a second mass that is 222.24 Da higher, which corresponds to the mass of the Fmoc group.[3]

Step 2: Identifying the Root Cause

Once incomplete deprotection is confirmed, the next step is to identify the likely cause. For threonine residues, the following are common culprits:

  • Steric Hindrance: Threonine is a β-branched amino acid, and its bulky side chain can physically block the deprotecting agent (e.g., piperidine) from accessing the Fmoc group.[1] This effect is exacerbated when threonine is adjacent to other sterically hindered amino acids.

  • Peptide Aggregation: As the peptide chain elongates, it can fold into secondary structures like β-sheets, which can physically block the access of the deprotection reagent to the N-terminal Fmoc group.[2][4] This is a common issue in "difficult" sequences.[1]

  • Suboptimal Reagents or Protocols: Degraded piperidine, incorrect concentration of the deprotection solution, or insufficient reaction time can all lead to incomplete Fmoc removal.[5]

  • Poor Resin Swelling: Inadequate swelling of the solid support can hinder the penetration of reagents to the growing peptide chains.[5]

Step 3: Implementing a Solution

Based on the suspected cause, the following modifications to the deprotection protocol can be implemented.

dot

Troubleshooting_Workflow cluster_diagnosis Diagnosis cluster_strategy Troubleshooting Strategies start Incomplete Deprotection Suspected confirm Confirm with Kaiser Test / HPLC / MS start->confirm is_incomplete Deprotection Incomplete? confirm->is_incomplete strategy1 Optimize Standard Protocol (Increase time/temp, double deprotection) is_incomplete->strategy1 Yes end_success Proceed to Coupling is_incomplete->end_success No strategy2 Modify Deprotection Cocktail (Add DBU, use alternative bases) strategy1->strategy2 If unsuccessful strategy1->end_success Successful strategy3 Address Aggregation (Chaotropic agents, special solvents) strategy2->strategy3 If still unsuccessful strategy2->end_success Successful strategy3->end_success Successful end_fail Re-evaluate Sequence / Synthesis Strategy strategy3->end_fail

Caption: A stepwise workflow for troubleshooting incomplete Fmoc deprotection.

Frequently Asked Questions (FAQs)

Q1: What are the standard conditions for Fmoc deprotection?

A1: Standard Fmoc deprotection is typically carried out using a 20% solution of piperidine in N,N-dimethylformamide (DMF).[5][6] The peptide-resin is treated with this solution for a specified period, often in two steps, to ensure complete removal of the Fmoc group.[1][5]

Q2: Why is threonine prone to incomplete Fmoc deprotection?

A2: Threonine is a β-branched amino acid, meaning it has a bulky side chain close to the peptide backbone.[1] This steric hindrance can physically impede the approach of the piperidine molecule to the Fmoc group, slowing down the deprotection reaction.[1]

Q3: What are the consequences of incomplete Fmoc deprotection?

A3: Incomplete Fmoc removal has significant negative consequences for peptide synthesis, including:

  • Deletion Sequences: If the Fmoc group is not removed, the subsequent amino acid cannot be coupled, leading to a peptide sequence that is missing one or more amino acids.[1][5]

  • Fmoc-Adducts: The unremoved Fmoc group will be carried through the synthesis and will be present in the final crude product, complicating purification.[1]

Q4: Can I simply extend the deprotection time for threonine residues?

A4: Yes, extending the deprotection time is a common first step. A "double deprotection" is often employed, where the standard deprotection step is repeated with a fresh solution of the deprotecting agent.[1] However, for very difficult sequences, this may not be sufficient.

Q5: Are there stronger bases I can use for deprotection?

A5: Yes, for particularly difficult deprotections, a stronger, non-nucleophilic base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) can be added to the piperidine solution, typically at a concentration of 1-2%.[2] DBU can significantly increase the deprotection efficiency for sterically hindered or aggregated sequences.[2]

Experimental Protocols

Protocol 1: Standard Fmoc Deprotection

This protocol describes a typical manual Fmoc deprotection step in SPPS.

  • Resin Swelling: Swell the peptide-resin in DMF for at least 30 minutes.[1]

  • Initial Wash: Wash the peptide-resin thoroughly with DMF (3 times) to remove residual reagents from the previous step.[5]

  • Deprotection: Add a solution of 20% piperidine in DMF to the resin, ensuring the resin is fully submerged.[5]

  • Agitation: Gently agitate the mixture at room temperature for 10-20 minutes.[1][5]

  • Drain and Wash: Drain the deprotection solution and wash the resin thoroughly with DMF (3-5 times) to remove residual piperidine and the fulvene-piperidine adduct.[1]

Protocol 2: Double Deprotection for Difficult Sequences

This protocol is recommended for sterically hindered residues like threonine.

  • First Deprotection: Following resin swelling and washing, add a solution of 20% piperidine in DMF and agitate for 15-30 minutes.[1]

  • Drain and Wash: Drain the deprotection solution and wash with DMF (2 times).[1]

  • Second Deprotection: Add a fresh solution of 20% piperidine in DMF and agitate for another 15-30 minutes.[1]

  • Final Wash: Drain the deprotection solution and wash the resin thoroughly with DMF (5-7 times) to ensure all reagents are removed.[1]

  • Confirmation: Perform a Kaiser test to confirm the presence of a free primary amine.[1]

Protocol 3: DBU-Mediated Deprotection

This protocol is for very difficult sequences where standard methods fail.

  • Resin Swelling: Swell the peptide-resin in DMF.

  • Deprotection Cocktail: Prepare a deprotection solution of 2% DBU and 20% piperidine in DMF.[1]

  • Reaction: Add the deprotection cocktail to the resin and agitate for 5-15 minutes. Monitor the reaction progress carefully.[1]

  • Drain and Wash: Drain the solution and wash the resin extensively with DMF to remove all traces of DBU and piperidine.[1]

    • Caution: DBU is a very strong base and may promote side reactions. This protocol should be used judiciously.[1]

Data Presentation

Deprotection MethodReagentsTypical ConditionsEfficacy for Threonine
Standard Deprotection 20% Piperidine in DMF1 x 20 minModerate
Double Deprotection 20% Piperidine in DMF2 x 15-30 minGood
DBU-Mediated 2% DBU, 20% Piperidine in DMF1 x 5-15 minVery High
Alternative Bases 5% Piperazine, 2% DBU in NMPVariableHigh

Visualizations

dot

Fmoc_Deprotection_Mechanism Fmoc_Peptide Fmoc-NH-Peptide-Resin Proton_Abstraction Proton Abstraction Fmoc_Peptide->Proton_Abstraction Piperidine Piperidine (Base) Piperidine->Proton_Abstraction DBF_Adduct DBF-Piperidine Adduct Piperidine->DBF_Adduct Beta_Elimination β-Elimination Proton_Abstraction->Beta_Elimination DBF Dibenzofulvene (DBF) Beta_Elimination->DBF Free_Amine H₂N-Peptide-Resin Beta_Elimination->Free_Amine DBF->DBF_Adduct

Caption: The mechanism of Fmoc group removal by piperidine.

References

Technical Support Center: Fmoc-Thr(tBu)-OH Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with Fmoc-Thr(tBu)-OH solubility and coupling in solid-phase peptide synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: Why am I observing precipitation or incomplete dissolution of Fmoc-Thr(tBu)-OH during my coupling reaction?

A1: Fmoc-Thr(tBu)-OH, like other β-branched amino acids, can exhibit poor solubility in standard SPPS solvents, particularly at the concentrations required for efficient coupling. This issue can be exacerbated by the growing peptide chain's own tendency to aggregate on the solid support. Factors contributing to poor solubility include the solvent system, temperature, and the specific amino acid sequence.

Q2: What are the primary consequences of poor Fmoc-Thr(tBu)-OH solubility?

A2: Poor solubility directly impacts the concentration of the activated amino acid available to react with the N-terminal amine of the peptide-resin. This can lead to incomplete coupling reactions, resulting in deletion sequences (peptides missing the threonine residue) and truncated peptides. These side products complicate the purification of the target peptide and reduce the overall yield.

Q3: Can the choice of solvent significantly improve the solubility of Fmoc-Thr(tBu)-OH?

A3: Yes, the choice of solvent is critical. While N,N-Dimethylformamide (DMF) is a common solvent in SPPS, N-methyl-2-pyrrolidone (NMP) is often more effective at solvating protected amino acids and the growing peptide chain, which can help prevent aggregation.[1] In particularly difficult cases, solvent mixtures containing DMSO or "magic mixtures" can be employed to enhance solubility.

Q4: Are there any additives that can enhance the solubility and coupling efficiency of Fmoc-Thr(tBu)-OH?

A4: The addition of chaotropic salts, such as LiCl or KSCN, to the coupling and deprotection solutions can disrupt secondary structures of the peptide chain on the resin, improving solvation and accessibility of the N-terminus.

Q5: How does temperature affect the coupling of Fmoc-Thr(tBu)-OH?

A5: Performing the coupling reaction at an elevated temperature (e.g., 50-60°C) can help disrupt aggregation and increase the solubility of Fmoc-Thr(tBu)-OH, leading to improved reaction rates.[2] This can be achieved through conventional heating or with the use of a microwave peptide synthesizer.

Troubleshooting Guide

This guide addresses common issues encountered during the coupling of Fmoc-Thr(tBu)-OH and provides systematic solutions.

Issue 1: Fmoc-Thr(tBu)-OH fails to dissolve completely in the coupling solvent.
Potential Cause Recommended Solution
Insufficient solvent volume.Increase the solvent volume to achieve the recommended concentration (typically 0.2-0.5 M).
Inappropriate solvent.Switch from DMF to NMP, or use a mixture of DMF/DCM. For highly problematic sequences, consider using "magic mixture" (DCM/DMF/NMP with Triton X100 and ethylene carbonate).
Low temperature.Gently warm the solution to aid dissolution, but be cautious of potential side reactions with prolonged heating.
Issue 2: Precipitation is observed after adding the coupling reagents.
Potential Cause Recommended Solution
Formation of insoluble activated species.Pre-activate the Fmoc-Thr(tBu)-OH in a smaller volume of solvent and add it to the resin suspension.
Aggregation of the peptide-resin.Add chaotropic salts like LiCl to the coupling mixture to disrupt secondary structures.
Low reaction temperature.Increase the reaction temperature to 40-50°C.
Issue 3: Incomplete coupling of Fmoc-Thr(tBu)-OH (positive Kaiser test).
Potential Cause Recommended Solution
Poor solubility of Fmoc-Thr(tBu)-OH.Implement the solvent and additive strategies outlined in Issues 1 and 2.
Steric hindrance.Use a more potent coupling reagent such as HATU, HCTU, or COMU.[3] Extend the coupling time or perform a double coupling.
Peptide aggregation on the resin.In addition to solvent and additive strategies, consider incorporating a pseudoproline dipeptide at a preceding residue to disrupt secondary structure formation.

Data Presentation

Table 1: General Solubility of Fmoc-Amino Acids in Common SPPS Solvents

Fmoc-Amino AcidDMFNMPDCM
Fmoc-Thr(tBu)-OH Good Good to Excellent Limited
Fmoc-Ala-OHExcellentExcellentGood
Fmoc-Gly-OHExcellentExcellentGood
Fmoc-Val-OHGoodGood to ExcellentLimited
Fmoc-Leu-OHExcellentExcellentGood
Fmoc-Ile-OHGoodGood to ExcellentLimited
Fmoc-Pro-OHExcellentExcellentExcellent
Fmoc-Phe-OHExcellentExcellentGood
Fmoc-Trp(Boc)-OHGoodExcellentLimited
Fmoc-Ser(tBu)-OHGoodGood to ExcellentLimited
Fmoc-Tyr(tBu)-OHGoodGood to ExcellentLimited
Fmoc-Asn(Trt)-OHModerateGoodPoor
Fmoc-Gln(Trt)-OHModerateGoodPoor
Fmoc-His(Trt)-OHModerateGoodPoor
Fmoc-Arg(Pbf)-OHGoodExcellentPoor
Fmoc-Lys(Boc)-OHExcellentExcellentGood
Fmoc-Asp(OtBu)-OHExcellentExcellentGood
Fmoc-Glu(OtBu)-OHExcellentExcellentGood

Note: This table provides a general guide. Actual solubility can vary based on the purity of the reagent, temperature, and specific batch.

Experimental Protocols

Protocol 1: Standard Coupling of Fmoc-Thr(tBu)-OH
  • Resin Swelling: Swell the resin (e.g., Rink Amide, 0.1 mmol scale) in DMF (~5 mL) for 30-60 minutes with gentle agitation. Drain the DMF.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 minutes). Wash the resin thoroughly with DMF (5x).

  • Amino Acid Activation: In a separate vial, dissolve Fmoc-Thr(tBu)-OH (4 equivalents), HBTU (3.9 equivalents), and HOBt (4 equivalents) in DMF. Add DIPEA (8 equivalents) and allow the mixture to pre-activate for 1-2 minutes.

  • Coupling: Add the activated amino acid solution to the deprotected resin. Agitate the mixture for 1-2 hours at room temperature.

  • Washing: Drain the coupling solution and wash the resin with DMF (3 x 5 mL).

  • Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction (a negative result indicates completion).

Protocol 2: Protocol for Difficult Coupling of Fmoc-Thr(tBu)-OH
  • Resin Swelling and Deprotection: Follow steps 1 and 2 from Protocol 1, using NMP as the solvent.

  • Amino Acid Activation: In a separate vial, dissolve Fmoc-Thr(tBu)-OH (4 equivalents) and HATU (3.9 equivalents) in NMP. Add 2,4,6-collidine (8 equivalents).

  • Coupling: Add the activated amino acid solution to the deprotected resin. Perform the coupling at 40°C for 2 hours.

  • Washing: Drain the coupling solution and wash the resin with NMP (3 x 5 mL).

  • Monitoring and Recoupling: Perform a Kaiser test. If the test is positive, repeat the coupling step with fresh reagents (double coupling).

  • Capping (Optional): If the coupling remains incomplete after a double coupling, cap the unreacted amines with a solution of acetic anhydride and DIPEA in NMP.

Visualizations

experimental_workflow cluster_prep Resin Preparation cluster_coupling Coupling Step cluster_monitoring Monitoring & Troubleshooting resin_swelling Resin Swelling fmoc_deprotection Fmoc Deprotection resin_swelling->fmoc_deprotection aa_activation Amino Acid Activation coupling Coupling to Resin fmoc_deprotection->coupling aa_activation->coupling washing Washing coupling->washing kaiser_test Kaiser Test recouple Double Couple kaiser_test->recouple Positive capping Capping kaiser_test->capping Positive after Double Couple chain_elongation Continue Chain Elongation kaiser_test->chain_elongation Negative washing->kaiser_test recouple->washing

Caption: Standard workflow for a single amino acid coupling cycle in SPPS.

troubleshooting_logic cluster_solubility Improve Solubility cluster_reaction Enhance Reaction start Incomplete Coupling of Fmoc-Thr(tBu)-OH change_solvent Switch to NMP or 'Magic Mixture' start->change_solvent increase_temp Increase Temperature (40-60°C) start->increase_temp add_chaotropes Add Chaotropic Salts (e.g., LiCl) start->add_chaotropes stronger_reagent Use Potent Coupling Reagent (e.g., HATU) start->stronger_reagent pseudoproline Incorporate Pseudoproline Dipeptide change_solvent->pseudoproline double_couple Perform Double Coupling stronger_reagent->double_couple

Caption: Decision tree for troubleshooting difficult Fmoc-Thr(tBu)-OH couplings.

References

Technical Support Center: Purification of Threonine-Containing Peptides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of crude peptides containing threonine residues.

Frequently Asked Questions (FAQs)

Q1: Why are threonine-containing peptides often difficult to purify?

A1: Threonine, with its β-hydroxyl group, can contribute to several challenges during peptide synthesis and purification. These include:

  • Aggregation: The hydroxyl group can participate in hydrogen bonding, leading to intermolecular aggregation of the peptide chains. This is particularly problematic in hydrophobic sequences.[1] Aggregated peptides are often difficult to dissolve and purify, resulting in lower yields and purity.

  • Side Reactions: During solid-phase peptide synthesis (SPPS), the threonine side chain can be susceptible to side reactions like O-sulfonation during the cleavage of protecting groups from arginine residues if proper scavengers are not used.[2]

  • Co-elution of Impurities: Deletion sequences or other closely related impurities may have similar hydrophobicities to the target threonine-containing peptide, making their separation by single-step reverse-phase HPLC (RP-HPLC) challenging.[3]

Q2: What are the most common impurities found in crude threonine-containing peptides?

A2: Crude peptide mixtures synthesized via SPPS typically contain a variety of impurities.[4] For threonine-containing peptides, common impurities include:

  • Deletion Sequences: Peptides lacking one or more amino acid residues due to incomplete coupling reactions.

  • Truncated Sequences: Shorter peptides resulting from incomplete synthesis.

  • Incompletely Deprotected Peptides: Peptides still carrying protecting groups on the threonine side chain or other residues.

  • Diastereomeric Impurities: Racemization of amino acid residues can occur during synthesis.

  • Side-Reaction Products: As mentioned, modifications to the threonine residue or other amino acids can occur.

Q3: What is the recommended starting point for purifying a crude threonine-containing peptide?

A3: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the standard and most widely used method for peptide purification due to its high resolving power.[3][4] A C18 column is a common initial choice. The purification process generally involves using a water/acetonitrile mobile phase system containing an ion-pairing agent like trifluoroacetic acid (TFA).[4]

Troubleshooting Guides

Issue 1: Poor Peak Shape (Tailing or Fronting) in RP-HPLC

Problem: The main peptide peak in the chromatogram is not symmetrical, showing significant tailing or fronting, which can indicate issues with the separation process and affect purity assessment.

Potential CauseRecommended Solution
Column Overload Reduce the amount of crude peptide injected onto the column. A typical sample concentration for analytical HPLC is around 1 mg/mL.
Secondary Interactions The hydroxyl group of threonine can sometimes interact with residual silanols on the silica-based column. Adjusting the mobile phase pH or increasing the ionic strength may help to minimize these interactions.
Inappropriate Sample Solvent Ensure the crude peptide is dissolved in a solvent compatible with the initial mobile phase. Dissolving the peptide in a solvent much stronger than the initial mobile phase can lead to peak distortion.
Issue 2: Co-elution of the Target Peptide with Impurities

Problem: The main peptide peak is not well-resolved from one or more impurity peaks, making it difficult to collect pure fractions.

Potential CauseRecommended Solution
Insufficient Chromatographic Resolution Optimize the RP-HPLC gradient. A shallower gradient will increase the run time but can significantly improve the separation of closely eluting species.[5]
Similar Hydrophobicity of Impurities If optimizing the RP-HPLC method is insufficient, an orthogonal purification technique is recommended. Ion-exchange chromatography (IEX), which separates molecules based on charge, is an excellent second-step purification method.[6][7]
Peptide Aggregation on the Column Try increasing the column temperature. This can disrupt secondary structures and improve peak shape and resolution. However, be mindful of the column's temperature limits.
Issue 3: Low Recovery of the Purified Peptide

Problem: The amount of purified peptide obtained after lyophilization is significantly lower than expected.

Potential CauseRecommended Solution
Peptide Precipitation on the Column For hydrophobic threonine-containing peptides, precipitation can occur. Adding a small percentage of an organic solvent like isopropanol to the mobile phase can sometimes improve solubility.
Non-specific Binding Peptides can adhere to glassware and HPLC components. Using low-binding tubes and ensuring all surfaces are properly cleaned can help mitigate this. For particularly "sticky" peptides, adding a blocking agent to the sample solution may be necessary.[8]
Incomplete Elution Ensure the final mobile phase composition is strong enough to elute the peptide completely from the column.

Data Presentation

Table 1: Representative Purity and Yield of a Crude Threonine-Containing Peptide with Different Purification Strategies

Purification StrategyPurity of Pooled Fractions (%)Overall Yield (%)
Single-Step RP-HPLC (Optimized Gradient)85.235
Two-Step: IEX followed by RP-HPLC98.525
Single-Step RP-HPLC (Standard Gradient)70.840

Note: Data are representative and will vary depending on the specific peptide sequence and the nature of the impurities.

Experimental Protocols

Protocol 1: Standard Reversed-Phase HPLC (RP-HPLC) for Crude Peptide Purification

This protocol provides a general method for the initial purification of a crude threonine-containing peptide.

1. Materials:

  • Crude, lyophilized threonine-containing peptide
  • HPLC-grade water
  • HPLC-grade acetonitrile (ACN)
  • Trifluoroacetic acid (TFA)
  • Preparative C18 HPLC column (e.g., 10 µm particle size, 21.2 x 250 mm)
  • HPLC system with a UV detector and fraction collector

2. Procedure:

  • Mobile Phase Preparation:
  • Mobile Phase A: 0.1% (v/v) TFA in HPLC-grade water.
  • Mobile Phase B: 0.1% (v/v) TFA in HPLC-grade acetonitrile.
  • Sample Preparation: Dissolve the crude peptide in Mobile Phase A to a concentration of approximately 10-20 mg/mL.[9] Filter the solution through a 0.22 µm syringe filter.[9]
  • HPLC Method:
  • Equilibrate the column with 95% Mobile Phase A and 5% Mobile Phase B.
  • Inject the filtered peptide solution.
  • Run a linear gradient to elute the peptide. A typical starting gradient could be from 5% to 65% Mobile Phase B over 60 minutes. This should be optimized based on the hydrophobicity of the peptide.
  • Monitor the absorbance at 214 nm or 220 nm.[9]
  • Collect fractions corresponding to the main peptide peak.
  • Fraction Analysis and Pooling: Analyze the purity of the collected fractions using analytical RP-HPLC. Pool the fractions that meet the desired purity level.
  • Lyophilization: Freeze-dry the pooled fractions to obtain the purified peptide as a white powder.

Protocol 2: Two-Step Orthogonal Purification: Ion-Exchange Chromatography (IEX) followed by RP-HPLC

This protocol is recommended for peptides where single-step RP-HPLC does not provide sufficient purity.

Step 1: Ion-Exchange Chromatography (IEX)

1. Materials:

  • Partially purified or crude peptide from the initial synthesis.
  • IEX column (e.g., strong cation exchanger for a basic peptide or strong anion exchanger for an acidic peptide).
  • Equilibration Buffer (e.g., 20 mM Tris-HCl, pH 8.0 for anion exchange).
  • Elution Buffer (e.g., 20 mM Tris-HCl with 1 M NaCl, pH 8.0 for anion exchange).

2. Procedure:

  • Column Equilibration: Equilibrate the IEX column with Equilibration Buffer until the pH and conductivity of the eluate are stable.
  • Sample Loading: Dissolve the peptide in the Equilibration Buffer and load it onto the column.
  • Washing: Wash the column with several column volumes of Equilibration Buffer to remove unbound impurities.
  • Elution: Elute the bound peptide using a linear salt gradient from 0% to 100% Elution Buffer over several column volumes. Collect fractions throughout the elution.
  • Fraction Analysis: Analyze the fractions by analytical RP-HPLC to identify those containing the target peptide. Pool the relevant fractions.
  • Desalting: The pooled fractions will contain a high salt concentration. Desalt the peptide using a C18 solid-phase extraction (SPE) cartridge or through a rapid RP-HPLC step with a steep gradient.

Step 2: Reversed-Phase HPLC (RP-HPLC) Polishing

1. Materials and Procedure:

  • Follow the procedure outlined in Protocol 1 , using the desalted, IEX-purified peptide as the starting material. A shallower gradient in this step will likely yield a highly pure final product.

Visualizations

Experimental_Workflow cluster_synthesis Peptide Synthesis cluster_purification Purification Strategies cluster_single_step Single-Step cluster_two_step Two-Step (Orthogonal) SPPS Solid-Phase Peptide Synthesis Cleavage Cleavage & Deprotection SPPS->Cleavage Crude_Peptide Crude Threonine- Containing Peptide Cleavage->Crude_Peptide RP_HPLC_Single RP-HPLC Crude_Peptide->RP_HPLC_Single Option 1 IEX Ion-Exchange Chromatography Crude_Peptide->IEX Option 2 (for higher purity) Pure_Peptide_1 Purified Peptide (>85% Purity) RP_HPLC_Single->Pure_Peptide_1 Desalting Desalting IEX->Desalting RP_HPLC_Two RP-HPLC (Polishing) Desalting->RP_HPLC_Two Pure_Peptide_2 High-Purity Peptide (>98% Purity) RP_HPLC_Two->Pure_Peptide_2

Caption: Workflow for the purification of threonine-containing peptides.

Troubleshooting_Logic Start Crude Peptide Purification by RP-HPLC Check_Peak_Shape Is Peak Shape Good? Start->Check_Peak_Shape Check_Purity Is Purity >95%? Final_Product Final Purified Peptide Check_Purity->Final_Product Yes Optimize_Gradient Optimize HPLC Gradient (e.g., shallower) Check_Purity->Optimize_Gradient No Check_Peak_Shape->Check_Purity Yes Troubleshoot_HPLC Troubleshoot HPLC (e.g., reduce load, check solvent) Check_Peak_Shape->Troubleshoot_HPLC No Optimize_Gradient->Start Orthogonal_Purification Perform Orthogonal Purification (e.g., IEX) Optimize_Gradient->Orthogonal_Purification If still impure Orthogonal_Purification->Start Re-purify Troubleshoot_HPLC->Start

References

Technical Support Center: Fmoc-Thr-OH Double Incorporation in SPPS

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering the issue of double incorporation of Fmoc-Thr-OH during Solid-Phase Peptide Synthesis (SPPS).

Frequently Asked Questions (FAQs)

Q1: What is double incorporation of this compound in SPPS?

A1: Double incorporation, also referred to as amino acid insertion, is a side reaction in SPPS where two consecutive threonine residues are added to the growing peptide chain when only a single incorporation is intended. This results in a peptide with an additional threonine residue, leading to a product with an incorrect sequence and molecular weight.

Q2: What is the proposed mechanism for double incorporation?

A2: A proposed mechanism involves the incoming activated this compound acylating a backbone amide nitrogen of the resin-bound peptide chain, in addition to the desired reaction with the terminal α-amino group. Subsequent Fmoc deprotection of this branched structure can lead to a rearrangement that inserts the second threonine residue into the peptide backbone. Inadequate washing, which leaves an excess of activated amino acid, can increase the likelihood of this side reaction.

Q3: Why is this compound particularly susceptible to side reactions?

A3: Threonine is a β-branched amino acid, which can cause steric hindrance during coupling reactions. This may necessitate longer reaction times or more potent coupling reagents, which in turn can increase the probability of side reactions like double incorporation or racemization.

Q4: What are the primary consequences of double incorporation?

A4: The primary consequence of double incorporation is the synthesis of an incorrect peptide sequence. This leads to difficulties in purification due to the similarity in properties between the desired peptide and the insertion-containing impurity. Ultimately, it results in a lower yield of the target peptide and can impact the biological activity and safety of the final product.

Q5: How can I detect the double incorporation of this compound?

A5: The most effective methods for detecting double incorporation are high-performance liquid chromatography (HPLC) and mass spectrometry (MS).[1][2][3] HPLC analysis of the crude peptide will show a distinct peak, often eluting close to the main product peak. Mass spectrometry will confirm the presence of a peptide with a mass corresponding to the addition of an extra threonine residue (+101.1 Da for the residue).[1]

Troubleshooting Guide

Issue: Mass spectrometry analysis of the crude peptide shows a significant peak with a +101.1 Da mass shift, indicating a double incorporation of a threonine residue.

This guide provides a systematic approach to troubleshoot and mitigate the double incorporation of this compound.

1. Review and Optimize Coupling Protocol

Possible Cause: Over-activation or use of an excessive amount of coupling reagents can lead to side reactions.

Solutions:

  • Reduce Equivalents: Decrease the equivalents of this compound and coupling reagents to the minimum required for efficient coupling. A good starting point is 3-5 equivalents.

  • Activation Time: Minimize the pre-activation time of the amino acid to prevent the formation of reactive intermediates that can lead to side reactions.

  • Choice of Coupling Reagent: The choice of coupling reagent can influence the extent of side reactions. Consider using a reagent known for lower racemization and side reaction profiles.

Table 1: Influence of Coupling Reagents on SPPS Outcomes

Coupling ReagentAdvantagesPotential Issues
HBTU/HATU High coupling efficiency, fast reaction times.Can promote side reactions if not used optimally.
DIC/HOBt Cost-effective, generally low racemization.Slower reaction times, potential for side reactions with sensitive amino acids.
COMU High reactivity, good for hindered couplings.Higher cost.

2. Enhance Washing Procedures

Possible Cause: Inadequate washing between coupling cycles can leave residual activated this compound, which can then participate in side reactions.

Solutions:

  • Increase Wash Volume and Duration: Thoroughly wash the resin with an appropriate solvent (e.g., DMF) after the coupling step to ensure complete removal of excess reagents.

  • Incorporate Additional Wash Solvents: Consider adding a wash with a different solvent, such as dichloromethane (DCM), to ensure the removal of a wider range of byproducts.

3. Adjust Reaction Temperature

Possible Cause: Elevated temperatures, while often used to drive difficult couplings to completion, can also accelerate the rate of side reactions.

Solutions:

  • Lower the Coupling Temperature: Perform the coupling of this compound at room temperature or even lower to reduce the rate of potential side reactions. Increasing the coupling time can compensate for the lower temperature.[2]

  • Microwave Synthesis: If using microwave-assisted SPPS, carefully optimize the temperature and irradiation time to find a balance between coupling efficiency and minimizing side reactions.[4][5]

4. Consider Capping Unreacted Amines

Possible Cause: While not a direct cause of double incorporation, incomplete coupling can lead to a more complex crude product, making the identification and purification of the target peptide more challenging.

Solution:

  • Implement a Capping Step: After the coupling of this compound, treat the resin with a capping agent like acetic anhydride to block any unreacted N-terminal amines. This will prevent the formation of deletion sequences and simplify the purification process.

Experimental Protocols

Protocol 1: HPLC-MS Analysis for Detection of Double Incorporation

This protocol outlines the general procedure for analyzing the crude peptide to identify the double incorporation of this compound.

1. Sample Preparation: a. Cleave a small amount of the peptide from the resin according to your standard cleavage protocol. b. Precipitate the peptide in cold diethyl ether. c. Centrifuge to pellet the peptide, decant the ether, and allow the pellet to air dry. d. Dissolve the crude peptide in a suitable solvent, typically a mixture of water and acetonitrile with 0.1% trifluoroacetic acid (TFA), to a concentration of approximately 1 mg/mL.

2. HPLC Analysis: a. Column: Use a C18 reverse-phase column suitable for peptide separations. b. Mobile Phase A: 0.1% TFA in water. c. Mobile Phase B: 0.1% TFA in acetonitrile. d. Gradient: A typical gradient would be a linear increase from 5% to 95% Mobile Phase B over 30-60 minutes. The gradient should be optimized to achieve good separation of the main product from any impurities. e. Detection: Monitor the elution profile at 214 nm and 280 nm.

3. Mass Spectrometry Analysis: a. The HPLC system should be coupled to a mass spectrometer (e.g., ESI-MS). b. Acquire mass spectra across the elution profile. c. Analyze the mass spectrum of the main peak to confirm the molecular weight of the desired peptide. d. Analyze the mass spectra of any closely eluting impurity peaks. A peak with a mass increase of 101.1 Da compared to the expected product is indicative of a double incorporation of a threonine residue.

Visualizations

Double_Incorporation_Mechanism cluster_step1 Step 1: Initial Coupling and Side Reaction cluster_step2 Step 2: Deprotection and Rearrangement Resin_Peptide_NH2 Resin-Peptide-NH2 Desired_Product Resin-Peptide-Thr-Fmoc Resin_Peptide_NH2->Desired_Product Side_Product Resin-Peptide(N-acyl-Thr-Fmoc)-NH2 Resin_Peptide_NH2->Side_Product Activated_Thr Activated This compound Activated_Thr->Resin_Peptide_NH2 Desired Coupling Activated_Thr->Resin_Peptide_NH2 Side Reaction (Backbone Acylation) Rearrangement Rearrangement/ Insertion Side_Product->Rearrangement Piperidine Piperidine Piperidine->Side_Product Fmoc Removal Double_Incorporation_Product Resin-Peptide-Thr-Thr-NH2 Rearrangement->Double_Incorporation_Product

Caption: Proposed mechanism of this compound double incorporation.

Detection_Workflow Start Crude Peptide Synthesis Complete Cleavage Cleave Peptide from Resin Start->Cleavage Precipitation Precipitate with Cold Ether Cleavage->Precipitation Dissolution Dissolve in HPLC Solvent Precipitation->Dissolution HPLC_MS Inject on HPLC-MS System Dissolution->HPLC_MS Analysis Analyze Chromatogram and Mass Spectra HPLC_MS->Analysis Identify_Double_Incorporation Identify Peak with +101.1 Da Mass Shift Analysis->Identify_Double_Incorporation Troubleshoot Proceed to Troubleshooting Identify_Double_Incorporation->Troubleshoot Yes End No Double Incorporation Detected Identify_Double_Incorporation->End No

Caption: Workflow for detecting double incorporation of this compound.

Caption: Troubleshooting decision tree for double incorporation.

References

Technical Support Center: TFA-Induced Side Products in Threonine-Containing Peptides

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the trifluoroacetic acid (TFA)-mediated cleavage of threonine-containing peptides.

Frequently Asked Questions (FAQs)

Q1: What are the most common TFA-induced side products observed with threonine-containing peptides?

A1: During TFA cleavage, threonine-containing peptides are susceptible to several side reactions, including:

  • O-sulfonation: This can occur when peptides also contain arginine residues with Pmc or Mtr protecting groups, particularly in the absence of appropriate scavengers.[1]

  • Peptide backbone cleavage: TFA can cause cleavage of the peptide chain on the N-terminal side of threonine and serine residues.[2]

  • O-trifluoroacetylation: The hydroxyl group of threonine can be trifluoroacetylated, especially in anhydrous TFA.[3]

  • General trifluoroacetylation: The N-terminal and lysine side-chain amino groups can also be trifluoroacetylated.[4]

Q2: What is the mechanism behind O-sulfonation of threonine residues?

A2: O-sulfonation occurs during the TFA-mediated removal of sulfonyl-based protecting groups from arginine, such as Pmc (2,2,5,7,8-pentamethylchroman-6-sulfonyl) and Mtr (4-methoxy-2,3,6-trimethylbenzenesulfonyl). The sulfonic acid released during the cleavage can react with the hydroxyl group of threonine, leading to the formation of a sulfate ester. This side reaction is more prominent when scavengers are absent.[1]

Q3: How can I prevent peptide backbone cleavage at threonine residues?

A3: Cleavage at the N-terminal side of threonine is promoted by gas-phase TFA at room temperature.[2] To minimize this, it is advisable to use liquid-phase TFA and carefully control the cleavage time and temperature. Using a cleavage cocktail with appropriate scavengers can also help mitigate this side reaction.

Q4: What causes O-trifluoroacetylation of threonine and how can it be avoided?

A4: O-trifluoroacetylation is the esterification of the threonine hydroxyl group by TFA. This reaction is more likely to occur in anhydrous TFA.[3] The inclusion of water (typically 2.5-5%) in the cleavage cocktail can effectively suppress this side reaction by competing for reaction with any reactive TFA species.

Q5: Are there any recommended scavenger cocktails for cleaving threonine-containing peptides?

A5: The choice of scavenger cocktail depends on the other amino acids in your peptide sequence. A common and effective general-purpose cocktail is "Reagent B," which contains TFA, phenol, water, and triisopropylsilane (TIS).[5] For peptides containing sensitive residues like methionine, a more complex cocktail such as "Reagent H" (containing TFA, phenol, thioanisole, 1,2-ethanedithiol, dimethylsulfide, water, and ammonium iodide) may be necessary to prevent oxidation.[5]

Troubleshooting Guides

Problem 1: Mass spectrometry analysis shows a +80 Da modification on my threonine-containing peptide.

Possible Cause: This mass shift is characteristic of O-sulfonation. This is likely to occur if your peptide contains arginine protected with Pmc or Mtr groups and was cleaved with TFA without adequate scavengers.[1]

Solution:

  • Optimize the Cleavage Cocktail: Re-cleave the peptide from the resin using a TFA cocktail containing scavengers that can effectively capture the released sulfonic acids. A recommended cocktail includes TFA with added thioanisole or dithiothreitol (DTT).

  • Alternative Arginine Protection: In future syntheses, consider using arginine protected with the Pbf (2,2,4,6,7-pentamethyldihydrobenzofuran-5-sulfonyl) group, which can lead to fewer side reactions compared to Pmc.[6]

Problem 2: HPLC analysis shows multiple peaks, and mass spectrometry indicates peptide fragments consistent with cleavage at the N-terminus of threonine.

Possible Cause: The peptide backbone is being cleaved by TFA. This is a known side reaction that occurs preferentially at the N-terminal side of serine and threonine residues.[2]

Solution:

  • Modify Cleavage Conditions: Avoid using gas-phase TFA. Perform the cleavage in the liquid phase and minimize the reaction time and temperature. A standard condition is 1-2 hours at room temperature.

  • Use a Scavenger: The presence of scavengers like triisopropylsilane (TIS) can help to reduce this side reaction.

Problem 3: A mass increase of +96 Da is observed on the peptide, corresponding to trifluoroacetylation.

Possible Cause: The hydroxyl group of threonine or other nucleophilic sites (e.g., N-terminus) have been modified by TFA. O-trifluoroacetylation is favored in anhydrous conditions.[3]

Solution:

  • Incorporate Water in the Cleavage Cocktail: Ensure your TFA cleavage cocktail contains 2.5% to 5% water. This will hydrolyze any reactive TFA species and prevent esterification of the threonine side chain.

  • Post-Cleavage Treatment: The trifluoroacetyl group on hydroxyls is labile. It can often be removed by treating the peptide with a mild base, such as aqueous piperidine or ammonium bicarbonate, after cleavage and precipitation.

Quantitative Data Summary

Side ReactionMass Shift (Da)Contributing FactorsPrevention StrategyReference
O-sulfonation+80Arg(Pmc/Mtr), absence of scavengersUse scavengers (e.g., thioanisole), consider Arg(Pbf)[1][6]
Peptide Cleavage (N-terminal to Thr)VariesGas-phase TFA, prolonged cleavageUse liquid-phase TFA, minimize time and temperature[2]
O-trifluoroacetylation+96Anhydrous TFAAdd 2.5-5% water to cleavage cocktail[3]

Experimental Protocols

Standard TFA Cleavage Protocol for Threonine-Containing Peptides (Reagent B)

  • Preparation: Prepare the cleavage cocktail "Reagent B" fresh: 88% (v/v) TFA, 5% (v/v) phenol, 5% (v/v) water, and 2% (v/v) triisopropylsilane (TIS).[5] CAUTION: Prepare in a well-ventilated fume hood.

  • Resin Treatment: Add the cleavage cocktail to the peptide-resin (typically 10 mL per gram of resin).

  • Incubation: Gently agitate the mixture at room temperature for 1.5 to 2 hours.

  • Filtration: Filter the resin and collect the filtrate.

  • Washing: Wash the resin with a small amount of fresh TFA and combine the filtrates.

  • Precipitation: Precipitate the peptide by adding the TFA solution to cold (4 °C) methyl tert-butyl ether (at least 10 times the volume of the TFA solution).

  • Isolation: Pellet the precipitated peptide by centrifugation and decant the ether.

  • Washing and Drying: Wash the peptide pellet with cold ether two more times to remove scavengers and byproducts. Dry the final peptide product under a stream of nitrogen or in a vacuum desiccator.

Visualizations

TFA_Cleavage_Workflow cluster_synthesis Solid-Phase Peptide Synthesis cluster_cleavage TFA Cleavage & Deprotection cluster_purification Purification & Analysis Peptide-Resin Peptide-Resin Cleavage_Reaction Cleavage Reaction (1.5-2h, RT) Peptide-Resin->Cleavage_Reaction Add Cocktail Cleavage_Cocktail TFA Cleavage Cocktail (TFA, H2O, Scavengers) Cleavage_Cocktail->Cleavage_Reaction Precipitation Precipitation (Cold Ether) Cleavage_Reaction->Precipitation Filter Resin Crude_Peptide Crude Peptide Pellet Precipitation->Crude_Peptide Purification HPLC Purification Crude_Peptide->Purification Pure_Peptide Pure Peptide Purification->Pure_Peptide Analysis Mass Spectrometry (QC) Pure_Peptide->Analysis

Caption: Standard workflow for TFA cleavage and purification.

Threonine_Side_Reactions cluster_conditions TFA Cleavage Conditions cluster_products Side Products Threonine_Peptide Threonine-Containing Peptide on Resin TFA TFA Threonine_Peptide->TFA O_TFA O-Trifluoroacetylation (+96 Da) TFA->O_TFA Anhydrous O_Sulfonation O-Sulfonation (+80 Da) TFA->O_Sulfonation Arg(Pmc/Mtr) Cleavage Backbone Cleavage (Peptide Fragments) TFA->Cleavage Gas-phase No_H2O Anhydrous Conditions No_H2O->O_TFA Arg_Pmc Arg(Pmc/Mtr) Present No Scavengers Arg_Pmc->O_Sulfonation Gas_Phase Gas-Phase TFA Gas_Phase->Cleavage

Caption: Common TFA-induced side reactions with threonine.

References

Validation & Comparative

A Researcher's Guide to HPLC Purity Analysis of Fmoc-Thr-OH

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring the chemical and chiral purity of amino acid building blocks is a critical prerequisite for the successful synthesis of high-quality peptides. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity analysis of Nα-Fmoc-L-threonine (Fmoc-Thr-OH) and its tert-butyl protected counterpart, Fmoc-Thr(tBu)-OH. We present supporting experimental data, detailed methodologies, and a visual workflow to facilitate a comprehensive assessment of these crucial reagents.

Comparative Purity of Commercially Available Fmoc-Threonine Derivatives

The purity of Fmoc-protected threonine is a key factor influencing the yield and purity of the final peptide product. Commercially available Fmoc-threonine derivatives are typically supplied with a specified purity level, which is verified by HPLC analysis. The following table summarizes the purity specifications from various suppliers for Fmoc-Thr(tBu)-OH, a commonly used derivative in solid-phase peptide synthesis (SPPS).

SupplierProduct NamePurity Specification (by HPLC)Enantiomeric Purity
CEM CorporationFmoc-Thr(tBu)-OH≥ 99.0%≥ 99.8%
Chem-ImpexFmoc-O-tert-butyl-L-threonine≥ 99.5% (Chiral HPLC)Not specified
Ottokemi™Fmoc-Thr(tBu)-OH≥98%Not specified
Sigma-AldrichFmoc-Thr(tBu)-OH≥98.0%Not specified
MedChemExpressFmoc-Thr(tBu)-OH99.92%Not specified
Merck Millipore (Novabiochem®)Fmoc-Thr(tBu)-OH≥ 99%≥ 99.8%

Note: The data presented in this table is based on publicly available information from supplier websites and may vary between different batches. It is always recommended to request a lot-specific Certificate of Analysis for precise data.

Understanding Potential Impurities in Fmoc-Amino Acids

Impurities in Fmoc-protected amino acids can arise from the synthetic process and can lead to the formation of undesired side products during peptide synthesis. Common impurities include:

  • Dipeptides (Fmoc-Xaa-Xaa-OH): These can form during the attachment of the Fmoc group and lead to the insertion of an extra amino acid residue in the peptide chain.[1]

  • β-Alanyl Impurities: These can result from the rearrangement of the reagent used for Fmoc introduction, potentially causing the insertion of a β-alanine residue.

  • Free Amino Acids: The presence of unprotected amino acids can lead to the formation of deletion sequences where an amino acid is missing from the target peptide.

  • Acetic Acid: This can cause chain termination during peptide synthesis by capping the growing peptide chain.[2]

  • Enantiomeric Impurities (D-amino acids): The presence of the D-enantiomer can lead to the formation of diastereomeric peptides, which can be difficult to separate and may have different biological activities.[3]

Experimental Protocol: HPLC Purity Analysis of this compound

This section provides a general methodology for the reversed-phase HPLC (RP-HPLC) analysis of this compound and its derivatives. This protocol is a starting point and may require optimization based on the specific instrument and column used.

1. Instrumentation and Materials:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.

  • Sample: this compound or Fmoc-Thr(tBu)-OH.

  • Sample Solvent: Acetonitrile/water (1:1, v/v).

2. Sample Preparation:

  • Accurately weigh approximately 1 mg of the this compound sample.

  • Dissolve the sample in 1 mL of the sample solvent to a final concentration of 1 mg/mL.

  • Filter the sample solution through a 0.45 µm syringe filter before injection.

3. HPLC Conditions:

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 10 µL

  • Detection Wavelength: 262 nm[4][5]

  • Column Temperature: 30 °C

  • Gradient Elution:

    Time (min) % Mobile Phase A % Mobile Phase B
    0 90 10
    20 10 90
    25 10 90
    26 90 10

    | 30 | 90 | 10 |

4. Data Analysis:

  • The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

  • Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Experimental Workflow for HPLC Analysis

The following diagram illustrates the key steps in the HPLC analysis of this compound purity.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Solvent weigh->dissolve filter Filter Solution dissolve->filter inject Inject Sample filter->inject separate Chromatographic Separation inject->separate detect UV Detection (262 nm) separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Purity integrate->calculate report report calculate->report Generate Report

References

Navigating the Complexities of Threonine-Containing Peptides in Mass Spectrometry: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate analysis of peptides is paramount. Peptides containing the amino acid threonine present unique challenges and opportunities in mass spectrometry due to the nature of its side chain and its propensity for post-translational modifications (PTMs). This guide provides an objective comparison of mass spectrometry techniques for analyzing threonine-containing peptides, supported by experimental data and detailed protocols, to aid in methodological selection and data interpretation.

Threonine, with its hydroxyl group-containing side chain, is a frequent site of crucial PTMs such as phosphorylation and glycosylation, which play vital roles in cellular signaling and disease. However, these modifications are often labile under common mass spectrometry fragmentation conditions, complicating their identification and localization. This guide delves into the nuances of different fragmentation methods, offering insights into their strengths and weaknesses when analyzing threonine-containing peptides, both modified and unmodified.

Fragmentation Techniques: A Head-to-Head Comparison

The choice of fragmentation technique is critical for the successful analysis of threonine-containing peptides. The most common methods—Collision-Induced Dissociation (CID), Higher-Energy Collisional Dissociation (HCD), and Electron Transfer Dissociation (ETD)—each offer distinct advantages and disadvantages.

Collision-Induced Dissociation (CID) is a widely used, robust fragmentation method. However, for peptides containing labile PTMs on threonine, such as phosphorylation, CID often leads to the neutral loss of the modification, resulting in a dominant neutral loss peak and diminished peptide backbone fragmentation. This can make precise localization of the PTM challenging.

Higher-Energy Collisional Dissociation (HCD) , performed in an Orbitrap mass analyzer, is another beam-type fragmentation method. While it can provide higher-quality data for doubly charged peptides compared to CID, it still suffers from the issue of neutral loss for labile PTMs on threonine.

Electron Transfer Dissociation (ETD) offers a significant advantage for the analysis of labile PTMs. This non-ergodic fragmentation method preferentially cleaves the peptide backbone while leaving PTMs intact on the side chains. This makes ETD particularly well-suited for the unambiguous localization of phosphorylation and other modifications on threonine residues.

Quantitative Comparison of Fragmentation Methods

To illustrate the performance of these techniques, the following table summarizes key findings from comparative studies.

MetricCollision-Induced Dissociation (CID)Higher-Energy Collisional Dissociation (HCD)Electron Transfer Dissociation (ETD)Key Findings
Peptide Identifications Higher number of identifications for doubly charged peptides.Generally provides more peptide identifications than CID and ETD for doubly charged peptides[1].Identifies fewer peptides overall compared to CID[2].CID and HCD excel in general peptide identification, while ETD is more specialized.
Sequence Coverage Average sequence coverage of 67%[2].Provides high-quality spectra for doubly charged peptides.~20% increase in amino acid sequence coverage over CID (average of 82%)[2].ETD provides more extensive fragmentation along the peptide backbone.
PTM Analysis (Phosphorylation) Dominated by neutral loss of the phosphate group, hindering site localization[3].Also prone to neutral loss of labile PTMs.Preserves labile PTMs, enabling confident site localization[2][3].ETD is the preferred method for unambiguous PTM site determination on threonine.
Peptide Charge State Preference Effective for doubly charged peptides.Most effective for doubly charged peptides[1].Outperforms other techniques for peptides with charge states higher than +2[1].The charge state of the peptide is a critical factor in selecting the optimal fragmentation method.

Experimental Protocols

Detailed methodologies are crucial for reproducible results. Below are representative experimental protocols for the analysis of threonine-containing peptides.

Sample Preparation for Phosphopeptide Analysis
  • Protein Extraction and Digestion: Proteins are extracted from cell or tissue lysates. The protein mixture is then typically digested with trypsin.

  • Phosphopeptide Enrichment: Due to the low stoichiometry of phosphorylation, enrichment is often necessary. Common methods include Immobilized Metal Affinity Chromatography (IMAC) or Titanium Dioxide (TiO2) chromatography.

  • LC-MS/MS Analysis: The enriched phosphopeptides are separated by liquid chromatography and analyzed by tandem mass spectrometry.

Mass Spectrometry Parameters for Different Fragmentation Methods
  • CID:

    • Collision Gas: Argon or Nitrogen.

    • Collision Energy: Typically normalized in the range of 25-35%. The optimal energy depends on the peptide's mass and charge.

  • HCD:

    • Collision Energy: Stepped normalized collision energy (e.g., 25, 30, 35%) can be used to improve fragmentation.

  • ETD:

    • Reagent: Fluoranthene radical anions.

    • Reaction Time: Typically in the range of 100-250 ms, optimized based on the precursor ion's charge state and m/z.

Visualizing Fragmentation and Workflows

Diagrams can clarify complex processes. The following visualizations, created using the DOT language, illustrate key concepts in the mass spectrometry of threonine-containing peptides.

cluster_0 Collision-Induced Dissociation (CID) of a Phospho-Threonine Peptide Precursor_Ion [Peptide+pT+nH]n+ Neutral_Loss [Peptide+T+nH]n+ + H3PO4 Precursor_Ion->Neutral_Loss Dominant Pathway Backbone_Fragments b- and y-ions Precursor_Ion->Backbone_Fragments Minor Pathway Low_Abundance_Fragments Low abundance backbone ions with pT Precursor_Ion->Low_Abundance_Fragments Minor Pathway

Caption: CID fragmentation of a phosphothreonine-containing peptide.

cluster_1 Electron Transfer Dissociation (ETD) of a Phospho-Threonine Peptide Precursor_Ion [Peptide+pT+nH]n+ Radical_Anion Fluoranthene Radical Anion ETD_Complex [Peptide+pT+nH]n+...Anion•- Charge_Reduced_Precursor [Peptide+pT+(n-1)H](n-1)+• ETD_Complex->Charge_Reduced_Precursor Backbone_Fragments c- and z-ions with intact pT Charge_Reduced_Precursor->Backbone_Fragments Backbone Cleavage Precursor_IonRadical_Anion Precursor_IonRadical_Anion Precursor_IonRadical_Anion->ETD_Complex

Caption: ETD fragmentation of a phosphothreonine-containing peptide.

cluster_2 General Workflow for Phosphopeptide Analysis Protein_Extraction Protein Extraction & Digestion Enrichment Phosphopeptide Enrichment (IMAC/TiO2) Protein_Extraction->Enrichment LC_MS LC-MS Analysis Enrichment->LC_MS MS_MS Tandem MS (CID/HCD/ETD) LC_MS->MS_MS Data_Analysis Database Search & PTM Localization MS_MS->Data_Analysis Biological_Interpretation Biological Interpretation Data_Analysis->Biological_Interpretation

Caption: A typical workflow for the analysis of phosphopeptides.

Challenges and Special Considerations

Threonine vs. Isothreonine

A notable challenge is distinguishing threonine from its isomer, isothreonine (homoserine). Isothreonine can be formed from methionine during sample preparation for shotgun proteomics. While they have the same mass, their fragmentation patterns can differ, and chromatographic separation can also aid in their distinction[4][5].

Threonine-Proline Motifs

Peptides containing threonine-proline motifs are of particular biological interest as they are frequently targeted by proline-directed kinases. The presence of proline can influence peptide fragmentation, sometimes leading to more efficient cleavage C-terminal to the proline residue. The analysis of such motifs is crucial for understanding signaling pathways in M phase-specific phosphorylations[6].

Conclusion

The mass spectrometric analysis of threonine-containing peptides requires careful consideration of the experimental goals. For general peptide identification, CID and HCD are powerful techniques. However, for the detailed characterization of labile PTMs on threonine residues, ETD is demonstrably superior. By understanding the fragmentation behaviors and optimizing experimental parameters, researchers can confidently identify and quantify threonine-containing peptides and their modifications, paving the way for deeper insights into their biological functions. The combination of different fragmentation techniques in a single analysis can provide the most comprehensive picture, leveraging the strengths of each method to maximize sequence coverage and PTM localization confidence.

References

Comparing Fmoc-Thr-OH and Boc-L-Thr-OH in synthesis

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Fmoc-Thr-OH and Boc-L-Thr-OH in Peptide Synthesis

For researchers and professionals in drug development and peptide synthesis, the choice between this compound and Boc-L-Thr-OH is fundamental, dictating the entire synthetic strategy. This guide provides an objective comparison of these two crucial threonine derivatives, supported by experimental protocols and data, to facilitate an informed decision-making process. The primary distinction lies in their Nα-protecting groups: the base-labile 9-fluorenylmethyloxycarbonyl (Fmoc) group and the acid-labile tert-butyloxycarbonyl (Boc) group. These differences lead to two distinct orthogonal strategies in solid-phase peptide synthesis (SPPS).

Core Chemical and Physical Properties

A foundational understanding of the physicochemical characteristics of Boc-L-Thr-OH and Fmoc-L-Thr-OH is essential for their effective application in peptide synthesis. The following table summarizes their key properties.

PropertyBoc-L-Thr-OHFmoc-L-Thr-OH
CAS Number 2592-18-973731-37-0[1]
Molecular Formula C₉H₁₇NO₅[1]C₁₉H₁₉NO₅[1]
Molecular Weight 219.23 g/mol [1]341.36 g/mol [1]
Appearance White to off-white crystalline powderWhite to off-white solid[1]
Melting Point 80-82 °C[1]90-100 °C[1]
Storage Temperature -20°C[1]-15°C to -20°C[1]

Solubility Data

The solubility of the protected amino acid is a critical factor for ensuring efficient coupling reactions.

SolventBoc-L-Thr-OHFmoc-L-Thr-OH
Water Insoluble[1]Less soluble[1]
Dimethylformamide (DMF) SolubleClearly soluble (1 mmole in 2 ml)[1]
Dimethyl Sulfoxide (DMSO) Soluble[1]Soluble (175 mg/mL)[1]
Methanol Soluble[1]Soluble
Ethanol SolubleSoluble

Comparative Synthesis Strategies: Fmoc vs. Boc

The choice between Fmoc and Boc chemistry defines the entire approach to peptide synthesis, including the selection of resins, side-chain protecting groups, and cleavage reagents.

Fmoc (9-Fluorenylmethyloxycarbonyl) Strategy : This is the more modern and prevalent method, favored for its milder reaction conditions. The Fmoc group is stable to acid but is cleaved by a base, typically a 20% solution of piperidine in DMF.[1] Side-chain protecting groups are acid-labile (e.g., tert-butyl), allowing for their removal and cleavage of the peptide from the resin in a single step with a moderately strong acid like trifluoroacetic acid (TFA).[1] This orthogonality is a key advantage, especially for complex or modified peptides.[][3]

Boc (tert-Butyloxycarbonyl) Strategy : This classic approach relies on graded acid lability. The Boc group is removed with a moderately strong acid (e.g., TFA), while the more stable benzyl-based side-chain protecting groups require a very strong acid, such as hydrogen fluoride (HF), for final cleavage.[1] While the reagents are harsher, Boc chemistry can be advantageous for synthesizing long or aggregation-prone peptides.[4]

cluster_Fmoc Fmoc/tBu Strategy cluster_Boc Boc/Bzl Strategy Fmoc_N Nα-Fmoc (Base-Labile) Fmoc_Deprotection Piperidine (Base) Fmoc_N->Fmoc_Deprotection Deprotection Fmoc_SC Side-Chain-tBu (Acid-Labile) Fmoc_Cleavage TFA (Strong Acid) Fmoc_SC->Fmoc_Cleavage Cleavage Fmoc_Resin Resin Linker (Acid-Labile) Fmoc_Resin->Fmoc_Cleavage Boc_N Nα-Boc (Acid-Labile) Boc_Deprotection TFA (Moderate Acid) Boc_N->Boc_Deprotection Deprotection Boc_SC Side-Chain-Bzl (Strong Acid-Labile) Boc_Cleavage HF (Very Strong Acid) Boc_SC->Boc_Cleavage Cleavage Boc_Resin Resin Linker (Strong Acid-Labile) Boc_Resin->Boc_Cleavage

Orthogonal vs. Graded Lability Strategies

Experimental Workflows and Protocols

The following diagrams and protocols outline the generalized yet detailed steps for both Boc and Fmoc solid-phase peptide synthesis. Note that optimization may be required based on the specific peptide sequence and resin.

Comparative Workflows of Fmoc and Boc SPPS
Fmoc Solid-Phase Peptide Synthesis Protocol

This protocol outlines the key steps for incorporating this compound. The side chain of threonine is typically protected with a tert-butyl (tBu) group (i.e., Fmoc-Thr(tBu)-OH).[5][6]

  • Resin Preparation and Swelling :

    • Place the appropriate resin (e.g., Wang or Rink Amide) in a reaction vessel.

    • Wash the resin with dimethylformamide (DMF) (3 x 1 min).

    • Swell the resin in DMF for at least 30 minutes.[1]

  • Fmoc Deprotection :

    • Drain the DMF from the swollen resin.

    • Add a solution of 20% piperidine in DMF to the resin.[1]

    • Agitate the resin for 5 minutes, then drain.

    • Add a fresh solution of 20% piperidine in DMF and agitate for 15-20 minutes.[1]

    • Drain the piperidine solution and wash the resin thoroughly with DMF (5-7 x 1 min).

  • Coupling with HBTU :

    • In a separate vial, dissolve 3-4 equivalents of Fmoc-Thr(tBu)-OH and 3-4 equivalents of HBTU in DMF.[1]

    • Add 6-8 equivalents of diisopropylethylamine (DIEA) to the amino acid/HBTU solution and pre-activate for 1-2 minutes.

    • Add the activation mixture to the deprotected resin.

    • Agitate the reaction mixture for 30-60 minutes. The completion of the reaction can be monitored using a Kaiser test.[7]

    • Drain the coupling solution and wash the resin with DMF (3 x 1 min) and DCM (3 x 1 min).[1]

  • Final Cleavage and Deprotection :

    • After chain elongation is complete, wash the peptidyl-resin with DCM and dry under vacuum.

    • Add a cleavage cocktail such as TFA/triisopropylsilane (TIPS)/water (95:2.5:2.5) to the resin.

    • Agitate at room temperature for 2-4 hours.

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptide by adding cold diethyl ether.[7]

Boc Solid-Phase Peptide Synthesis Protocol

This protocol details the steps for incorporating Boc-L-Thr-OH. The side chain of threonine is typically protected with a benzyl (Bzl) group (i.e., Boc-Thr(Bzl)-OH).[5]

  • Resin Preparation and Swelling :

    • Place the appropriate resin (e.g., Merrifield or PAM) in a reaction vessel.

    • Wash the resin with dichloromethane (DCM) (3 x 1 min).

    • Swell the resin in DCM for at least 30 minutes.[1]

  • Boc Deprotection :

    • Drain the DCM from the swollen resin.

    • Add a solution of 50% trifluoroacetic acid (TFA) in DCM to the resin and agitate for 2 minutes.[1]

    • Drain, add a fresh solution of 50% TFA in DCM, and agitate for 20-30 minutes.[1]

    • Drain and wash the resin with DCM (3 x 1 min).

  • Neutralization :

    • Wash the resin with a 10% solution of DIEA in DCM (2 x 2 min).[1]

    • Wash the resin with DCM (3 x 1 min).

  • Coupling with HBTU :

    • In a separate vial, dissolve 3-4 equivalents of Boc-Thr(Bzl)-OH and 3-4 equivalents of HBTU in a minimal amount of DMF.[1]

    • Add 6-8 equivalents of DIEA to the solution.

    • Add the activation mixture to the neutralized resin.

    • Agitate for 1-2 hours. Monitor reaction completion with the Kaiser test.

    • Drain the coupling solution and wash the resin with DMF (3 x 1 min) and DCM (3 x 1 min).

  • Final Cleavage and Deprotection :

    • Dry the peptidyl-resin under vacuum.

    • Carefully perform the cleavage in a specialized apparatus using a strong acid like anhydrous hydrogen fluoride (HF) with a scavenger such as anisole. This step is hazardous and requires specific safety precautions.[1]

Performance Comparison: this compound vs. Boc-L-Thr-OH

FeatureFmoc Strategy (Fmoc-Thr(tBu)-OH)Boc Strategy (Boc-Thr(Bzl)-OH)
Nα-Deprotection Mild Base: 20% piperidine in DMF.[1] Avoids repeated acid exposure, preserving acid-sensitive functionalities.Strong Acid: 25-50% TFA in DCM.[8] Repeated acid treatment can lead to degradation of sensitive residues.
Side-Chain Protection Acid-Labile: tert-butyl (tBu) group, removed during final TFA cleavage.[5]Strong Acid-Labile: Benzyl (Bzl) group, requires very strong acid (HF) for removal.[5]
Final Cleavage Moderate Acid: 95% TFA with scavengers.[8] Less harsh and does not require special equipment.Very Strong Acid: Anhydrous HF or TFMSA.[4] Highly corrosive, toxic, and requires specialized apparatus.
Compatibility Excellent for sensitive amino acids (e.g., Trp, Met) and post-translational modifications.[]Robust chemistry, may provide advantages for long, difficult, or hydrophobic sequences prone to aggregation.[4]
Solubility of Protected Peptides Protected peptides can have lower solubility, potentially leading to aggregation.[4]Acidic deprotection protonates the N-terminus, which can improve solubility and reduce aggregation.[4]
Common Side Reactions - Diketopiperazine formation at the dipeptide stage.[10] - Aspartimide formation for sequences containing aspartic acid.[11] - Formation of TFA esters on Ser or Thr during final cleavage.[12]- Alkylation of sensitive residues (Trp, Met) by carbocations generated during acidolysis.[13] - N-O shift in serine or threonine residues.[13]
Automation & Monitoring The release of the fluorenyl group provides a UV-active chromophore, allowing for real-time monitoring of reaction completion.[14]Monitoring is typically done via qualitative tests like the Kaiser test.

Decision Guide: Which Threonine Derivative to Choose?

The selection between this compound and Boc-L-Thr-OH is a critical decision that impacts the entire synthesis plan. Use the following guide to determine the most suitable strategy for your research needs.

DecisionTree start Start: Planning Peptide Synthesis sensitive_res Peptide contains acid-sensitive residues (e.g., Trp, Met) or post-translational modifications? start->sensitive_res long_hydrophobic Is the peptide sequence long, hydrophobic, or prone to aggregation? sensitive_res->long_hydrophobic No use_fmoc Use this compound sensitive_res->use_fmoc Yes long_hydrophobic->use_fmoc No use_boc Consider Boc-L-Thr-OH long_hydrophobic->use_boc Yes equipment Is specialized HF cleavage equipment available? equipment->use_boc Yes reconsider This compound is the more practical choice equipment->reconsider No use_boc->equipment

Decision-Making Flowchart

Conclusion

The selection of either Boc-L-Thr-OH or Fmoc-L-Thr-OH dictates the synthetic strategy for peptide synthesis. The Fmoc strategy has become the dominant approach due to its milder deprotection conditions, which are more compatible with sensitive peptide sequences and a wider array of functional groups.[1] Its compatibility with automation and real-time monitoring further enhances its appeal. However, the Boc strategy, with its robust chemistry, remains invaluable for certain applications, particularly for the synthesis of long and difficult sequences where aggregation is a concern.[4] A thorough understanding of the principles and protocols outlined in this guide will empower researchers to make informed decisions and achieve greater success in their peptide synthesis endeavors.

References

A Comparative Guide to Coupling Reagents for Fmoc-Thr(tBu)-OH Acylation in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in solid-phase peptide synthesis (SPPS), the selection of an appropriate coupling reagent is paramount to achieving high purity and yield, particularly when incorporating sterically hindered amino acids such as O-tert-butyl-protected threonine (Fmoc-Thr(tBu)-OH). This guide provides an objective comparison of commonly employed coupling reagents, supported by experimental data on their efficiency and propensity for racemization.

The bulky tert-butyl protecting group on the threonine side chain can pose a significant challenge during peptide bond formation. The choice of coupling reagent directly influences the reaction kinetics, completion of the coupling reaction, and the stereochemical integrity of the incorporated amino acid. This comparison focuses on the performance of uronium/aminium salt-based reagents and carbodiimides, the workhorses of modern Fmoc-SPPS.

Performance Comparison of Coupling Reagents

The efficiency of a coupling reagent is determined by its ability to rapidly and completely acylate the free amine of the growing peptide chain while minimizing side reactions, most notably racemization of the activated amino acid. The following table summarizes the performance of several common coupling reagents for the incorporation of sterically hindered amino acids, with a focus on Fmoc-Thr(tBu)-OH and structurally similar residues like Fmoc-Ser(tBu)-OH.

Coupling ReagentReagent TypeTypical Coupling TimeCoupling Efficiency/PurityRacemization PotentialKey AdvantagesPotential Disadvantages
HATU Uronium/Aminium Salt20 - 45 minHigh to Very HighLowHigh reactivity, effective for hindered amino acids.[1]Higher cost.
HBTU Uronium/Aminium Salt30 - 60 minHighLowGood balance of reactivity and cost.[1]Can be less effective than HATU for difficult sequences.[1]
HCTU Uronium/Aminium Salt20 - 45 minHigh to Very HighLowMore reactive than HBTU, good for difficult couplings.Higher cost.
PyBOP Phosphonium Salt30 - 60 minHighLowGood for sterically demanding couplings.Byproducts can be difficult to remove.
DIC/HOBt Carbodiimide/Additive60 - 120 minGood to HighLowCost-effective, low risk of guanidinylation.Slower reaction rates, potential for N-acylurea formation.
DIC/Oxyma Carbodiimide/Additive60 - 120 minGood to HighVery LowExcellent racemization suppression.[2]Slower reaction rates compared to uronium reagents.

Data extrapolated from studies on sterically hindered amino acids and general principles of SPPS. The exact performance can be sequence-dependent.

Racemization Studies

Racemization at the α-carbon of the activated amino acid is a critical side reaction that can lead to the formation of diastereomeric impurities, which are often difficult to separate from the desired peptide. While the urethane-based Fmoc protecting group significantly suppresses racemization, the choice of coupling reagent and base plays a crucial role.

A study on the racemization of the structurally similar Fmoc-Ser(tBu)-OH during coupling revealed that the extent of racemization is generally low. However, the combination of HATU with N-methylmorpholine (NMM) as a base showed a notable increase in the formation of the D-isomer.[2] For Fmoc-Cys(Trt)-OH, another racemization-prone residue, the DIC/Oxyma combination proved to be the most effective at suppressing this side reaction.[2] These findings suggest that for sequences where racemization of threonine is a major concern, a carbodiimide-based activation with an additive like OxymaPure® may be the preferred method.

Experimental Protocols

Below are generalized protocols for the manual coupling of Fmoc-Thr(tBu)-OH using different classes of coupling reagents in solid-phase peptide synthesis. These protocols are intended as a starting point and may require optimization based on the specific peptide sequence, resin, and synthesizer used.

General Deprotection Step (Prior to each coupling)
  • Treat the resin-bound peptide with a 20% solution of piperidine in N,N-dimethylformamide (DMF) for 5-10 minutes.

  • Drain the solution.

  • Repeat the treatment with 20% piperidine in DMF for another 15-20 minutes.

  • Wash the resin thoroughly with DMF (5-7 times) to remove residual piperidine.

Protocol 1: Coupling with Uronium/Aminium Salt Reagents (e.g., HATU, HBTU, HCTU)
  • Amino Acid Activation (Pre-activation): In a separate vessel, dissolve Fmoc-Thr(tBu)-OH (3 equivalents relative to the resin loading) and the uronium/aminium salt reagent (2.9 equivalents) in DMF. Add a tertiary amine base such as N,N-diisopropylethylamine (DIPEA) (6 equivalents) and allow the mixture to pre-activate for 2-5 minutes.

  • Coupling Reaction: Add the pre-activated amino acid solution to the deprotected peptide-resin.

  • Incubation: Agitate the reaction mixture at room temperature for the time specified in the table above (e.g., 20-60 minutes).

  • Monitoring: Perform a qualitative test (e.g., Kaiser test) to monitor the completion of the coupling. A negative result indicates a complete reaction.

  • Washing: Upon completion, drain the coupling solution and wash the resin extensively with DMF (5-7 times) and dichloromethane (DCM) (3 times).

Protocol 2: Coupling with Carbodiimide/Additive (e.g., DIC/HOBt or DIC/Oxyma)
  • Reagent Preparation: In a separate vessel, dissolve Fmoc-Thr(tBu)-OH (3 equivalents) and the additive (HOBt or OxymaPure®, 3 equivalents) in a minimal amount of DMF.

  • Coupling Reaction: Add the dissolved amino acid and additive solution to the deprotected peptide-resin. Then, add DIC (3 equivalents) to the reaction vessel.

  • Incubation: Agitate the reaction mixture at room temperature for 60-120 minutes.

  • Monitoring: Perform a Kaiser test to monitor the reaction progress.

  • Washing: Once the reaction is complete, drain the coupling solution and wash the resin thoroughly with DMF (5-7 times) and DCM (3 times).

Workflow and Logical Relationships

The following diagrams illustrate the general workflow of an Fmoc-SPPS coupling cycle and the logical relationship between the choice of coupling reagent and the desired outcomes.

G cluster_workflow Fmoc-SPPS Coupling Cycle Workflow Resin_Swelling Resin Swelling in DMF Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin_Swelling->Fmoc_Deprotection Washing_1 DMF Wash Fmoc_Deprotection->Washing_1 Coupling Coupling Reaction Washing_1->Coupling Amino_Acid_Activation Amino Acid Activation (Fmoc-Thr(tBu)-OH + Coupling Reagent + Base) Amino_Acid_Activation->Coupling Washing_2 DMF & DCM Wash Coupling->Washing_2 Kaiser_Test Kaiser Test (Optional) Washing_2->Kaiser_Test Kaiser_Test->Fmoc_Deprotection Next Cycle

Caption: General workflow for a single coupling cycle in Fmoc-based solid-phase peptide synthesis.

G cluster_relationships Decision Matrix for Coupling Reagent Selection Goal Desired Outcome: High Yield & Purity, Low Racemization Reagent_Choice Coupling Reagent Choice Goal->Reagent_Choice Uronium Uronium/Aminium Salts (HATU, HBTU, HCTU) Reagent_Choice->Uronium Phosphonium Phosphonium Salts (PyBOP) Reagent_Choice->Phosphonium Carbodiimide Carbodiimides (DIC + Additive) Reagent_Choice->Carbodiimide High_Reactivity High Reactivity & Fast Kinetics Uronium->High_Reactivity Leads to Phosphonium->High_Reactivity Leads to Low_Racemization Minimized Racemization Carbodiimide->Low_Racemization Favors Cost_Effectiveness Cost-Effectiveness Carbodiimide->Cost_Effectiveness Offers

Caption: Logical relationships influencing the choice of coupling reagent based on desired outcomes.

Conclusion

The selection of an optimal coupling reagent for the incorporation of Fmoc-Thr(tBu)-OH is a critical step in ensuring the successful synthesis of complex peptides. For routine couplings and sequences that are not particularly prone to aggregation, HBTU offers a good balance of performance and cost. For more challenging sequences or when faster coupling times are desired, the more reactive uronium salts such as HATU and HCTU are excellent choices. In cases where the minimization of racemization is the absolute priority, a milder approach using DIC in combination with an additive like HOBt or, more effectively, OxymaPure®, should be considered. Careful consideration of the specific peptide sequence and the potential for side reactions will guide the researcher in making the most appropriate choice to achieve a high-quality final product.

References

A Comparative Guide to Side-Chain Protection Strategies for Fmoc-Threonine in Solid-Phase Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic selection of a side-chain protecting group for threonine is a critical decision in Fluorenylmethyloxycarbonyl (Fmoc) solid-phase peptide synthesis (SPPS). This choice profoundly influences the efficiency of peptide assembly, the prevention of side reactions, and the overall yield and purity of the final product. This guide provides an objective comparison of the most common protecting groups for Fmoc-threonine, with a focus on the tert-butyl (tBu) and trityl (Trt) groups, supported by experimental considerations and protocols.

Core Principles of Threonine Side-Chain Protection

In Fmoc-based SPPS, the protecting group for the hydroxyl side chain of threonine must be stable to the basic conditions used for the removal of the N-terminal Fmoc group (typically 20% piperidine in DMF) but readily cleavable under acidic conditions during the final deprotection and cleavage from the resin. This orthogonality is fundamental to the success of the synthesis. The two most widely employed protecting groups for this purpose are the tert-butyl (tBu) ether and the trityl (Trt) ether.

Comparative Analysis of tBu and Trt Protecting Groups

The tert-butyl group is the most common and robust choice for threonine side-chain protection in routine Fmoc SPPS. In contrast, the more acid-labile trityl group offers distinct advantages in specific synthetic scenarios, such as the preparation of protected peptide fragments or for sequences prone to aggregation.

FeatureFmoc-Thr(tBu)-OHFmoc-Thr(Trt)-OH
Protecting Group tert-Butyl (tBu)Trityl (Trt)
Lability Acid-labile (cleaved by strong acid, e.g., high concentration of TFA)[1][2]Highly acid-labile (cleaved by mild acid, e.g., dilute TFA)[1][3]
Primary Application Routine synthesis of peptides for full deprotection.Synthesis of protected peptide fragments; peptides with acid-sensitive modifications.[4]
Advantages - High stability to piperidine. - Well-established in standard Fmoc/tBu strategy.[5]- Mild cleavage conditions preserve other acid-labile groups.[4] - Can lead to purer peptides in "difficult" sequences.[4][6] - May reduce aggregation during synthesis.[1]
Disadvantages - Harsh cleavage conditions (high % TFA) may not be suitable for sensitive peptides. - In long or complex peptides, can sometimes lead to incomplete Fmoc deprotection.[4]- Steric hindrance may require more potent coupling reagents.[7] - Less stable than tBu to repeated mild acid treatments if not intended for cleavage.

Potential Side Reactions and Mitigation

Several side reactions can occur involving the threonine residue during SPPS. The choice of protecting group and reaction conditions can influence the extent of these unwanted reactions.

  • β-Elimination: Under basic conditions, the threonine side chain can undergo β-elimination to form a dehydroamino acid residue. While a stable ether linkage minimizes this, prolonged exposure to strong bases should be avoided. The use of electron-withdrawing protecting groups on a glycan attached to threonine can stabilize the glycosidic linkage against β-elimination during Fmoc deprotection[8].

  • N→O Acyl Shift: During final cleavage with strong acids like TFA, an N→O acyl shift can occur, where the peptide backbone migrates from the amide nitrogen to the hydroxyl group of threonine. This is a reversible reaction that can be influenced by the composition of the cleavage cocktail and work-up conditions.

  • O-Sulfonation: In the presence of sulfonyl-based protecting groups on other residues, such as Pmc or Mtr for arginine, O-sulfonation of threonine can occur during TFA cleavage if appropriate scavengers are not used[9][10].

Experimental Protocols

Below are generalized protocols for the incorporation of Fmoc-Thr(tBu)-OH and Fmoc-Thr(Trt)-OH in manual SPPS.

Protocol 1: Standard Fmoc-SPPS Cycle

This cycle is applicable for both Fmoc-Thr(tBu)-OH and Fmoc-Thr(Trt)-OH.

  • Resin Swelling: Swell the resin (e.g., Rink Amide or Wang resin) in N,N-dimethylformamide (DMF) for 30-60 minutes.

  • Fmoc Deprotection:

    • Treat the resin with 20% piperidine in DMF for 5-10 minutes.

    • Drain the solution.

    • Repeat the piperidine treatment for another 5-10 minutes.

    • Wash the resin thoroughly with DMF (5-7 times)[11].

  • Coupling:

    • In a separate vessel, pre-activate the Fmoc-amino acid (3-5 equivalents) with a coupling reagent (e.g., HBTU, HATU) and a base (e.g., DIPEA) in DMF[5][7].

    • Add the activated amino acid solution to the resin.

    • Agitate the mixture for 1-2 hours at room temperature.

    • Monitor coupling completion with a Kaiser test (should be negative).

  • Washing: Wash the resin with DMF (3-5 times).

  • Repeat: Repeat the cycle for the subsequent amino acids in the sequence.

Protocol 2: Final Cleavage and Deprotection

The choice of cleavage cocktail is critical and depends on the protecting group and the peptide sequence.

For Peptides with Fmoc-Thr(tBu)-OH (and other tBu-protected residues):

  • Standard Cleavage Cocktail (Reagent K):

    • Composition: 82.5% TFA, 5% phenol, 5% water, 5% thioanisole, 2.5% 1,2-ethanedithiol (EDT)[12].

    • Procedure: Treat the dried peptide-resin with the cleavage cocktail for 2-3 hours at room temperature[5]. Precipitate the peptide in cold diethyl ether.

  • Non-malodorous Cleavage Cocktail:

    • Composition: 95% TFA, 2.5% water, 2.5% triisopropylsilane (TIS)[13].

    • Procedure: Suitable for most sequences without sensitive residues like Cys, Met, or Trp. Treat the resin for 2-3 hours.

For Peptides with Fmoc-Thr(Trt)-OH (for synthesis of protected fragments):

  • Mild Cleavage from 2-Chlorotrityl Resin:

    • Composition: Acetic acid/trifluoroethanol/dichloromethane (AcOH/TFE/DCM) in a 1:2:7 ratio[6].

    • Procedure: Treat the resin for 30 minutes at room temperature to yield the protected peptide fragment.

Visualizing the Workflow and Decision-Making Process

The following diagrams illustrate the experimental workflow for the SPPS cycle and a logical guide for selecting the appropriate threonine protecting group.

SPPS_Workflow Resin Start: Resin Swell Swell Resin (DMF) Resin->Swell Fmoc_Deprotection Fmoc Deprotection (20% Piperidine/DMF) Swell->Fmoc_Deprotection Wash1 Wash (DMF) Fmoc_Deprotection->Wash1 Coupling Amino Acid Coupling (Fmoc-AA-OH, Activator, Base) Wash1->Coupling Wash2 Wash (DMF) Coupling->Wash2 Kaiser_Test Kaiser Test Wash2->Kaiser_Test Repeat_Coupling Repeat Coupling Kaiser_Test->Repeat_Coupling Positive Next_Cycle Next Amino Acid Kaiser_Test->Next_Cycle Negative Repeat_Coupling->Coupling Next_Cycle->Fmoc_Deprotection Not Final AA Final_Cleavage Final Cleavage & Deprotection Next_Cycle->Final_Cleavage Final AA

Figure 1. General workflow for a single cycle of Solid-Phase Peptide Synthesis (SPPS).

Threonine_Protection_Decision Start Start: Threonine Incorporation Question1 Is the goal to synthesize a fully deprotected peptide? Start->Question1 Use_tBu Use Fmoc-Thr(tBu)-OH Question1->Use_tBu Yes Question3 Is the goal to synthesize a protected peptide fragment? Question1->Question3 No Question2 Is the peptide sequence long or prone to aggregation? Use_tBu->Question2 Use_Trt Consider Fmoc-Thr(Trt)-OH for potentially higher purity Question2->Use_Trt Yes Standard_Cleavage Use standard strong acid cleavage (e.g., high % TFA) Question2->Standard_Cleavage No Use_Trt->Standard_Cleavage Use_Trt_Fragment Use Fmoc-Thr(Trt)-OH with a highly acid-labile resin (e.g., 2-chlorotrityl) Question3->Use_Trt_Fragment Yes Mild_Cleavage Use mild acid cleavage (e.g., dilute TFA or AcOH/TFE/DCM) Use_Trt_Fragment->Mild_Cleavage

Figure 2. Decision guide for selecting a threonine side-chain protecting group.

Conclusion

The selection of a side-chain protecting group for Fmoc-threonine is a strategic decision that should be guided by the specific goals of the peptide synthesis project. For routine applications where the final product is a fully deprotected peptide, the robust and well-characterized Fmoc-Thr(tBu)-OH remains the standard choice. However, for the synthesis of protected peptide fragments, or for challenging sequences where milder cleavage conditions are advantageous, Fmoc-Thr(Trt)-OH provides a valuable alternative that can lead to higher purity and yield of the desired product. A thorough understanding of the properties of each protecting group and the potential side reactions is essential for the successful synthesis of threonine-containing peptides.

References

A Comparative Guide to the Characterization of Fmoc-Thr-OH

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical techniques for the characterization of Nα-fluorenylmethyloxycarbonyl-L-threonine (Fmoc-Thr-OH), a critical building block in solid-phase peptide synthesis (SPPS). The accurate assessment of the identity, purity, and stability of this compound is paramount for the successful synthesis of high-quality peptides. This document outlines the experimental data and protocols for its characterization using Nuclear Magnetic Resonance (NMR) spectroscopy, High-Performance Liquid Chromatography (HPLC), Mass Spectrometry (MS), and Fourier-Transform Infrared (FTIR) spectroscopy.

Data Presentation: A Comparative Overview

The following tables summarize the expected quantitative data from the analysis of this compound using various instrumental methods.

Table 1: NMR Spectroscopy Data for this compound

NMR spectroscopy provides detailed structural information, confirming the identity and integrity of the molecule. Spectra are typically recorded in deuterated solvents such as DMSO-d6 or CDCl3.

¹H NMR (400 MHz, DMSO-d6)

Chemical Shift (δ) ppmMultiplicityCoupling Constant (J) HzAssignment
~12.7br s-COOH
7.89d7.52H, Fmoc (H4, H5)
7.72t7.02H, Fmoc (H1, H8)
7.61d8.01H, NH
7.42t7.42H, Fmoc (H2, H7)
7.33t7.42H, Fmoc (H3, H6)
4.30 - 4.20m-3H, Fmoc-CH, Fmoc-CH₂
4.10m-1H, α-CH
3.95m-1H, β-CH
1.15d6.33H, γ-CH₃

¹³C NMR (100 MHz, DMSO-d6) [1][2]

Chemical Shift (δ) ppmAssignment
172.5C=O (Carboxylic Acid)
156.5C=O (Fmoc Urethane)
143.8, 140.7Quaternary C (Fmoc)
127.6, 127.1, 125.2, 120.1Aromatic CH (Fmoc)
66.5β-CH
65.8Fmoc-CH₂
59.5α-CH
46.6Fmoc-CH
20.5γ-CH₃
Table 2: High-Performance Liquid Chromatography (HPLC) Data for this compound

HPLC is a primary method for assessing the purity of this compound. Chiral HPLC can also be employed to determine enantiomeric purity.

ParameterValue
Purity Analysis (RP-HPLC)
ColumnC18, 5 µm, 4.6 x 250 mm
Mobile PhaseAcetonitrile/Water with 0.1% TFA
Gradient10-90% Acetonitrile over 20 min
Flow Rate1.0 mL/min
DetectionUV at 265 nm
Expected Retention TimeDependent on specific system and gradient
Enantiomeric Purity (Chiral HPLC)
ColumnPolysaccharide-based chiral stationary phase (e.g., Lux Cellulose-2)
Mobile PhaseIsocratic mixture of Acetonitrile and 0.1% TFA
Flow Rate1.0 mL/min
DetectionUV at 220 nm
Expected ResultBaseline separation of L- and D-enantiomers[3]
Table 3: Mass Spectrometry (MS) Data for this compound

MS provides accurate molecular weight information and structural details through fragmentation analysis. Electrospray ionization (ESI) is a common technique for this analysis.

ParameterExpected Value (m/z)
Molecular Formula C₁₉H₁₉NO₅
Molecular Weight 341.36 g/mol [4][5]
[M+H]⁺ (Positive Ion Mode) 342.13
[M-H]⁻ (Negative Ion Mode) 340.12
Key Fragmentation Products
Loss of Fmoc group[M+H - 222.07]⁺ = 120.06 (Threonine-H)⁺
Fmoc cation179.08 (Fluorenylmething cation)
Loss of H₂O[M+H - 18.01]⁺ = 324.12
Loss of CO₂[M+H - 44.00]⁺ = 298.13
Table 4: Fourier-Transform Infrared (FTIR) Spectroscopy Data for this compound

FTIR spectroscopy is used to identify the functional groups present in the molecule, confirming its overall structure.

Wavenumber (cm⁻¹)Functional GroupDescription
3300 - 3500O-H (Alcohol)Broad peak, hydrogen-bonded
3300N-H (Amine)Stretching vibration
2800 - 3000C-H (Aliphatic)Stretching vibrations
~3050C-H (Aromatic)Stretching vibrations
1720 - 1740C=O (Carboxylic Acid)Stretching vibration
1690 - 1710C=O (Urethane)Stretching vibration
1500 - 1600C=C (Aromatic)Ring stretching
1000 - 1300C-OStretching vibrations

Experimental Protocols

Detailed methodologies for the key analytical techniques are provided below.

NMR Spectroscopy Protocol
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6 mL of deuterated solvent (e.g., DMSO-d6 or CDCl3).

  • Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition: Acquire a proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Typical parameters include a spectral width of 16 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 3-4 seconds.

  • ¹³C NMR Acquisition: Acquire a carbon spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR. Typical parameters include a spectral width of 220 ppm and a longer relaxation delay.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak.

HPLC Protocol for Purity Assessment
  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) at a concentration of approximately 1 mg/mL. Further dilute to an appropriate concentration for analysis (e.g., 0.1 mg/mL).

  • Instrumentation: Use an HPLC system equipped with a UV detector, a C18 reversed-phase column, and an autosampler.

  • Chromatographic Conditions:

    • Mobile Phase A: Water with 0.1% Trifluoroacetic Acid (TFA).

    • Mobile Phase B: Acetonitrile with 0.1% TFA.

    • Gradient: A typical gradient would be 10-90% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 25 °C.

    • Detection Wavelength: 265 nm.

    • Injection Volume: 10 µL.

  • Data Analysis: Integrate the peak areas in the resulting chromatogram. The purity is calculated as the percentage of the main peak area relative to the total area of all peaks.

Mass Spectrometry Protocol
  • Sample Preparation: Prepare a dilute solution of this compound (approximately 10-100 µg/mL) in a solvent compatible with electrospray ionization, such as acetonitrile/water (50:50) with 0.1% formic acid for positive ion mode or 0.1% ammonium hydroxide for negative ion mode.

  • Instrumentation: Utilize an ESI mass spectrometer, which can be coupled with a liquid chromatography system (LC-MS).

  • MS Acquisition:

    • Ionization Mode: ESI, positive and/or negative.

    • Scan Range: m/z 100 - 500.

    • Capillary Voltage: Typically 3-4 kV.

    • Nebulizer Gas: Nitrogen.

  • MS/MS Fragmentation (for structural confirmation): Select the parent ion ([M+H]⁺ or [M-H]⁻) for collision-induced dissociation (CID) to obtain a fragmentation pattern.

  • Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion and characteristic fragment ions.

FTIR Spectroscopy Protocol
  • Sample Preparation: The sample can be analyzed as a solid using an Attenuated Total Reflectance (ATR) accessory or by preparing a KBr pellet. For ATR, a small amount of the solid sample is placed directly on the ATR crystal.

  • Instrumentation: Use a Fourier-Transform Infrared spectrometer.

  • Data Acquisition: Collect the spectrum over a range of 4000-400 cm⁻¹. A background spectrum should be collected prior to the sample spectrum.

  • Data Analysis: Identify the characteristic absorption bands and compare them to known functional group frequencies to confirm the structure of this compound.

Mandatory Visualization

The following diagram illustrates a typical workflow for the comprehensive characterization of a sample purported to be this compound.

Fmoc_Thr_OH_Characterization_Workflow start Sample Received (this compound?) nmr NMR Spectroscopy (¹H & ¹³C) start->nmr hplc HPLC Analysis (Purity & Enantiomeric Purity) start->hplc ms Mass Spectrometry (Molecular Weight & Fragmentation) start->ms ftir FTIR Spectroscopy (Functional Group ID) start->ftir end Verified this compound (Identity & Purity Confirmed) nmr_data Structural Confirmation (Chemical Shifts, Coupling) nmr->nmr_data hplc_data Purity Assessment (>98%?) hplc->hplc_data ms_data Molecular Weight Confirmation (m/z matches?) ms->ms_data ftir_data Functional Group Confirmation ftir->ftir_data decision Data Consistent? nmr_data->decision hplc_data->decision ms_data->decision ftir_data->decision decision->start No (Re-evaluate/Reject) decision->end Yes

Caption: Workflow for the characterization of this compound.

References

A Comparative Guide to the Cost-Effectiveness of Fmoc-Thr(tBu)-OH versus Fmoc-Thr-OH in Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the selection of appropriate building blocks is paramount to the successful synthesis of peptides. This guide provides a comprehensive comparison of two common threonine derivatives used in solid-phase peptide synthesis (SPPS): Fmoc-Thr(tBu)-OH and Fmoc-Thr-OH. The choice between a side-chain protected or unprotected amino acid has significant implications for the efficiency, purity, and overall cost of the synthesis.

Executive Summary

Fmoc-Thr(tBu)-OH, with its tert-butyl (tBu) protecting group for the side-chain hydroxyl function, is the industry standard and overwhelmingly recommended choice for the incorporation of threonine in Fmoc-based SPPS. While the initial procurement cost of this compound is lower, the potential for side reactions, lower coupling efficiencies, and complex purification procedures associated with its use can lead to significantly higher overall costs and a greater risk of synthesis failure. The use of Fmoc-Thr(tBu)-OH is a more robust and ultimately more cost-effective strategy for the reliable synthesis of threonine-containing peptides.

Physicochemical Properties and Performance Comparison

A detailed comparison of the two derivatives highlights the critical role of the tBu protecting group.

FeatureFmoc-Thr(tBu)-OHThis compound
Chemical Structure N-α-Fmoc protected, O-tert-butyl protected L-threonineN-α-Fmoc protected L-threonine
Molecular Weight 397.48 g/mol 341.36 g/mol
Side-Chain Reactivity The hydroxyl group is protected, preventing side reactions.The free hydroxyl group is nucleophilic and can lead to side reactions.
Coupling Efficiency Generally high and predictable.Can be lower and sequence-dependent due to side reactions.
Risk of Side Reactions Low. The tBu group is stable to the basic conditions of Fmoc deprotection.High. Risk of O-acylation, lactone formation, and O-sulfonation.
Final Peptide Purity Higher, with fewer deletion and modification byproducts.Lower, often resulting in a complex mixture of products requiring extensive purification.
Overall Yield Generally higher due to efficient coupling and fewer side reactions.Can be significantly lower due to failed sequences and purification losses.
Cost per Gram Higher initial cost.Lower initial cost.
Overall Cost-Effectiveness More cost-effective for reliable synthesis due to higher success rates and purity.Less cost-effective in most cases due to potential for failed synthesis and costly purification.

Experimental Considerations and Potential Side Reactions

The primary reason for utilizing a side-chain protecting group on threonine is to prevent unwanted chemical reactions involving the hydroxyl group during peptide synthesis.

Side Reactions with Unprotected Threonine (this compound)
  • O-Acylation: The free hydroxyl group of threonine can be acylated by the activated carboxylic acid of the incoming amino acid. This results in the formation of a depsipeptide (ester bond) instead of the desired peptide bond (amide bond). This is a significant side reaction that leads to the termination of the desired peptide chain and the formation of a difficult-to-remove byproduct.

  • Lactone Formation: The hydroxyl group can undergo an intramolecular reaction with the activated carboxyl group of the same amino acid, leading to the formation of a lactone. This side reaction also terminates the peptide chain.

  • O-Sulfonation: During the final cleavage of the peptide from the resin using trifluoroacetic acid (TFA), if the peptide contains arginine protected with Pmc or Mtr groups, O-sulfonation of unprotected serine and threonine residues can occur in the absence of suitable scavengers.

The use of Fmoc-Thr(tBu)-OH effectively prevents these side reactions. The tBu group is stable to the piperidine solution used for Fmoc deprotection but is readily cleaved by TFA during the final cleavage step.

Experimental Protocols

Below are generalized protocols for a single coupling cycle in manual Fmoc-SPPS.

Resin Preparation
  • Swell the resin (e.g., Rink Amide or Wang resin) in N,N-dimethylformamide (DMF) for 30-60 minutes in a reaction vessel.

Fmoc Deprotection
  • Drain the DMF.

  • Add a 20% solution of piperidine in DMF to the resin.

  • Agitate the mixture for 5 minutes.

  • Drain the piperidine solution.

  • Add a fresh 20% solution of piperidine in DMF and agitate for an additional 15 minutes.

  • Drain the solution and wash the resin thoroughly with DMF (5-7 times).

Amino Acid Coupling (Activation and Coupling)
  • For Fmoc-Thr(tBu)-OH (Recommended Protocol):

    • In a separate vial, dissolve Fmoc-Thr(tBu)-OH (3-5 equivalents relative to resin loading), a coupling reagent such as HBTU (0.95 equivalents to the amino acid), and HOBt (1 equivalent to the amino acid) in DMF.

    • Add a base, such as N,N-diisopropylethylamine (DIEA) (2 equivalents to the amino acid), to the activation mixture.

    • Immediately add the activated amino acid solution to the deprotected resin.

    • Agitate the mixture at room temperature for 1-2 hours.

  • For this compound (Not Recommended):

    • The protocol would be similar, but the risk of side reactions is high. The outcome would be highly sequence-dependent and likely result in a mixture of products.

Washing
  • After the coupling reaction, drain the reaction mixture and wash the resin thoroughly with DMF.

A Kaiser test can be performed to confirm the completion of the coupling reaction.

Visualization of SPPS Workflow

The following diagram illustrates a typical cycle in Fmoc solid-phase peptide synthesis.

SPPS_Workflow cluster_cycle Single Amino Acid Coupling Cycle Resin Resin with N-Fmoc Peptide Deprotection Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection Washing1 DMF Wash Deprotection->Washing1 Deprotected_Resin Resin with Free N-terminal Amine Washing1->Deprotected_Resin Coupling Amino Acid Coupling (Fmoc-AA-OH, Activator, Base) Deprotected_Resin->Coupling Washing2 DMF Wash Coupling->Washing2 Elongated_Peptide Resin with Elongated N-Fmoc Peptide Washing2->Elongated_Peptide Elongated_Peptide->Resin Repeat Cycle

A Researcher's Guide to Purity of Commercial Fmoc-Thr-OH Sources for Peptide Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the purity of amino acid building blocks is paramount for the successful synthesis of high-quality peptides. Impurities in starting materials like Fmoc-Thr-OH can lead to the formation of deletion sequences, side-reaction products, and diastereomeric peptides, complicating purification and potentially impacting the biological activity of the final product. This guide provides a comparative overview of the stated purity of this compound from various commercial suppliers and offers detailed experimental protocols for in-house verification.

Comparative Purity of Commercial this compound and its Derivatives

The following table summarizes the publicly available purity specifications for this compound and its commonly used tert-butyl protected form, Fmoc-Thr(tBu)-OH, from several major suppliers. It is important to note that these values are typically guaranteed minimums, and lot-specific purity can be obtained from the Certificate of Analysis (CoA) provided by the supplier.[1][2]

SupplierProduct NameCAS NumberStated Purity (by HPLC)Stated Enantiomeric Purity
Sigma-Aldrich (Novabiochem®) This compound73731-37-0≥98.0%≥99.5%
Sigma-Aldrich Fmoc-Thr(tBu)-OH71989-35-0≥98.0%Not specified
CEM Corporation Fmoc-Thr(tBu)-OH71989-35-0≥99.0%≥99.8%
Bachem This compound73731-37-099.78% (Typical Value)Not specified
RayBiotech This compound73731-37-099.03% (Typical Value)Not specified
Aapptec This compound73731-37-0Lot-specific (CoA)Lot-specific (CoA)
Aapptec Fmoc-Thr(tBu)-OH71989-35-0Lot-specific (CoA)Lot-specific (CoA)

Experimental Protocols for Purity Assessment

Verifying the purity of incoming this compound is a critical quality control step. High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for assessing both chemical and chiral purity.

Chemical Purity Determination by Reversed-Phase HPLC (RP-HPLC)

This protocol provides a general method for determining the chemical purity of this compound and detecting process-related impurities.

A. Instrumentation and Materials

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile

  • Sample solvent: 50:50 acetonitrile/water

  • This compound sample

B. Chromatographic Conditions

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 265 nm

  • Column Temperature: 25 °C

  • Injection Volume: 10 µL

  • Gradient:

    • 0-5 min: 30% B

    • 5-25 min: 30% to 90% B

    • 25-30 min: 90% B

    • 30.1-35 min: 30% B (re-equilibration)

C. Sample Preparation

  • Accurately weigh approximately 5 mg of this compound and dissolve it in 10 mL of the sample solvent to achieve a concentration of 0.5 mg/mL.

  • Vortex or sonicate briefly to ensure complete dissolution.

  • Filter the sample through a 0.45 µm syringe filter before injection.

D. Data Analysis

  • The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

  • Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Enantiomeric Purity Determination by Chiral HPLC

This method is essential for quantifying the presence of the unwanted D-enantiomer in the L-Fmoc-Thr-OH starting material.[3]

A. Instrumentation and Materials

  • HPLC system with a UV detector

  • Chiral stationary phase (CSP) column (e.g., polysaccharide-based like Lux Cellulose-2 or macrocyclic glycopeptide-based like CHIROBIOTIC T)[3]

  • Mobile Phase: Isocratic mixture of an organic modifier (e.g., acetonitrile or methanol) and an acidic additive (e.g., 0.1% trifluoroacetic acid or formic acid). A typical starting condition is 60:40 (v/v) acetonitrile with 0.1% TFA.[3]

  • Sample solvent: Mobile phase

  • This compound sample (and D-Fmoc-Thr-OH standard, if available)

B. Chromatographic Conditions

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 265 nm

  • Column Temperature: Ambient

  • Injection Volume: 5 µL

  • Mobile Phase: Isocratic conditions are typically used. The exact composition may need to be optimized to achieve baseline separation of the enantiomers.

C. Sample Preparation

  • Prepare the sample as described in the chemical purity protocol, using the chiral mobile phase as the solvent.

  • If available, inject a sample of the D-enantiomer to confirm the elution order.

D. Data Analysis

  • The enantiomeric excess (% ee) is calculated from the peak areas of the L- and D-enantiomers.

  • % ee = [ (Area L - Area D) / (Area L + Area D) ] x 100

Visualizing the Quality Control Workflow

The following diagram illustrates a typical workflow for the purity assessment of a commercial this compound sample.

Purity_Analysis_Workflow cluster_receipt Sample Handling cluster_analysis Analytical Testing cluster_data Data Evaluation cluster_decision Decision start Receive Commercial This compound doc_review Review Certificate of Analysis (CoA) start->doc_review sample_prep Prepare Sample for Analysis (0.5 mg/mL) doc_review->sample_prep rp_hplc Chemical Purity (RP-HPLC) sample_prep->rp_hplc chiral_hplc Enantiomeric Purity (Chiral HPLC) sample_prep->chiral_hplc data_analysis Integrate Peaks and Calculate Purity/% ee rp_hplc->data_analysis chiral_hplc->data_analysis compare_spec Compare Results to Supplier & Internal Specs data_analysis->compare_spec decision Pass/Fail? compare_spec->decision pass Accept Lot for Peptide Synthesis decision->pass Pass fail Reject Lot or Contact Supplier decision->fail Fail

Caption: Workflow for Purity Verification of this compound.

References

The Critical Impact of Fmoc-Thr-OH Quality on Final Peptide Purity: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals engaged in peptide synthesis, the quality of the starting materials is a cornerstone of success. This guide provides an objective comparison of how the purity of a single amino acid building block, Fmoc-Thr-OH, can significantly influence the purity of the final synthetic peptide. By presenting supporting experimental data, detailed methodologies, and clear visualizations, we aim to equip scientists with the knowledge to make informed decisions when sourcing reagents for solid-phase peptide synthesis (SPPS).

The adage "garbage in, garbage out" holds particularly true in the meticulous process of peptide synthesis. While seemingly minor, impurities within Fmoc-amino acid building blocks can lead to a cascade of undesirable side reactions, culminating in a crude peptide product that is difficult and costly to purify. This guide focuses on Fmoc-Threonine-OH (this compound) to illustrate the profound effect of raw material quality on the final peptide product.

Comparing the Outcomes: The Tangible Effect of Fmoc-Amino Acid Purification

A compelling study on the synthesis of Glucagon, a 29-amino acid peptide, highlights the dramatic improvement in final product quality when using purified Fmoc-amino acids. While this study involved the purification of all amino acids used in the synthesis, the principles and results are directly applicable to the quality of individual components like this compound.

Initial analysis of the commercially sourced Fmoc-amino acids used for the Glucagon synthesis revealed a total impurity level of approximately 26%. Following a straightforward recrystallization purification of each amino acid, this impurity level was reduced to about 10%. The impact on the synthesis of Glucagon was substantial. The crude peptide synthesized with the unpurified, commercial-grade amino acids exhibited a purity of 53.49% as determined by High-Performance Liquid Chromatography (HPLC). In stark contrast, the crude Glucagon synthesized using the purified amino acids showed a significantly higher purity of 68.08%[1]. This represents a greater than 15% increase in the purity of the target peptide, a direct consequence of improving the quality of the starting materials[1].

Starting MaterialTotal Impurity Level in Fmoc-Amino AcidsCrude Peptide Purity (Glucagon)
Commercial Grade~26%53.49%
Purified~10%68.08%
Table 1: Comparison of crude Glucagon purity synthesized with commercial versus purified Fmoc-amino acids. Data sourced from a study on the impact of purifying all 20 Fmoc-amino acids used in the synthesis[1].

This significant enhancement in purity not only simplifies the downstream purification process, reducing time and solvent consumption, but also increases the overall yield of the desired high-purity peptide.

Common Impurities in this compound and Their Impact on Peptide Synthesis

Several types of impurities can be present in commercially available this compound, each with the potential to disrupt the stepwise elongation of the peptide chain. Understanding these impurities is key to appreciating the importance of high-purity reagents.

  • Fmoc-di-Threonine (Fmoc-Thr-Thr-OH): This dipeptide impurity can arise during the synthesis of the this compound building block itself. Its presence leads to the undesired incorporation of an extra threonine residue into the peptide sequence, resulting in an insertion mutation that can be difficult to separate from the target peptide.

  • Fmoc-β-Ala-OH and Fmoc-β-Ala-Thr-OH: These impurities can form through a Lossen-type rearrangement during the introduction of the Fmoc protecting group. If present in the this compound starting material, they can lead to the incorporation of a β-alanine residue, altering the peptide's backbone and, consequently, its structure and function.

  • Free this compound (unprotected): The presence of the free amino acid can lead to double insertion events during the coupling step.

  • Acetic Acid: A seemingly innocuous impurity, acetic acid can act as a capping agent, permanently terminating the peptide chain elongation and leading to truncated peptide sequences.

The following diagram illustrates the potential pathways of these impurities during solid-phase peptide synthesis.

cluster_0 This compound Starting Material cluster_1 Solid-Phase Peptide Synthesis (SPPS) cluster_2 Final Crude Peptide Product Fmoc_Thr_OH High Purity This compound SPPS_Process Coupling Cycles Fmoc_Thr_OH->SPPS_Process Leads to Impurity_Mix This compound with Impurities: - Fmoc-Thr-Thr-OH - Fmoc-β-Ala-OH - Acetic Acid Impurity_Mix->SPPS_Process Leads to Target_Peptide Desired Peptide SPPS_Process->Target_Peptide High Yield of Insertion_Peptide Insertion (+Thr) Peptide SPPS_Process->Insertion_Peptide Fmoc-Thr-Thr-OH results in Beta_Ala_Peptide β-Ala Insertion Peptide SPPS_Process->Beta_Ala_Peptide Fmoc-β-Ala-OH results in Truncated_Peptide Truncated Peptide SPPS_Process->Truncated_Peptide Acetic Acid results in

Impact of this compound impurities on SPPS outcomes.

Experimental Protocols

To enable researchers to conduct their own comparative studies, we provide the following detailed experimental protocols.

Protocol 1: Purification of Fmoc-Thr(tBu)-OH by Recrystallization

This protocol is adapted from a published method for purifying Fmoc-amino acids[1].

  • Dissolution: In a suitable flask, charge 100g of commercial Fmoc-Thr(tBu)-OH and add 600ml of toluene.

  • Heating: Raise the temperature of the mixture to 50°C and stir for 1 hour to ensure complete dissolution.

  • Crystallization: Cool the solution down to 30 ± 5°C and continue stirring for approximately 2 hours to allow for crystallization.

  • Filtration and Washing: Filter the crystalline product and wash the collected solid with fresh toluene.

  • Drying: Collect the wet cake and dry it under vacuum at 50°C to obtain the purified Fmoc-Thr(tBu)-OH.

Protocol 2: Solid-Phase Peptide Synthesis (SPPS) of a Model Threonine-Containing Peptide

This is a general protocol for manual Fmoc-SPPS. A model peptide such as Ac-Tyr-Gly-Gly-Phe-Thr-Leu-NH2 can be synthesized to evaluate the performance of different this compound batches.

Materials:

  • Rink Amide resin

  • Fmoc-protected amino acids (including the different batches of Fmoc-Thr(tBu)-OH to be tested)

  • N,N'-Diisopropylcarbodiimide (DIC) and OxymaPure as coupling reagents

  • 20% piperidine in dimethylformamide (DMF) for Fmoc deprotection

  • DMF, Dichloromethane (DCM)

  • Acetic anhydride for capping (optional)

  • Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS)

Procedure:

  • Resin Swelling: Swell the Rink Amide resin in DMF in a reaction vessel for 30-60 minutes.

  • Fmoc Deprotection: Drain the DMF and add the 20% piperidine/DMF solution. Agitate for 5 minutes, drain, and repeat for another 15 minutes.

  • Washing: Wash the resin thoroughly with DMF (5-7 times) and DCM (3 times) to remove all traces of piperidine.

  • Amino Acid Coupling:

    • In a separate vial, dissolve 3-5 equivalents of the Fmoc-amino acid and 3-5 equivalents of OxymaPure in DMF.

    • Add 3-5 equivalents of DIC to the mixture and pre-activate for 1-2 minutes.

    • Add the activated amino acid solution to the resin and agitate for 1-2 hours.

    • Monitor the coupling reaction using a Kaiser test. If the test is positive (indicating incomplete coupling), continue agitation or perform a second coupling.

  • Washing: Wash the resin with DMF (3 times) and DCM (3 times).

  • Repeat: Repeat steps 2-5 for each amino acid in the sequence. When incorporating threonine, use the different batches of Fmoc-Thr(tBu)-OH being tested in separate, parallel syntheses.

  • Final Deprotection: After the last amino acid coupling, perform a final Fmoc deprotection (step 2) followed by thorough washing (step 3).

  • Cleavage and Deprotection:

    • Wash the peptide-resin with DCM and dry under vacuum.

    • Add the cleavage cocktail to the resin and agitate at room temperature for 2-4 hours.

    • Filter the resin and collect the TFA solution.

    • Precipitate the crude peptide by adding the TFA solution to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether 2-3 times.

    • Dry the crude peptide pellet under vacuum.

Protocol 3: HPLC Analysis of Crude Peptide Purity

Instrumentation and Column:

  • A standard HPLC system with a UV detector.

  • A C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).

Mobile Phases:

  • Mobile Phase A: 0.1% TFA in HPLC-grade water.

  • Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile.

Procedure:

  • Sample Preparation: Dissolve the crude peptide in Mobile Phase A to a concentration of approximately 1 mg/mL. Filter the sample through a 0.22 µm syringe filter.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: 220 nm.

    • Gradient: A typical linear gradient is from 5% to 65% Mobile Phase B over 30 minutes. This should be optimized for the specific peptide to achieve good separation of impurities.

  • Data Analysis: Integrate the area of all peaks in the chromatogram. Calculate the purity of the crude peptide as the percentage of the main peak area relative to the total peak area.

The following diagram outlines the experimental workflow for this comparative analysis.

cluster_0 Starting Materials cluster_1 Synthesis cluster_2 Analysis cluster_3 Results Fmoc_Thr_A This compound (Supplier A, >99% Purity) SPPS Parallel Solid-Phase Peptide Synthesis (Model Peptide) Fmoc_Thr_A->SPPS Fmoc_Thr_B This compound (Supplier B, 98% Purity) Fmoc_Thr_B->SPPS Cleavage Cleavage and Deprotection SPPS->Cleavage HPLC Crude Peptide Purity Analysis (HPLC) Cleavage->HPLC Purity_A High Purity Crude Peptide HPLC->Purity_A From this compound (A) Purity_B Lower Purity Crude Peptide HPLC->Purity_B From this compound (B)

Workflow for comparing this compound quality.

Conclusion

The quality of this compound, and indeed all Fmoc-amino acids, is a critical determinant of the final purity of a synthetic peptide. As demonstrated by experimental data, utilizing higher purity starting materials can lead to a significant increase in the purity of the crude peptide product. This, in turn, streamlines the purification process, reduces waste, and improves the overall efficiency and cost-effectiveness of peptide synthesis. For researchers in both academic and industrial settings, a thorough evaluation of the purity of amino acid building blocks is a crucial first step towards achieving reliable and reproducible results in the synthesis of high-quality peptides.

References

A Researcher's Guide to Confirming Threonine Incorporation: A Comparative Analysis of Analytical Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, confirming the successful incorporation of threonine into a protein or peptide is a critical step in various workflows, from verifying the fidelity of protein synthesis to characterizing post-translational modifications. This guide provides an objective comparison of key analytical methods used for this purpose, supported by experimental data and detailed protocols to aid in selecting the most appropriate technique for your research needs.

This guide delves into the principles, performance, and practical considerations of four primary analytical methods: Edman degradation, mass spectrometry (MS), high-performance liquid chromatography (HPLC), and immunoassays.

At a Glance: Comparing the Methods

A clear understanding of the strengths and limitations of each technique is paramount for making an informed decision. The following table summarizes the key performance characteristics of each method.

FeatureEdman DegradationMass Spectrometry (LC-MS/MS)High-Performance Liquid Chromatography (HPLC)Immunoassay (ELISA)
Principle Sequential chemical cleavage of N-terminal amino acids.Measurement of mass-to-charge ratio of ionized peptides.Separation of amino acids based on physicochemical properties.Specific antibody-antigen recognition.
Primary Use N-terminal sequencing of purified proteins.Comprehensive protein identification, sequencing, and PTM analysis.Quantification of free amino acids in a sample.Detection and quantification of specific modifications (e.g., phosphorylation).
Sensitivity Low picomole to high femtomole.[1]Attomole to femtomole.[1]Micromolar range.[2]Varies by assay; can be highly sensitive.
Throughput Low (one sample at a time, ~1 hour per residue).[3]High (amenable to automation and complex mixtures).[4][5]Moderate to high, depending on the system.[6]High (multi-well plate format).
Quantitative Can be quantitative with isotope dilution.Yes, with labeled standards.Yes, highly quantitative.Yes, with a standard curve.
PTM Analysis Limited; can be hindered by N-terminal modifications.[5][7]Excellent for identifying and localizing various PTMs.[7]Indirectly, by quantifying released modified amino acids.Specific for the PTM of interest.
Cost High initial instrument cost, moderate per-sample cost.High initial instrument cost, variable per-sample cost.Lower initial instrument cost, lower per-sample cost.Generally lower cost per sample, especially for high throughput.
Limitations Requires pure sample, blocked N-terminus prevents sequencing.[5][7]Data analysis can be complex, relies on databases for identification.[5]Does not provide sequence information.Dependent on antibody availability and specificity.

In-Depth Method Analysis and Experimental Protocols

Edman Degradation: The Classic Approach to N-Terminal Sequencing

Edman degradation provides a direct and unambiguous determination of the N-terminal amino acid sequence of a protein or peptide.[3][5] Its stepwise chemical process offers a high degree of confidence in the identified sequence.

The following protocol outlines the key steps in manual Edman degradation. Automated sequencers follow a similar principle with optimized reagent delivery and data collection.

  • Coupling: The purified protein or peptide with a free N-terminus is reacted with phenylisothiocyanate (PITC) under alkaline conditions (pH 8-9) to form a phenylthiocarbamoyl (PTC)-peptide.[5]

  • Cleavage: The PTC-peptide is treated with a strong anhydrous acid, such as trifluoroacetic acid (TFA), to cleave the first peptide bond, releasing the N-terminal amino acid as an anilinothiazolinone (ATZ) derivative.[6]

  • Extraction: The ATZ-amino acid is selectively extracted with an organic solvent (e.g., ethyl acetate).[5]

  • Conversion: The more stable phenylthiohydantoin (PTH)-amino acid is formed from the ATZ derivative by treatment with aqueous acid.

  • Identification: The PTH-amino acid is identified by chromatography, typically HPLC, by comparing its retention time to that of known standards.

  • Cycle Repetition: The remaining peptide, now one amino acid shorter, is subjected to the next cycle of degradation.

Mass Spectrometry: The Powerhouse of Proteomics

Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS/MS), is a highly sensitive and versatile technique for protein analysis. It can confirm the presence of threonine within a peptide and is the gold standard for identifying post-translational modifications such as phosphorylation.

This protocol provides a general workflow for a "bottom-up" proteomics approach to confirm threonine incorporation.

  • Protein Digestion: The protein of interest is enzymatically digested, typically with trypsin, to generate a mixture of smaller peptides.

  • Liquid Chromatography (LC) Separation: The peptide mixture is injected into an HPLC system, where peptides are separated based on their hydrophobicity on a reversed-phase column.

  • Mass Spectrometry (MS) Analysis:

    • MS1 Scan: As peptides elute from the LC column, they are ionized (e.g., by electrospray ionization) and their mass-to-charge (m/z) ratio is measured in the mass spectrometer.

    • MS/MS Fragmentation: Selected peptide ions are fragmented (e.g., by collision-induced dissociation), and the m/z ratios of the resulting fragment ions are measured.

  • Data Analysis: The fragmentation pattern (MS/MS spectrum) is used to determine the amino acid sequence of the peptide. This can be done by searching the data against a protein sequence database or through de novo sequencing algorithms. The presence of threonine is confirmed by the specific mass differences between fragment ions.

High-Performance Liquid Chromatography (HPLC): A Quantitative Workhorse

HPLC is a robust and reliable method for the quantitative analysis of amino acids in a sample after protein hydrolysis. While it does not provide sequence information, it can accurately determine the total amount of threonine present.

This protocol describes a common pre-column derivatization method for amino acid analysis by HPLC.

  • Protein Hydrolysis: The protein sample is hydrolyzed to its constituent amino acids, typically by acid hydrolysis (e.g., 6 M HCl at 110°C for 24 hours).

  • Derivatization: The amino acids are derivatized with a reagent that imparts a chromophore or fluorophore, making them detectable by UV or fluorescence detectors. A common derivatizing agent is phenylisothiocyanate (PITC).

  • HPLC Separation: The derivatized amino acids are separated on a reversed-phase HPLC column.[8]

  • Detection and Quantification: The separated amino acids are detected by a UV or fluorescence detector. The concentration of each amino acid, including threonine, is determined by comparing the peak area to that of a known standard.

Immunoassays: Specificity in Detection

Immunoassays, such as the enzyme-linked immunosorbent assay (ELISA), offer a highly specific method for detecting the presence of a particular molecule, including proteins containing specific post-translational modifications like phosphorylated threonine.

This protocol outlines a general sandwich ELISA procedure for detecting a protein with a phosphorylated threonine residue.

  • Coating: A capture antibody specific for the target protein is immobilized on the surface of a microplate well.

  • Blocking: The remaining protein-binding sites on the well surface are blocked to prevent non-specific binding.

  • Sample Incubation: The sample containing the protein of interest is added to the well, and the protein is captured by the immobilized antibody.

  • Detection Antibody Incubation: A detection antibody, specifically recognizing the phosphorylated threonine residue, is added. This antibody is typically conjugated to an enzyme (e.g., horseradish peroxidase - HRP).

  • Substrate Addition: A substrate for the enzyme is added, which is converted into a detectable signal (e.g., a color change).

  • Detection: The signal is measured using a microplate reader, and the amount of phospho-threonine-containing protein is quantified by comparison to a standard curve.

Visualizing the Workflow and a Key Signaling Pathway

To better illustrate the experimental processes and the biological context of threonine incorporation, the following diagrams are provided in the DOT language for use with Graphviz.

Experimental Workflow for Confirming Threonine Incorporation

experimental_workflow cluster_prep Sample Preparation cluster_methods Analytical Methods cluster_results Data Analysis & Confirmation Protein_Sample Protein Sample Edman Edman Degradation Protein_Sample->Edman MS Mass Spectrometry (LC-MS/MS) Protein_Sample->MS HPLC HPLC Protein_Sample->HPLC Immunoassay Immunoassay Protein_Sample->Immunoassay Sequence N-terminal Sequence Edman->Sequence Peptide_Sequence Peptide Sequence & PTMs MS->Peptide_Sequence AA_Quantification Amino Acid Quantification HPLC->AA_Quantification PTM_Detection Specific PTM Detection Immunoassay->PTM_Detection Confirmation Threonine Incorporation Confirmed Sequence->Confirmation Peptide_Sequence->Confirmation AA_Quantification->Confirmation PTM_Detection->Confirmation

Caption: A generalized workflow for confirming threonine incorporation using various analytical methods.

Ras/Raf/MEK/ERK Signaling Pathway

ras_raf_mek_erk_pathway Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase Growth_Factor->RTK Binds Ras Ras RTK->Ras Activates Raf Raf Ras->Raf Activates MEK MEK Raf->MEK Phosphorylates (Ser/Thr) ERK ERK MEK->ERK Phosphorylates (Thr/Tyr) Transcription_Factors Transcription Factors ERK->Transcription_Factors Activates Cellular_Response Cellular Response (Proliferation, Differentiation, Survival) Transcription_Factors->Cellular_Response Regulates

Caption: The Ras/Raf/MEK/ERK pathway, where threonine phosphorylation is a key regulatory step.

Conclusion

The choice of analytical method to confirm threonine incorporation is highly dependent on the specific research question, sample availability, and desired level of detail. For unambiguous N-terminal sequencing of a purified protein, Edman degradation remains a valuable tool. For comprehensive analysis of complex samples and post-translational modifications, mass spectrometry is the method of choice. HPLC provides a robust and cost-effective solution for quantitative amino acid analysis, while immunoassays offer high specificity for the detection of particular modifications. By understanding the capabilities and limitations of each technique, researchers can confidently select the most appropriate approach to validate the incorporation of threonine in their proteins of interest.

References

Safety Operating Guide

Proper Disposal of Fmoc-Thr-OH: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential safety and logistical information for the proper disposal of Fmoc-Thr-OH (N-α-Fmoc-L-threonine), a key reagent in peptide synthesis. Adherence to these procedures is critical for ensuring the safety of laboratory personnel and minimizing environmental impact. While some safety data sheets (SDS) classify this compound as a non-hazardous substance, it is best practice to handle it as a chemical waste product.[1][2] A related compound, Fmoc-Thr(tBu)-OH, is classified as very toxic to aquatic life, underscoring the need for cautious disposal of similar chemical structures.[3]

I. Personal Protective Equipment (PPE)

Before handling this compound for disposal, all personnel must be equipped with the appropriate personal protective equipment to prevent exposure.

PPE CategorySpecification
Eye Protection Chemical safety goggles or a face shield.
Hand Protection Chemical-resistant gloves (e.g., nitrile).
Body Protection A lab coat or chemical-resistant apron.
Respiratory A NIOSH-approved respirator if dust is generated.[4]

II. Step-by-Step Disposal Procedures

The fundamental principle for the disposal of this compound is to treat it as a hazardous chemical waste.[4][5] Do not dispose of this compound down the drain or in regular household garbage.[3][4]

A. Solid Waste Disposal

This category includes unused or expired this compound powder, as well as materials contaminated during its handling.

  • Collection:

    • Collect all solid waste containing this compound, including empty containers and contaminated items like weighing paper, gloves, and pipette tips, in a designated hazardous waste container.[4][5]

    • The container must be made of a compatible material, such as high-density polyethylene (HDPE), and should have a secure lid to prevent spills and the release of dust.[4]

  • Labeling:

    • Clearly label the waste container with the following information:[4][5]

      • "Hazardous Waste"

      • Full Chemical Name: "this compound"

      • Primary Hazards (e.g., "Irritant," "Environmental Hazard")

      • Date of waste accumulation.

  • Storage:

    • Store the sealed and labeled waste container in a designated hazardous waste accumulation area.[4][5]

    • This area must be well-ventilated, away from sources of ignition, and segregated from incompatible materials.[4][5]

  • Final Disposal:

    • Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[4]

B. Liquid Waste Disposal

Liquid waste streams are often generated during the use of this compound in peptide synthesis, particularly during deprotection steps.

  • Segregation:

    • Collect all liquid waste containing this compound or its byproducts in a separate, compatible, and leak-proof hazardous waste container.

  • Labeling:

    • Label the liquid waste container with "Hazardous Waste" and list all chemical constituents, including solvents (e.g., "Piperidine/DMF waste from Fmoc deprotection").[5]

  • Storage and Disposal:

    • Store the container in the designated hazardous waste area and arrange for its disposal through your institution's hazardous waste management program.[5]

C. Accidental Spill Cleanup

In the event of a spill, follow these procedures to mitigate exposure and contamination:

  • Ensure Safety:

    • Evacuate non-essential personnel from the immediate area.

    • Ensure adequate ventilation.[2][3]

    • Wear the appropriate PPE as detailed in the table above.

  • Containment and Cleanup:

    • Avoid the formation of dust.[2][3]

    • Mechanically collect the spilled solid using a scoop or other appropriate tools and place it in a labeled hazardous waste container.[2][3]

    • Clean the affected area thoroughly.

    • Prevent the spilled material from entering drains or waterways.

  • Disposal:

    • Dispose of the collected spilled material and any contaminated cleaning supplies as hazardous solid waste.

III. Disposal Workflow

The following diagram outlines the decision-making process for the proper disposal of this compound and associated waste.

Fmoc_Thr_OH_Disposal cluster_waste_generation Waste Generation cluster_solid_waste Solid Waste Stream cluster_liquid_waste Liquid Waste Stream cluster_final_disposal Final Disposal start This compound Waste waste_type Identify Waste Type start->waste_type solid_waste Solid Waste (Unused chemical, contaminated gloves, paper towels, etc.) waste_type->solid_waste Solid liquid_waste Liquid Waste (Reaction mixtures, solvent washes, etc.) waste_type->liquid_waste Liquid collect_solid Collect in a designated, compatible, and sealed container. solid_waste->collect_solid label_solid Label container: 'Hazardous Waste', 'this compound', Date collect_solid->label_solid store_solid Store in designated hazardous waste area. label_solid->store_solid ehs_disposal Arrange for pickup by EHS or licensed contractor. store_solid->ehs_disposal collect_liquid Collect in a designated, compatible, and sealed container. liquid_waste->collect_liquid label_liquid Label container: 'Hazardous Waste', List all constituents, Date collect_liquid->label_liquid store_liquid Store in designated hazardous waste area. label_liquid->store_liquid store_liquid->ehs_disposal

Caption: Disposal workflow for this compound waste.

References

Essential Safety and Operational Guidance for Handling Fmoc-Thr-OH

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe and efficient handling of chemical reagents is paramount. This document provides immediate, essential safety and logistical information for the use of Fmoc-Thr-OH (N-α-Fmoc-L-threonine), a common reagent in solid-phase peptide synthesis.

I. Hazard Identification and Risk Assessment

This compound is not classified as a hazardous substance or mixture according to available Safety Data Sheets (SDS)[1][2][3]. However, as with all laboratory chemicals, it should be handled with care to minimize exposure. The primary risks are associated with the inhalation of dust particles and direct contact with the skin and eyes.

First Aid Measures:

  • Inhalation: If dust is inhaled, move the individual to fresh air. If irritation or discomfort persists, seek medical attention[3].

  • Skin Contact: Wash the affected area with soap and plenty of water[1].

  • Eye Contact: Immediately flush the eyes with fresh running water. Ensure complete irrigation by keeping the eyelids open and away from the eye. If pain or irritation persists, seek medical attention[2][3].

  • Ingestion: Rinse the mouth with water. Do not induce vomiting[2][3].

II. Personal Protective Equipment (PPE)

The following personal protective equipment is recommended when handling this compound to ensure personal safety and prevent contamination.

PPE CategorySpecification
Eye Protection Chemical safety goggles or glasses with side-shields conforming to EN166 (EU) or NIOSH (US) standards should be worn[1][4].
Hand Protection Chemical-resistant gloves (e.g., nitrile) should be worn. Gloves must be inspected before use and disposed of properly after handling the material[1][4].
Body Protection A standard laboratory coat is sufficient for handling small quantities. For larger amounts, consider a chemical-resistant apron[1][4].
Respiratory Respiratory protection is generally not required. If dust is generated and ventilation is inadequate, a NIOSH-approved N95 or EN 143 P1 dust mask should be used[1].

III. Operational and Handling Protocol

Adherence to the following step-by-step procedure will ensure the safe handling of this compound in a laboratory setting.

Step 1: Preparation

  • Ensure the work area, typically a laboratory bench or fume hood, is clean and uncluttered.

  • Verify that all necessary PPE is available and in good condition.

  • Have all necessary equipment, such as spatulas, weighing paper, and glassware, ready for use.

Step 2: Weighing and Dispensing

  • If possible, handle the solid material in a fume hood or a well-ventilated area to minimize dust inhalation[4].

  • Use a clean spatula to dispense the required amount of this compound onto weighing paper or directly into a suitable container.

  • Avoid creating dust clouds during transfer.

  • Close the container tightly after use to prevent contamination and exposure to moisture[4].

Step 3: Dissolution (if applicable)

  • When dissolving this compound, add the solid to the solvent slowly while stirring to prevent splashing.

  • This compound is soluble in organic solvents such as dimethylformamide (DMF) and dimethyl sulfoxide (DMSO)[5].

Step 4: Post-Handling

  • Clean all equipment and the work area thoroughly after use.

  • Wash hands with soap and water after removing gloves[1][4].

IV. Disposal Plan

The disposal of this compound and associated waste must be conducted in accordance with institutional and local regulations for chemical waste.

Solid Waste Disposal:

  • Unused/Expired Product: Unused or expired this compound should be collected in a designated, clearly labeled hazardous waste container[6].

  • Contaminated Materials: Items such as used gloves, weighing paper, and pipette tips that have come into contact with this compound should be considered contaminated solid waste and placed in the same designated hazardous waste container[6][7].

  • Labeling: The waste container must be labeled as "Hazardous Waste" and include the full chemical name "this compound"[6].

  • Storage and Collection: Store the sealed waste container in a designated hazardous waste accumulation area, away from incompatible materials. Arrange for pickup by your institution's Environmental Health and Safety (EHS) department or a licensed waste disposal contractor[6].

Liquid Waste Disposal:

  • Waste from Peptide Synthesis: Liquid waste generated during solid-phase peptide synthesis, such as solutions from Fmoc deprotection (containing piperidine) and cleavage cocktails (often containing trifluoroacetic acid - TFA), must be collected as hazardous waste[7][8].

  • Segregation and Labeling: Collect these liquid waste streams in a designated, properly labeled hazardous waste container. The label should clearly state "Hazardous Waste" and list the chemical constituents[8].

  • Disposal: Dispose of the liquid hazardous waste through your institution's chemical waste management program[7].

Important Note: Do not dispose of this compound or its waste streams down the drain or in regular trash[2][6].

V. Handling and Disposal Workflow

The following diagram outlines the key steps for the safe handling and disposal of this compound.

Fmoc_Thr_OH_Workflow prep Preparation - Clean workspace - Assemble PPE & equipment weigh Weighing & Dispensing - Use fume hood - Avoid dust generation prep->weigh Proceed dissolve Dissolution (if needed) - Add solid to solvent slowly weigh->dissolve If dissolving post_handle Post-Handling - Clean equipment & workspace - Wash hands weigh->post_handle If using solid dissolve->post_handle After use solid_waste Solid Waste Collection - Unused chemical - Contaminated items post_handle->solid_waste Generate solid waste liquid_waste Liquid Waste Collection - Deprotection solutions - Cleavage cocktails post_handle->liquid_waste Generate liquid waste label_waste Label Waste Container - 'Hazardous Waste' - Chemical name(s) solid_waste->label_waste liquid_waste->label_waste store_waste Store Waste Securely - Designated accumulation area label_waste->store_waste dispose Dispose via EHS - Contact licensed contractor store_waste->dispose

Caption: Workflow for the safe handling and disposal of this compound and its associated waste.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Fmoc-Thr-OH
Reactant of Route 2
Reactant of Route 2
Fmoc-Thr-OH

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。